Prednisolone
描述
Structure
3D Structure
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021184 | |
| Record name | Prednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L | |
| Record name | Prednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, White to practically white crystalline powder | |
CAS No. |
50-24-8 | |
| Record name | Prednisolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | prednisolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | prednisolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PHQ9Y1OLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C | |
| Record name | Prednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Prednisolone's Immunomodulatory Effects on T-Cell Differentiation and Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its profound effects on the adaptive immune system are largely mediated through the modulation of T-cell function. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences T-helper (Th) cell differentiation and alters their cytokine secretion profiles. We will explore its differential impact on Th1, Th2, Th17, and regulatory T (Treg) cell lineages, present quantitative data on cytokine modulation, detail relevant experimental protocols, and visualize the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development seeking to understand and leverage the immunomodulatory properties of this compound.
Introduction
T-helper (Th) cells, upon activation, differentiate into distinct subsets characterized by their cytokine production and effector functions. The balance between these subsets is critical for an appropriate immune response. An imbalance, such as the overactivity of pro-inflammatory Th1 and Th17 cells, is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound exerts its therapeutic effects by restoring this balance, primarily through its interaction with the glucocorticoid receptor (GR).[1][2] This interaction leads to genomic and non-genomic effects that ultimately regulate the expression of key transcription factors and cytokines, thereby steering T-cell differentiation towards an anti-inflammatory phenotype.[3][4]
This compound's Impact on T-Cell Differentiation
This compound treatment significantly alters the landscape of T-helper cell subsets, generally promoting a shift from pro-inflammatory to anti-inflammatory or regulatory lineages. This is achieved by influencing the key transcription factors that govern the differentiation of each subset.
-
Inhibition of Th1 and Th17 Differentiation: this compound has been shown to suppress the differentiation of Th1 and Th17 cells.[5][6] This is accomplished, in part, by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and AP-1, which are crucial for the expression of Th1- and Th17-polarizing cytokines.[2][7] Studies have demonstrated that prednisone (B1679067) treatment leads to a reduction in the proportions of Th1 and Th17 cells in mouse models of autoimmune disease.[4][8]
-
Promotion of Th2 and Treg Differentiation: Conversely, this compound can promote the differentiation of Th2 and regulatory T (Treg) cells, which have anti-inflammatory and immunomodulatory functions.[5] The induction of Treg cells is a key mechanism of this compound's immunosuppressive action. For instance, studies have shown an increased expression of Foxp3, the master transcription factor for Treg cells, following prednisone treatment.[9]
The overall effect is a restoration of the Th1/Th2 and Th17/Treg balance, which is often dysregulated in inflammatory conditions.[5][6]
Modulation of T-Cell Cytokine Profiles
The functional consequence of altered T-cell differentiation is a significant change in the cytokine milieu. This compound generally suppresses the production of pro-inflammatory cytokines while in some contexts, it can enhance the production of anti-inflammatory cytokines.
Data Presentation: Effects of this compound on Cytokine Production
The following tables summarize the quantitative effects of this compound on the production of key cytokines by different T-cell subsets as reported in various studies.
| Cytokine | T-Cell Subset | Effect of this compound | Fold Change/Percentage Reduction (where reported) | Reference |
| Pro-Inflammatory Cytokines | ||||
| IFN-γ | Th1 | Decreased | Significant reduction in in-vitro production after treatment. | [7] |
| TNF-α | Th1, Th17 | Decreased | In-vitro production reduced from 83.6 pg/mL to 10.7 pg/mL after treatment. | [7] |
| IL-2 | Th1 | Decreased | Production is generally suppressed. | [2][10] |
| IL-17A | Th17 | Decreased | Significant reduction in in-vitro production after treatment. | [7][9] |
| IL-6 | Th17 | Decreased | In-vitro production did not show significant change in one study, but is generally considered to be suppressed. | [7] |
| IL-1β | Th17 | Decreased | Significant reduction in in-vitro production after treatment. | [7] |
| Anti-Inflammatory Cytokines | ||||
| IL-10 | Treg, Th2 | Increased | In-vitro production significantly increased after treatment. | [7][9] |
| TGF-β | Treg | Increased | Increased production seen in skin lesions after 6 months of treatment. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on T-cell differentiation and cytokine profiles.
In Vitro T-Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells in the presence or absence of this compound.
-
Isolation of Naïve CD4+ T-Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[11]
-
Purify naïve CD4+ T cells from PBMCs using a naïve CD4+ T cell isolation kit (magnetic-activated cell sorting - MACS) according to the manufacturer's instructions. Purity should be assessed by flow cytometry.
-
-
T-Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
For Th17 differentiation, add a cytokine cocktail containing recombinant human IL-6 (e.g., 10-50 ng/mL), TGF-β (e.g., 1-5 ng/mL), IL-1β (e.g., 10-20 ng/mL), and IL-23 (e.g., 10-20 ng/mL).[11][12] Add neutralizing antibodies against IFN-γ and IL-4 to prevent differentiation into other lineages.[12]
-
To test the effect of this compound, add the desired concentrations of this compound (e.g., ranging from 10^-9 to 10^-6 M) to the respective wells at the start of the culture. Include a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Analysis:
-
After the incubation period, cells and supernatants can be harvested for further analysis, such as flow cytometry for intracellular cytokine staining and ELISA for secreted cytokines.
-
Flow Cytometry for Intracellular Cytokine Staining
This protocol details the steps for identifying T-cell subsets and measuring their intracellular cytokine production.
-
Cell Stimulation and Protein Transport Inhibition:
-
Surface Marker Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Incubate the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 20-30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[14]
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) to allow antibodies to access intracellular antigens.[14]
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IL-17A, IFN-γ) and transcription factors (e.g., Foxp3, RORγt) for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of different T-cell subsets and the expression of intracellular cytokines.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for quantifying the concentration of secreted cytokines in cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-17A) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards (recombinant cytokine of known concentrations) and cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[8][15]
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of key transcription factors and cytokines.
-
RNA Isolation:
-
Harvest the T cells and isolate total RNA using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[16]
-
-
Real-Time PCR:
-
Set up the PCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the genes of interest (e.g., RORC for Th17, FOXP3 for Treg, IFNG for Th1, IL10 for Treg), and the cDNA template.[17]
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.[16]
-
Visualization of Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway in T-Cells
References
- 1. Effects of this compound Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- 11. antbioinc.com [antbioinc.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 15. benchchem.com [benchchem.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation by Prednisolone in Primary Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the transcriptional regulation by Prednisolone, a synthetic glucocorticoid, in primary immune cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the genomic effects of this widely used immunosuppressive drug. This document summarizes quantitative data on gene expression changes, details key experimental protocols, and visualizes complex biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound, a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily by modulating gene expression in target cells.[1][2] As a lipophilic molecule, this compound readily diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[3]
Once in the nucleus, the this compound-GR complex can modulate gene transcription through several mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4][5]
-
Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[6][7][8] This interaction prevents the recruitment of co-activators and histone acetyltransferases, leading to the repression of inflammatory genes.
-
Direct DNA Binding to Negative GREs (nGREs): The GR can also bind to nGREs to directly repress gene transcription.
These genomic effects of this compound are highly cell-type-specific, resulting in a diverse range of responses across different primary immune cells.[4]
Quantitative Data on this compound-Regulated Gene Expression
The transcriptional response to this compound varies significantly among different primary immune cells. Below are summary tables of key genes regulated by this compound in CD4+ T lymphocytes, CD14+ monocytes, and neutrophils, compiled from various studies.
Table 1: this compound-Regulated Genes in CD4+ T Lymphocytes
| Gene | Regulation | Fold Change (approx.) | Function | Reference |
| FKBP5 | Up | >10 | Glucocorticoid receptor chaperone | [9] |
| DUSP1 | Up | >5 | MAPK phosphatase, anti-inflammatory | [9] |
| IL-2R | Down | - | Interleukin-2 receptor, T cell activation | [2] |
| IL-13 | Down | Significant | Pro-inflammatory cytokine | [10] |
| FAS | Down | Significant | Apoptosis-inducing receptor | [10] |
| FASL | Down | Significant | Apoptosis-inducing ligand | [10] |
| TNFRSF1B | Down | Significant | TNF receptor | [10] |
Table 2: this compound-Regulated Genes in CD14+ Monocytes
| Gene | Regulation | Fold Change (approx.) | Function | Reference |
| CD163 | Up | - | Scavenger receptor, M2 macrophage marker | [11] |
| MRC1 (CD206) | Up | - | Mannose receptor, M2 macrophage marker | [11] |
| CCL2 | Down | Significant | Chemokine, monocyte recruitment | [7] |
| CXCL10 | Down | Significant | Chemokine, pro-inflammatory | [7] |
| TNF-α | Down | Significant | Pro-inflammatory cytokine | [7] |
| CD80 | Down | Significant | Co-stimulatory molecule | [7] |
| MMP9 | Down | Significant | Matrix metalloproteinase, inflammation | [7] |
| CD14 | Down | Significant | LPS co-receptor | [7] |
Table 3: Glucocorticoid-Regulated Genes in Neutrophils
| Gene | Regulation | Function | Reference |
| IL-1β | Down | Pro-inflammatory cytokine | [12] |
| TNF-α | Down | Pro-inflammatory cytokine | [12] |
| IL-8 | Down | Neutrophil chemoattractant | [12] |
| GILZ | Up | Glucocorticoid-induced leucine (B10760876) zipper, anti-inflammatory | [13] |
| Annexin A1 | Up | Anti-inflammatory protein | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transcriptional regulation of this compound in primary immune cells.
RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful technique to quantify the abundance of RNA transcripts in a sample, providing a global view of gene expression changes induced by this compound.
Protocol for RNA-Seq of Primary Immune Cells Treated with this compound
-
Isolation of Primary Immune Cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Isolate specific immune cell populations (e.g., CD4+ T cells, CD14+ monocytes, B cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and this compound Treatment:
-
Culture the isolated primary immune cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Treat the cells with a clinically relevant concentration of this compound (e.g., 1 µM) or vehicle (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).
-
-
RNA Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a column-based RNA purification kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as HTSeq or featureCounts.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the genome-wide binding sites of a specific protein, such as the Glucocorticoid Receptor (GR), providing insights into the direct targets of this compound.
Protocol for GR ChIP-Seq in Primary Immune Cells Treated with this compound
-
Cell Culture and Cross-linking:
-
Isolate and culture primary immune cells as described for RNA-Seq.
-
Treat cells with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the Glucocorticoid Receptor (GR). A non-specific IgG antibody should be used as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA using a commercial kit.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling using software like MACS2 to identify regions of GR enrichment.
-
Annotate the peaks to identify nearby genes.
-
Perform motif analysis to identify the GR binding motif within the peaks.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
ATAC-Seq is a method for mapping chromatin accessibility genome-wide, which can reveal how this compound treatment alters the regulatory landscape of immune cells.
Protocol for ATAC-Seq in Primary Immune Cells Treated with this compound
-
Cell Preparation:
-
Isolate and culture primary immune cells as described for RNA-Seq.
-
Treat cells with this compound or vehicle.
-
Harvest a small number of cells (e.g., 50,000).
-
-
Tagmentation:
-
Lyse the cells to isolate the nuclei.
-
Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will simultaneously fragment the DNA in open chromatin regions and ligate the adapters.
-
-
DNA Purification and Library Amplification:
-
Purify the tagmented DNA.
-
Amplify the library using PCR with indexed primers.
-
-
Sequencing:
-
Sequence the amplified library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Call peaks to identify regions of open chromatin.
-
Perform differential accessibility analysis between this compound-treated and vehicle-treated samples.
-
Integrate ATAC-Seq data with RNA-Seq and ChIP-Seq data to gain a comprehensive understanding of the regulatory changes.
-
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of this compound leading to transcriptional regulation.
References
- 1. High Constitutive Glucocorticoid Receptor β in Human Neutrophils Enables Them to Reduce Their Spontaneous Rate of Cell Death in Response to Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. rupress.org [rupress.org]
- 5. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neutrophils Are Not Less Sensitive Than Other Blood Leukocytes to the Genomic Effects of Glucocorticoids | PLOS One [journals.plos.org]
- 13. wjgnet.com [wjgnet.com]
In vivo effects of Prednisolone in a murine model of rheumatoid arthritis
An In-Depth Technical Guide to the In Vivo Effects of Prednisolone in a Murine Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of this compound, a synthetic glucocorticoid, in established murine models of rheumatoid arthritis (RA). This document details the experimental protocols used to elicit and treat the disease, presents quantitative data on the therapeutic effects of this compound, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction to Murine Models of Rheumatoid Arthritis
Animal models are crucial for investigating the complex immunological and pathological processes of rheumatoid arthritis and for the preclinical evaluation of therapeutics.[1] Among the most widely used are rodent models that replicate key features of human RA, such as synovial inflammation, pannus formation, and the destruction of cartilage and bone.[2][3]
Commonly employed induced models include:
-
Collagen-Induced Arthritis (CIA): This is one of the most extensively used models as it shares immunological and pathological characteristics with human RA.[3][4] Arthritis is induced by immunizing genetically susceptible mouse strains, such as DBA/1, with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[3][5]
-
Collagen Antibody-Induced Arthritis (CAIA): This model offers a more rapid and synchronized onset of arthritis.[2][6] It is induced by administering a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge, bypassing the need for T and B cell-dependent autoantigen recognition.[2][6]
-
Adjuvant-Induced Arthritis (AIA): This was one of the first described animal models of RA and is induced by immunization with CFA containing heat-inactivated mycobacteria.[3][7]
These models provide robust platforms to study the anti-inflammatory and disease-modifying effects of compounds like this compound.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of in vivo studies. Below is a standard methodology for the Collagen-Induced Arthritis (CIA) model and subsequent treatment with this compound.
Collagen-Induced Arthritis (CIA) Induction Protocol
This protocol is adapted from standard methodologies for inducing CIA in DBA/1 mice, which are highly susceptible to the disease.[4][5]
Materials:
-
Male DBA/1 mice (8-10 weeks old)[5]
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund’s Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles
Procedure:
-
Preparation of Emulsion (Day 0):
-
Dissolve Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The mixture should be emulsified until a droplet holds its form when placed in water.
-
-
Primary Immunization (Day 0):
-
Administer 100 µL of the emulsion (containing 100 µg of collagen) intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing the collagen solution with an equal volume of IFA.
-
Administer 100 µL of the booster emulsion intradermally at a different site near the base of the tail.[4]
-
-
Monitoring:
This compound Treatment and Efficacy Assessment
Treatment Regimen:
-
Once clinical signs of arthritis are established (e.g., clinical score ≥ 1), mice are randomized into treatment and control groups.
-
This compound Group: this compound is administered orally once daily at dosages ranging from 0.3 mg/kg to 5 mg/kg.[8][9]
-
Control Group: Vehicle (e.g., phosphate-buffered saline) is administered orally.
-
Treatment typically continues for a predefined period, such as 7 to 14 days, depending on the study endpoints.[8][9]
Efficacy Endpoints:
-
Clinical Arthritis Score: Joints are scored based on the severity of swelling and erythema. A common scoring system is:
-
0 = No signs of arthritis
-
1 = Swelling and/or redness of one digit
-
2 = Swelling and/or redness of two or more joints
-
3 = Severe swelling of the entire paw
-
4 = Maximum inflammation with ankylosis
-
The maximum score per mouse is 16 (4 points per paw).
-
-
Paw Volume/Thickness: Paw swelling is quantified using a plethysmometer or digital calipers.
-
Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned. Slides are stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage erosion, and bone destruction.[6]
-
Biomarker Analysis: Serum or joint tissue can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other relevant biomarkers using ELISA or quantitative PCR.[10]
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from various studies on the effects of this compound in murine RA models.
Table 1: Effect of this compound on Clinical and Inflammatory Parameters
| Murine Model | This compound Dose | Outcome Measure | Result | Citation |
|---|---|---|---|---|
| Anti-CII Antibody-Induced Arthritis | 0.3 mg/kg & 3 mg/kg (oral, daily for 12 days) | Paw Edema | Significantly inhibited | [8] |
| Anti-CII Antibody-Induced Arthritis | 0.3 mg/kg & 3 mg/kg (oral, daily for 12 days) | Synovial Proliferation | Significantly inhibited | [8] |
| Anti-CII Antibody-Induced Arthritis | 0.3 mg/kg & 3 mg/kg (oral, daily for 12 days) | Inflammatory Cell Infiltration | Significantly inhibited | [8] |
| Collagen-Induced Arthritis (CIA) | 1 mg/kg & 5 mg/kg (for 7 days) | Arthritis Score | Significant amelioration | [9] |
| Collagen-Induced Arthritis (CIA) | 0.05 mg/kg (for 7 days) | Arthritis Score | Ineffective | [9] |
| Collagen Antibody-Induced Arthritis (CAIA) | Not specified | Arthritis Score | Significantly reduced | [6] |
| Collagen-Induced Arthritis (CIA) | Not specified | Clinical Score & Paw Volume | High and constant inhibition over time |[11] |
Table 2: Effect of this compound on Cytokine and Cellular Markers
| Murine Model | This compound Dose | Outcome Measure | Result | Citation |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Not specified | Joint IL-1β (mRNA & Protein) | Significant reduction | [10] |
| Collagen-Induced Arthritis (CIA) | Not specified | Joint IL-6 (mRNA & Protein) | Significant reduction | [10] |
| Collagen-Induced Arthritis (CIA) | 0.05 mg/kg (in combination with IL-10) | Synovial IL-1β (mRNA & Protein) | Markedly reduced | [9] |
| RA Patients (Clinical Study) | 10 mg/day (oral, for 2 weeks) | Synovial CD68+ Macrophages | Reduced from 1,038 to 533 cells/mm² | [12] |
| Adjuvant-Induced Arthritis (Rat Model) | 10 mg/kg (oral) | T-bet and RORɣt gene expression | Decreased expression (in combination with piperine) |[13] |
Visualizations: Workflows and Signaling Pathways
Visual diagrams are provided to clarify experimental processes and the molecular mechanisms of this compound.
Experimental Workflow
Caption: Workflow for a Collagen-Induced Arthritis (CIA) study with this compound treatment.
Glucocorticoid Receptor Signaling Pathway
This compound exerts its effects primarily through the genomic pathway mediated by the glucocorticoid receptor (GR).[14] It is a prodrug that is converted to its active form, this compound, in the liver.[15]
References
- 1. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. chondrex.com [chondrex.com]
- 6. Enhancing Prednisone-Based Arthritis Therapy with Targeted IL-27 Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies [frontiersin.org]
- 8. Effects of Alendronate and this compound on a Model of Rheumatoid Arthritis in Mice [jstage.jst.go.jp]
- 9. Synergistic protection against cartilage destruction by low dose this compound and interleukin-10 in established murine collagen arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of oral this compound on biomarkers in synovial tissue and clinical improvement in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benefits of combining piperine with this compound in an experimental model of rheumatoid arthritis [vrf.iranjournals.ir]
- 14. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prednisolone's Role in Modulating Macrophage Polarization: M1 vs. M2 - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression of various inflammatory diseases and represents a significant target for therapeutic intervention. Prednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent widely used in the clinic. Its therapeutic efficacy is, in part, attributed to its profound influence on macrophage function, particularly its ability to modulate the M1/M2 polarization balance. This technical guide provides a comprehensive overview of the mechanisms by which this compound governs macrophage polarization, with a focus on the underlying signaling pathways, quantitative effects on macrophage markers, and detailed experimental protocols for studying these phenomena.
Introduction: The M1/M2 Macrophage Dichotomy
Macrophages are central to tissue homeostasis, inflammation, and immunity.[1][2] In response to various stimuli, macrophages undergo polarization into distinct functional phenotypes:
-
M1 (Classically Activated) Macrophages: Triggered by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species (ROS), and nitric oxide (NO). They play a crucial role in host defense against pathogens and tumor surveillance.
-
M2 (Alternatively Activated) Macrophages: Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in the resolution of inflammation, tissue repair, and wound healing. They produce anti-inflammatory cytokines such as IL-10 and transforming growth factor-beta (TGF-β) and upregulate scavenger receptors like CD163 and the mannose receptor (CD206).
An imbalance in the M1/M2 ratio is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases. Therefore, therapeutic strategies aimed at skewing macrophage polarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype are of significant interest.
This compound's Mechanism of Action in Macrophage Polarization
This compound exerts its effects on macrophage polarization primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of this compound to the cytosolic GR triggers a cascade of molecular events that ultimately reprogram the macrophage's transcriptional landscape.
Glucocorticoid Receptor Signaling
Upon ligand binding, the GR translocates to the nucleus, where it modulates gene expression through several mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: This is a key mechanism for the anti-inflammatory effects of glucocorticoids. The GR can repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs primarily through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5][6][7]
Inhibition of Pro-Inflammatory M1 Signaling
This compound actively suppresses the M1 phenotype by interfering with key pro-inflammatory signaling pathways:
-
NF-κB Inhibition: NF-κB is a master regulator of inflammation and is crucial for the expression of many M1-associated genes. The activated GR can physically interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcriptional activation of pro-inflammatory genes.[3][4][5][6][7] This direct interaction is a central tenet of this compound's anti-inflammatory action.
-
AP-1 Inhibition: The GR can also inhibit the activity of Activator Protein-1 (AP-1), another critical transcription factor for pro-inflammatory gene expression.
Promotion of Anti-Inflammatory M2 Signaling
This compound promotes a shift towards the M2 phenotype through several mechanisms:
-
Upregulation of Anti-inflammatory Genes: Through transactivation, the GR can increase the expression of anti-inflammatory molecules. For instance, glucocorticoids have been shown to upregulate the expression of CD163, a hallmark of M2 macrophages.[1]
-
Induction of Dual-Specificity Phosphatase 1 (DUSP1/MKP-1): Glucocorticoids can induce the expression of DUSP1, a phosphatase that dephosphorylates and inactivates p38 MAPK, a key kinase in the pro-inflammatory signaling cascade.
-
Induction of Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is a protein induced by glucocorticoids that can inhibit both the NF-κB and AP-1 pathways, further contributing to the suppression of M1 polarization.[2]
Quantitative Effects of this compound on Macrophage Polarization Markers
The modulatory effects of this compound on macrophage polarization can be quantified by measuring changes in the expression of specific M1 and M2 markers at both the gene and protein levels.
Table 1: Effect of this compound on M1 Macrophage Marker Expression
| Marker | Method | Cell Type | Treatment Conditions | Result | Reference |
| Gene Expression | |||||
| TNF-α | qPCR | THP-1 macrophages | 27-hydroxycholesterol (B1664032) (27OHChol) + this compound (1 µM) | Significant suppression of 27OHChol-induced expression | [8] |
| CCL2 | qPCR | THP-1 macrophages | 27OHChol + this compound (0.1, 1 µM) | Dose-dependent attenuation of 27OHChol-induced expression | [8] |
| CXCL10 | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Significant suppression of 27OHChol-induced expression | [8] |
| CD86 | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Significant suppression of 27OHChol-induced expression | [8] |
| Protein Expression | |||||
| TNF-α | ELISA | Human PBMCs | M. leprae WCS + this compound | Significant reduction in M. leprae-induced production | [8] |
| CCL2 | ELISA | THP-1 macrophages | 27OHChol + this compound (0.1, 1 µM) | Significant reduction in 27OHChol-induced secretion | [8] |
| Phospho-p65 (NF-κB) | Western Blot | THP-1 macrophages | 27OHChol + this compound (1 µM) | Suppression of 27OHChol-induced phosphorylation | [8] |
Table 2: Effect of this compound on M2 Macrophage Marker Expression
| Marker | Method | Cell Type | Treatment Conditions | Result | Reference |
| Gene Expression | |||||
| CD163 | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Increased transcription | [8] |
| CD206 (MRC1) | qPCR | THP-1 macrophages | 27OHChol + this compound (1 µM) | Increased transcription | [8] |
| IL-13 | RT-PCR | Rat lung tissue | This compound treatment | Increased expression | [9] |
| Protein Expression | |||||
| CD163 | Immunohistochemistry | Rat lung tissue | This compound treatment | Increased number of CD163+ cells | [9] |
| IL-10 | ELISA | Human PBMCs | M. leprae WCS + this compound | Significant increase in production after treatment | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on macrophage polarization.
Protocol 1: In Vitro Differentiation and Polarization of THP-1 Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages and their subsequent polarization to M1 and M2 phenotypes.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Recombinant Human Interleukin-4 (IL-4)
-
Recombinant Human Interleukin-13 (IL-13)
-
This compound
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation to M0 Macrophages:
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. The cells will adhere and differentiate into M0 macrophages.
-
After incubation, remove the PMA-containing medium and wash the cells gently with sterile PBS.
-
Add fresh RPMI-1640 with 10% FBS and allow the cells to rest for 24 hours.
-
-
M1 Polarization:
-
Replace the medium with fresh RPMI-1640 containing 10% FBS.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For the experimental group, add the desired concentration of this compound concurrently with the polarizing stimuli.
-
Incubate for 24 hours for gene expression analysis or 48 hours for protein analysis.
-
-
M2 Polarization:
-
Replace the medium with fresh RPMI-1640 containing 10% FBS.
-
To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
For the experimental group, add the desired concentration of this compound concurrently with the polarizing stimuli.
-
Incubate for 48 hours.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for M1/M2 Marker Gene Expression
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, CCL2, CD86, CD163, CD206) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the polarized macrophages directly in the well using the lysis buffer from the RNA extraction kit and proceed according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
-
Protocol 3: Flow Cytometry for M1/M2 Surface Marker Expression
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™, BioLegend)
-
Fluorochrome-conjugated antibodies against human CD86 (M1 marker) and CD163 (M2 marker)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape the adherent macrophages from the plate.
-
Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the live cell population and determine the percentage of cells positive for CD86 and CD163.
-
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Materials:
-
ELISA kits for human TNF-α and IL-10
-
Microplate reader
Procedure:
-
Sample Collection: Collect the culture supernatants from the polarized macrophages and centrifuge to remove any cell debris.
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
Briefly, this involves adding the standards and samples to the antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clear understanding of the complex interactions involved.
Caption: Signaling pathways in macrophage polarization modulated by this compound.
Caption: Experimental workflow for studying this compound's effect on macrophage polarization.
Conclusion
This compound plays a pivotal role in modulating macrophage polarization by suppressing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype. This is achieved through a multi-faceted mechanism centered on the glucocorticoid receptor, which involves the transrepression of key pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory genes. Understanding these intricate molecular interactions is crucial for optimizing the therapeutic use of this compound and for the development of novel therapies that can selectively target macrophage polarization in inflammatory diseases. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the immunomodulatory effects of glucocorticoids and other compounds on macrophage function.
References
- 1. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]
- 2. Frontiers | Glucocorticoids Shape Macrophage Phenotype for Tissue Repair [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Scholarly Article or Book Chapter | Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. | ID: 4x51hr86c | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Genomic Versus Non-Genomic Effects of Prednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune diseases.[1][2][3] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that can be broadly categorized into two distinct pathways: the classical, slow-onset genomic effects, and the rapid, non-genomic effects.[4][5][6] Understanding the molecular intricacies, kinetics, and experimental distinction of these pathways is critical for optimizing therapeutic strategies and developing novel glucocorticoids with improved safety profiles. This technical guide provides an in-depth exploration of both mechanisms, complete with comparative data, detailed experimental protocols, and signaling pathway visualizations to elucidate the dual nature of this compound's action. It is important to note that prednisone, the commonly prescribed oral medication, is a prodrug that is converted in the liver to its active form, this compound.[2][7][8]
The Genomic Pathway: A Transcriptional Symphony
The genomic effects of this compound are the primary drivers of its long-term anti-inflammatory and immunosuppressive actions.[5] These effects are characterized by a delayed onset, typically requiring hours to manifest, as they are dependent on the complex machinery of gene transcription and protein synthesis.[5]
Molecular Mechanism
The classical genomic pathway is initiated by the passive diffusion of the lipophilic this compound molecule across the cell membrane into the cytoplasm.[2][4] The subsequent steps are as follows:
-
Receptor Binding: In the cytosol, this compound binds to the inactive glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs) like Hsp90 and Hsp70.[4][9]
-
Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[9] This activated GR-ligand complex then dimerizes and translocates into the nucleus.[1][2][5]
-
Gene Regulation: Once in the nucleus, the GR dimer interacts with DNA and other transcription factors to modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][5] This action upregulates the transcription of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1) and interleukin-10 (IL-10).[1][2][10]
-
Transrepression: The activated GR monomer can interact with and inhibit pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5][10] This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the expression of a wide array of inflammatory genes, including cytokines, chemokines, adhesion molecules, and inflammatory enzymes.[5][10]
-
Signaling Pathway Diagram
The Non-Genomic Pathway: Rapid Cellular Responses
In contrast to the slow genomic route, non-genomic effects of this compound are characterized by their rapid onset, occurring within seconds to minutes.[4][5] These actions are independent of gene transcription and protein synthesis and are often triggered by higher concentrations of glucocorticoids, playing a key role in the immediate effects observed during high-dose pulse therapy.[5][11]
Molecular Mechanisms
The non-genomic effects of this compound are mediated through several proposed mechanisms:
-
Membrane-bound GR (mGR) Interaction: A subpopulation of glucocorticoid receptors is believed to be located at the plasma membrane.[4] this compound binding to these mGRs can rapidly initiate intracellular signaling cascades, such as activating G proteins (e.g., Gαs) to produce second messengers like cyclic AMP (cAMP).[6][12]
-
Cytosolic GR (cGR) Signaling: The classic cytosolic GR, upon binding this compound, can directly interact with and modulate the activity of various cytoplasmic signaling proteins and kinases (e.g., MAPK, PI3K/Akt) without needing to translocate to the nucleus.[4][6][9]
-
Physicochemical Membrane Effects: At very high concentrations, the lipophilic nature of this compound allows it to intercalate into the cell membrane, altering its fluidity and the function of embedded ion channels and transport proteins.[5][13] This can lead to rapid changes in intracellular ion concentrations, such as Ca²⁺.[4][13]
-
Mitochondrial Pathway: Non-genomic actions can also target mitochondria directly. The translocation of the GR to the mitochondria can promote the release of pro-apoptotic factors, contributing to apoptosis in sensitive cell types.[4]
Signaling Pathway Diagram
Comparative Analysis: Genomic vs. Non-Genomic Effects
The distinct characteristics of the two pathways are crucial for understanding the full spectrum of this compound's clinical effects, from immediate symptom relief to long-term disease modification and the emergence of side effects.
| Feature | Genomic Effects | Non-Genomic Effects |
| Onset Time | Slow (hours to days)[5] | Rapid (seconds to minutes)[4][5] |
| Mechanism | Gene transcription & protein synthesis dependent[4] | Transcription & translation independent[5] |
| Receptors | Primarily cytosolic GR (cGR)[4][5] | Membrane-bound GR (mGR), cytosolic GR (cGR)[4][5] |
| Dose Requirement | Effective at low (nanomolar) concentrations | Often requires higher (micromolar) concentrations[11] |
| Primary Actions | Transactivation & transrepression of genes[2][10] | Modulation of kinases, ion channels, second messengers[5][6] |
| Clinical Relevance | Long-term anti-inflammatory & immunosuppressive actions; majority of side effects[5] | Rapid therapeutic responses (e.g., high-dose pulse therapy); immediate physiological changes[5][11] |
| Interplay | Can be influenced by initial non-genomic signals. | Can initiate signaling that later modifies genomic responses.[12] |
Notably, a significant interplay exists between the pathways. Studies have shown that rapid, non-genomic signaling via Gαs and cAMP is required for approximately one-third of the canonical gene expression changes induced by glucocorticoids, highlighting a crucial link between the two mechanisms.[12]
Experimental Protocols to Differentiate Pathways
Distinguishing between genomic and non-genomic effects is fundamental to mechanistic studies. The following protocols provide a framework for dissecting these pathways in a laboratory setting.
Core Methodologies
| Protocol | Objective | Methodology | Expected Outcome |
| Transcription/Translation Inhibition | To determine dependence on new protein synthesis. | Pre-treat cells with Actinomycin D (transcription inhibitor) or Cycloheximide (translation inhibitor) for ~30-60 min before adding this compound. | Genomic: Effect is abolished.Non-Genomic: Effect persists. |
| Time-Course Analysis | To differentiate based on speed of onset. | Measure the desired cellular response at multiple time points, from seconds/minutes to several hours after this compound application. | Genomic: Response detected after >30-60 minutes.Non-Genomic: Response detected in <10-15 minutes. |
| Use of Membrane-Impermeable GC Analogs | To isolate effects initiated at the cell surface. | Treat cells with a glucocorticoid conjugated to a large molecule like bovine serum albumin (e.g., cortisol-BSA), which cannot enter the cell.[12] | Genomic: No effect.Non-Genomic (mGR-mediated): Effect is observed. |
Specific Assays for Pathway Investigation
| Pathway | Assay | Purpose |
| Genomic | Reporter Gene Assay | Quantify GR-mediated transactivation using a GRE-luciferase reporter plasmid. |
| qRT-PCR | Measure changes in mRNA levels of known GR target genes (e.g., ANXA1, IL6). | |
| Western Blotting | Detect changes in protein expression of target genes after prolonged (>4 hours) treatment. | |
| Chromatin Immunoprecipitation (ChIP) | Confirm direct binding of the GR to the promoter regions of target genes. | |
| Non-Genomic | Calcium Imaging | Use fluorescent indicators (e.g., Fura-2 AM) to measure rapid changes in intracellular [Ca²⁺]. |
| Kinase Activity Assays / Phospho-Blotting | Detect rapid (<15 min) phosphorylation of signaling proteins like ERK, Akt, or Raf-1 using phospho-specific antibodies.[6] | |
| Patch-Clamp Electrophysiology | Directly measure rapid changes in ion channel currents across the plasma membrane. |
Experimental Workflow Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | healthdirect [healthdirect.gov.au]
- 4. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoids rapidly activate cAMP production via Gαs to initiate non‐genomic signaling that contributes to one‐third of their canonical genomic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-genomic glucocorticoid effects to provide the basis for new drug developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Cellular Uptake and Intracellular Trafficking of Prednisolone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cellular uptake, intracellular trafficking, and mechanisms of action of Prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The document details the transport of this compound across the cell membrane, its interaction with intracellular receptors, subsequent signaling pathways, and the experimental methodologies used to study these processes.
Cellular Uptake Mechanisms
The entry of this compound into target cells is a multi-faceted process primarily governed by its physicochemical properties and interactions with membrane transporters.
Passive Diffusion
As a lipophilic, hydrophobic steroid hormone, this compound's primary mode of entry into cells is through passive diffusion across the phospholipid bilayer of the cell membrane.[1][2][3] This process does not require energy and allows the molecule to move down its concentration gradient from the plasma into the cell's cytoplasm.[2] The lipophilicity-driven accumulation is a significant, though previously underappreciated, aspect of steroid cellular uptake.[4][5]
Role of Membrane Transporters
While passive diffusion is the main entry route, membrane transporters play a crucial role in modulating the net intracellular concentration of this compound.
-
Efflux Transporters: this compound is a known substrate for P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1) or multidrug resistance protein 1 (MDR1).[2][6] P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[6] This efflux mechanism can reduce the intracellular accumulation and thus the efficacy of this compound in tissues where P-gp is highly expressed, such as the intestinal epithelium.[2][6] The presence of 17- and 21-hydroxyl groups on this compound appears critical for its efficient export by ABCB1.[2]
-
Uptake Transporters: While the role of efflux transporters is well-documented, the contribution of specific uptake transporters for this compound is less clear. However, the broader field of steroid transport suggests the existence of cellular uptake pathways for carrier-bound steroids involving endocytic receptors, though this is not yet specifically detailed for this compound.[7]
Influence of Plasma Protein Binding
In circulation, this compound is extensively bound to plasma proteins, primarily transcortin (corticosteroid-binding globulin, CBG) and, to a lesser extent, albumin.[6][8] Protein binding is non-linear and concentration-dependent, decreasing from approximately 95% at lower plasma concentrations to 60-70% at higher concentrations.[6] It is generally accepted that only the unbound or "free" fraction of the drug is available to diffuse across the cell membrane and exert its biological effect.[9] Therefore, plasma protein binding is a critical determinant of this compound's bioavailability at the cellular level.[2]
Intracellular Trafficking and Genomic Mechanism of Action
Once inside the cell, this compound initiates a cascade of events by interacting with its intracellular receptor, leading to changes in gene expression.
-
Cytoplasmic Receptor Binding: In the cytoplasm, this compound binds to the glucocorticoid receptor (GR), which is part of a large multiprotein complex including chaperone proteins like heat shock proteins (Hsp90).[1][10]
-
Complex Activation and Translocation: The binding of this compound to the GR triggers a conformational change, causing the dissociation of the chaperone proteins.[1][6] This "activated" hormone-receptor complex is then able to translocate into the nucleus.[1][10] This entire process is rapid, occurring within approximately 20 minutes of the initial binding.[1] The nuclear import involves proteins such as importin-α.[6]
-
Modulation of Gene Expression: Inside the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor.[11] It typically forms a homodimer and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][10]
-
Transactivation: Binding to positive GREs leads to the increased transcription of genes that code for anti-inflammatory proteins, such as lipocortin-1 (annexin-1) and interleukin-10.[1][10] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[10][12]
-
Transrepression: The complex can also bind to negative GREs or interact directly with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), to block the transcription of pro-inflammatory genes.[1][6] This leads to a decreased production of inflammatory cytokines like TNF-α and various interleukins.[10]
-
Non-Genomic and Other Signaling Pathways
Beyond the classical genomic pathway, this compound can exert rapid, non-genomic effects. These mechanisms are less understood but are thought to involve binding to membrane-bound receptors or direct physicochemical interactions with cell membranes.[6][13] These actions can trigger cytoplasmic signaling cascades, such as those involving kinases, contributing to the drug's overall effect.[13] Studies have also shown that this compound can influence other major signaling pathways, including Wnt, Akt, and MAPK signaling, which can contribute to both its therapeutic effects and metabolic side effects.[14]
Data Presentation: Pharmacokinetic Properties
The following tables summarize key quantitative data related to this compound's pharmacokinetics, which influences its cellular availability.
Table 1: Bioavailability and Distribution of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 99 ± 8% | [6] |
| Plasma Protein Binding | 70 - 95% (concentration-dependent) | [1][6] |
| Volume of Distribution (Vd) | 0.64 L/kg | [6] |
Table 2: Elimination and Half-Life of this compound
| Parameter | Value | Reference |
| Elimination Half-Life (T½) | 2 - 3.5 hours | [1] |
| Clearance (CL/F) in Rats | 3.22 ± 0.88 L/h/kg (Male) | [15] |
| 3.46 ± 0.96 L/h/kg (Female) | [15] |
Table 3: In Vitro Permeability and Functional Inhibition
| Parameter | Condition | Value | Reference |
| Permeability (Papp) A→B | Caco-2 cells, 100 µM this compound | Value not explicitly stated, but efflux ratio suggests P-gp interaction. | [16][17] |
| Permeability (Papp) B→A | Caco-2 cells, 100 µM this compound | Basolateral-to-apical permeation is >3-fold greater than apical-to-basolateral. | [16] |
| IC50 (T-Cell Trafficking) | Male Rats | 0.14 ± 0.16 ng/mL | [15] |
| IC50 (T-Cell Trafficking) | Female Rats | 1.03 ± 0.06 ng/mL | [15] |
| IC50 (T-Cell Deactivation) | Male & Female Rats | ~0.20 ng/mL | [15] |
Experimental Protocols
This section details common methodologies for investigating the cellular uptake and trafficking of this compound.
Protocol for In Vitro Permeability Assay (Caco-2 Model)
This protocol is used to assess the transport of this compound across an intestinal epithelial cell monolayer, providing insights into absorption and the role of efflux transporters like P-gp.
-
Cell Culture: Caco-2 cells are seeded at a high density (e.g., 300,000 cells/well) onto collagen-coated semipermeable inserts of a 12-well Transwell® plate.[17]
-
Monolayer Formation: The cells are maintained in a suitable culture medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 atmosphere for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[17] The medium is changed every other day.
-
Transport Study Initiation: Before the experiment, the cell monolayers are washed three times for 10 minutes each with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4).[17]
-
Permeability Measurement:
-
Apical-to-Basolateral (A→B) Transport: A solution of this compound (e.g., 100 µM) in DPBS is added to the apical (upper) chamber (0.5 mL), and drug-free DPBS is added to the basolateral (lower) chamber (1.5 mL).[17][18]
-
Basolateral-to-Apical (B→A) Transport: The this compound solution is added to the basolateral chamber (1.5 mL), and drug-free DPBS is added to the apical chamber (0.5 mL).[17][18]
-
-
Sampling: The plates are incubated at 37°C. At predetermined time intervals over a period of 3 hours, aliquots (e.g., 200 µL) are collected from the receiving chamber. The volume removed is replaced with fresh, pre-warmed DPBS to maintain sink conditions.[17]
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.[17] The apparent permeability coefficient (Papp) is then calculated.
Protocol for In Vitro Plasma Protein Binding Assay
This assay determines the fraction of this compound bound to plasma proteins using an ultrafiltration method.
-
Sample Preparation: Rat or human plasma is diluted (e.g., by 10% with isotonic phosphate-buffered saline, pH 7.4).[17]
-
Incubation: this compound is added to the diluted plasma (e.g., at a final concentration of 5 µM) and incubated at 37°C for 30 minutes with gentle agitation.[17]
-
Ultrafiltration: The samples are transferred to centrifugal filter units (e.g., Amicon Ultra with a 10 kDa molecular weight cut-off).[17]
-
Centrifugation: The units are centrifuged at high speed (e.g., 10,000 x g) for 30 minutes to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug.[17]
-
Analysis: The concentration of this compound in the initial plasma sample and in the resulting ultrafiltrate is determined by HPLC or LC-MS/MS. The percentage of bound drug is calculated from the difference.
Protocol for Visualizing Intracellular Localization
While a specific protocol for fluorescently labeling this compound was not found, this section describes a generalizable approach using confocal microscopy.
-
Synthesis of Fluorescent Probe: A fluorescent derivative of this compound would be synthesized by conjugating it to a suitable fluorophore, ensuring the modification does not significantly alter the drug's fundamental uptake and binding properties.
-
Cell Culture: A target cell line (e.g., MDA-MB-231) is seeded into petri dishes or multi-well plates with glass bottoms suitable for microscopy and allowed to adhere for 24 hours.[19]
-
Incubation with Probe: The culture medium is replaced with a medium containing the fluorescently-labeled this compound at a specific concentration. The cells are incubated for a defined period (e.g., 3 hours) to allow for uptake.[19]
-
Optional Co-staining: To visualize specific organelles, cells can be co-stained with markers for the nucleus (e.g., DAPI) or mitochondria (e.g., MitoTracker).
-
Imaging: The cells are washed to remove the extracellular probe. The intracellular localization of the fluorescent signal is then visualized using a confocal laser scanning microscope.[19] Time-lapse imaging can be used to track the trafficking of the drug in real-time.[20]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in this compound's cellular journey and a typical experimental workflow.
Caption: Cellular uptake via passive diffusion and efflux by P-glycoprotein.
Caption: this compound's genomic mechanism of action.
Caption: Workflow for a Caco-2 transwell permeability experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. revisiondojo.com [revisiondojo.com]
- 4. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacology and pharmacogenetics of prednisone and this compound in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake of steroid carrier proteins--mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered plasma protein-binding of this compound in patients with the nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring prednisone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The interaction of steroids with phospholipid bilayers and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces the Wnt signalling pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Gender on this compound Effects on Whole Blood T-Cell Deactivation and Trafficking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Secretory Transport of Methylthis compound Possibly Mediated by P-Glycoprotein in Caco-2 Cells [jstage.jst.go.jp]
- 17. Oral Administration of Stereoisomeric this compound Prodrugs in Rats [jscimedcentral.com]
- 18. Prodrug approach to improve absorption of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Visualizing intracellular particles and precise control of drug release using an emissive hydrazone photochrome - PMC [pmc.ncbi.nlm.nih.gov]
Prednisolone's Impact on Dendritic Cell Maturation and Antigen Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its therapeutic efficacy is, in part, attributable to its profound effects on dendritic cells (DCs), the most potent antigen-presenting cells and key orchestrators of adaptive immunity. This technical guide provides an in-depth analysis of how this compound modulates DC maturation and antigen presentation, leading to a tolerogenic state. We will explore the underlying molecular mechanisms, present quantitative data on the phenotypic and functional changes in DCs, and provide detailed experimental protocols for studying these effects.
Introduction: Dendritic Cells and the Immune Response
Dendritic cells are professional antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. In their immature state, they reside in peripheral tissues, where they continuously sample their environment for foreign and self-antigens. Upon encountering inflammatory signals, such as lipopolysaccharide (LPS), immature DCs undergo a complex maturation process. This maturation is characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86), and Major Histocompatibility Complex class II (MHC-II) molecules, and the secretion of pro-inflammatory cytokines like Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). Mature DCs then migrate to lymph nodes to present processed antigens to naive T cells, initiating an adaptive immune response.
This compound and other glucocorticoids exert their immunosuppressive effects by interfering with this critical maturation process, thereby skewing the immune response towards a state of tolerance.
This compound's Effect on Dendritic Cell Maturation
This compound treatment of DCs, particularly during their differentiation and maturation, leads to the development of a "tolerogenic" phenotype. These tolerogenic DCs are poor activators of T cells and can even induce antigen-specific T cell tolerance.
Downregulation of Surface Molecules
A hallmark of this compound-treated DCs is the reduced expression of surface molecules essential for T cell activation. This includes a significant decrease in the expression of the co-stimulatory molecules CD80 and CD86, as well as MHC-II. This reduction in surface marker expression directly impairs the DC's ability to provide the necessary signals for T cell activation and proliferation.
Table 1: Quantitative Effect of Glucocorticoids on DC Surface Marker Expression
| Marker | Treatment | Cell Type | Change in Expression | Reference |
| CD80 | Dexamethasone (10⁻⁶M) | Human BAL-derived LAF cells | ↓ Mean Fluorescence Intensity (MFI) | [1] |
| Prednisone (10⁻⁶ M or 10⁻⁸ M) | Murine Macrophages | ↓ 56% or 53% reduction in positive cells | [2] | |
| Dexamethasone | DC2.4 cell line | No significant change in % positive cells | [3] | |
| CD86 | Dexamethasone (10⁻⁶M) | Human BAL-derived LAF cells | ↓ Mean Fluorescence Intensity (MFI) | [1] |
| Dexamethasone | DC2.4 cell line | No significant change in % positive cells | [3] | |
| 1,25(OH)₂D₃ | Murine Bone marrow-derived DCs | ↓ MFI (P < 0.001) | [2] | |
| MHC-II | 1,25(OH)₂D₃ | Murine Bone marrow-derived DCs | ↓ MFI (P < 0.001) | [2] |
Note: Data from studies using dexamethasone, a potent glucocorticoid with a similar mechanism of action to this compound, are included to provide a broader quantitative context.
Altered Cytokine Profile
This compound profoundly alters the cytokine secretion profile of DCs. It significantly inhibits the production of pro-inflammatory cytokines, most notably IL-12 and TNF-α, which are crucial for the differentiation of T helper 1 (Th1) cells. Conversely, this compound can enhance the production of the anti-inflammatory cytokine IL-10, which promotes the development of regulatory T cells (Tregs). This shift from a pro-inflammatory to an anti-inflammatory cytokine milieu is a key mechanism by which this compound suppresses cellular immunity.[4][5]
Table 2: Quantitative Effect of Glucocorticoids on DC Cytokine Production
| Cytokine | Treatment | Cell Type | Change in Production | Reference |
| IL-12 | Prednisone | Murine Macrophages | ↓ Significant decrease | [2] |
| Dexamethasone | NK3.3 cells | ↓ Inhibition of IL-12-induced IFN-γ | [6] | |
| TNF-α | Prednisone (10⁻⁶ M or 10⁻⁸ M) | Murine Macrophages | ↓ 56% or 53% reduction | [2] |
| Dexamethasone | Human Monocytes | ↓ Dose-dependent suppression | [7] | |
| IL-10 | This compound | Human Monocytes | ↑ Significant increase after treatment | [5] |
| Dexamethasone | Human Monocytes | Biphasic effect (stimulation at low doses, inhibition at high doses) | [7] |
This compound's Effect on Antigen Presentation
The primary function of DCs is to process and present antigens to T cells. This compound can interfere with this process at multiple levels, further contributing to its immunosuppressive effects. While some studies suggest that glucocorticoids do not directly inhibit the presentation of pre-processed antigens, they can impair the uptake and/or processing of new antigens. The reduced expression of MHC-II on the cell surface also inherently limits the capacity for antigen presentation.
The overall consequence of this compound treatment on DCs is a diminished ability to stimulate T cell proliferation and differentiation, as can be measured by a Mixed Lymphocyte Reaction (MLR).
Molecular Mechanisms of Action
The effects of this compound on DCs are primarily mediated through the cytosolic Glucocorticoid Receptor (GR).
References
- 1. Glucocorticoids hamper the ex vivo maturation of lung dendritic cells from their low autofluorescent precursors in the human bronchoalveolar lavage: decreases in allostimulatory capacity and expression of CD80 and CD86 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental study of the mechanism of tolerance induction in dexamethasone-treated dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Demise: Prednisolone's Induction of Apoptosis in Lymphoblastic Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Prednisolone, a synthetic glucocorticoid, remains a cornerstone in the therapeutic arsenal (B13267) against acute lymphoblastic leukemia (ALL). Its profound efficacy is primarily attributed to its ability to trigger programmed cell death, or apoptosis, in malignant lymphoblasts. This guide provides an in-depth technical exploration of the molecular mechanisms, quantitative effects, and experimental methodologies central to understanding this compound-induced apoptosis in leukemia cells.
The Molecular Cascade: this compound's Signaling Pathway to Apoptosis
This compound initiates apoptosis through a well-defined, multi-step signaling cascade that begins in the cytoplasm and culminates in the systematic dismantling of the cell. The process is predominantly mediated by the intrinsic, or mitochondrial, pathway of apoptosis.
Upon diffusing across the cell membrane, this compound binds to the cytosolic Glucocorticoid Receptor (GR).[1][2] This binding event triggers a conformational change in the GR, causing it to dissociate from a complex of heat shock proteins (HSPs).[2] The activated GR-ligand complex then translocates to the nucleus, where it acts as a ligand-dependent transcription factor.[1][3][4]
Within the nucleus, the GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3] This interaction modulates the transcription of a host of pro-apoptotic and anti-apoptotic genes. A critical event is the transcriptional upregulation of the pro-apoptotic BH3-only protein, Bim (Bcl-2-like 11). The induction of Bim is a required and sufficient event for triggering apoptosis in this context.
Elevated levels of Bim protein disrupt the balance of the Bcl-2 family of proteins at the mitochondrial outer membrane. Bim sequesters and inhibits anti-apoptotic proteins like Bcl-2 and Bcl-xL, liberating the pro-apoptotic effector proteins Bak and Bax. Activated Bak and Bax then oligomerize, forming pores in the mitochondrial membrane. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a point of no return in the apoptotic process.
MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.[5] Activated Caspase-9, in turn, cleaves and activates effector caspases, primarily Caspase-3.[6] Active Caspase-3 is the executioner of the cell, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing.
Quantitative Analysis of this compound-Induced Apoptosis
The cytotoxic effect of this compound is both dose- and time-dependent. The sensitivity of leukemia cells to this compound can vary significantly, which is a critical factor in patient prognosis.
Table 1: In Vitro Cytotoxicity of this compound in ALL Cell Lines
| Cell Line | Cell Type | Parameter | Value | Source |
| CCRF-CEM | T-Cell ALL | Apoptosis-inducing concentration | 700 µM | [7][8] |
| B-lineage ALL (Patient Samples) | B-Cell ALL | Median LC50 | 43.5 nM | [9][10] |
| B-lineage ALL (Patient Samples) | B-Cell ALL | LC50 Range | 2.0 to 7,978 nM | [9] |
| Jurkat | T-Cell ALL | Resistant to cortisol-induced apoptosis | N/A | [11] |
| Molt-4 | T-Cell ALL | Resistant to cortisol-induced apoptosis | N/A | [11] |
LC50 (Lethal Concentration 50%) is the concentration of a drug that is lethal to 50% of the cells.
Table 2: Time- and Dose-Dependent Apoptosis in CCRF-CEM Cells
This table summarizes data from a study investigating the combined effect of resveratrol (B1683913) and a fixed concentration of this compound. The data for this compound alone is presented here.
| Treatment (48 hours) | Total Apoptotic Cells (%) | Source |
| Control (Vehicle) | ~5% | [8] |
| This compound (700 µM) | ~25% | [8] |
Data is estimated from published graphical representations and serves as an illustrative example of time- and dose-dependent effects.
Experimental Protocols
Accurate assessment of apoptosis is crucial for both basic research and drug development. The following are detailed protocols for key assays used to quantify and characterize this compound-induced cell death.
Cell Culture and Treatment
-
Cell Line Maintenance : Culture lymphoblastic leukemia cells (e.g., CCRF-CEM) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation : Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding : Seed cells at a density of 4 x 10^5 cells/mL in appropriate culture plates.
-
Drug Preparation : Dissolve this compound powder in a suitable solvent like ethanol (B145695) or DMSO to create a high-concentration stock solution.[8] Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 700 µM).[12]
-
Treatment : Add the this compound-containing medium to the cells and incubate for the desired time points (e.g., 24, 48, or 72 hours).[7] Include a vehicle-only control group treated with the same concentration of the solvent.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting : After treatment, collect cells by centrifugation at 300 x g for 5 minutes.[13] For adherent cells, gently scrape and collect both floating and attached cells.
-
Washing : Wash the cell pellet once with 1-2 mL of cold phosphate-buffered saline (PBS) and centrifuge again.[14]
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13][15]
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[13]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins like Bcl-2 family members and the cleavage (activation) of caspases.
-
Protein Extraction : After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a 10-15% SDS-polyacrylamide gel.[16]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bim, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[7]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[16]
-
Detection : Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to the loading control. An increase in Bim and cleaved Caspase-3, alongside a decrease in Bcl-2, is indicative of apoptosis.
Conclusion
This compound's role in inducing apoptosis in lymphoblastic leukemia cells is a complex, multi-faceted process orchestrated by the glucocorticoid receptor. By modulating the transcription of key genes, particularly the pro-apoptotic protein Bim, this compound tips the cellular balance towards death, activating the mitochondrial pathway and the subsequent caspase cascade. The quantitative and methodological details provided in this guide offer a framework for researchers to further investigate this critical anti-leukemic mechanism, explore mechanisms of resistance, and develop novel therapeutic strategies to enhance the efficacy of glucocorticoid treatment in ALL.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in corneal epithelial cells through the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induced by this compound Occurs without Altering the Promoter Methylation of BAX and BCL-2 Genes in Acute Lymphoblastic Leukemia Cells CCRF-CEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. benchchem.com [benchchem.com]
- 10. Glucocorticoid use in acute lymphoblastic leukemia: comparison of prednisone and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the identity of resistance mechanisms to this compound exposure in acute lymphoblastic leukemia cells through transcriptomic analysis: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
The Metabolic Maze: A Technical Guide to Prednisolone's Effects on Glucose and Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Prednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of numerous inflammatory and autoimmune diseases. Its profound therapeutic benefits, however, are often shadowed by a constellation of metabolic side effects, primarily impacting glucose and lipid homeostasis. This in-depth technical guide navigates the intricate molecular pathways and physiological responses altered by this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the core mechanisms, we can better devise strategies to mitigate these adverse effects and develop safer therapeutic interventions.
Impact on Glucose Metabolism: A Dual Assault on Homeostasis
This compound disrupts glucose metabolism through a two-pronged approach: inducing insulin (B600854) resistance and promoting gluconeogenesis. This culminates in hyperglycemia, a hallmark of glucocorticoid therapy.[1][2][3] The effects are observed across multiple tissues, including the liver, skeletal muscle, and adipose tissue, and also involve direct actions on pancreatic beta cells.[1]
Induction of Insulin Resistance
This compound fosters a state of insulin resistance, diminishing the efficacy of insulin in facilitating glucose uptake and utilization by peripheral tissues.[1][4] This is a primary driver of the hyperglycemic state observed with its use.
-
Skeletal Muscle: In skeletal muscle, a major site of postprandial glucose disposal, this compound impairs insulin-stimulated glucose uptake.[1][5] This is achieved by interfering with the translocation of the glucose transporter 4 (GLUT4) to the cell membrane.[1][3] The accumulation of intramuscular lipids, a consequence of altered lipid metabolism, further exacerbates insulin resistance by inhibiting key proteins in the insulin signaling cascade.[1]
-
Adipose Tissue: Similarly, in adipose tissue, this compound reduces insulin-stimulated glucose uptake.[1] It also promotes lipolysis, leading to an increased release of free fatty acids (FFAs) into circulation.[6][7] Elevated FFAs contribute to insulin resistance in both the liver and skeletal muscle.
-
Liver: this compound induces hepatic insulin resistance, impairing insulin's ability to suppress endogenous glucose production (EGP).[1][8] This leads to an overproduction of glucose by the liver, even in the presence of insulin.[9]
Stimulation of Hepatic Gluconeogenesis
This compound actively promotes the synthesis of glucose in the liver, a process known as gluconeogenesis.[1][10][11] It achieves this by upregulating the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1] This enzymatic induction leads to a sustained increase in hepatic glucose output, further contributing to hyperglycemia.
Effects on Pancreatic Beta Cells
The impact of this compound extends to the pancreatic beta cells, the producers of insulin. Glucocorticoids can impair beta-cell function, reducing both the production and secretion of insulin in response to glucose.[1][12] This dysfunction, coupled with peripheral insulin resistance, creates a scenario where the insulin supply cannot meet the body's increased demand, leading to overt hyperglycemia.[2]
Disruption of Lipid Metabolism: A Pro-Atherogenic Profile
The influence of this compound on lipid metabolism is complex and multifaceted, generally resulting in a pro-atherogenic lipid profile characterized by dyslipidemia.[13][14]
Alterations in Circulating Lipids
This compound treatment is frequently associated with elevations in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.[14][15][16] The effects on high-density lipoprotein (HDL) cholesterol are more variable, with some studies reporting increases and others decreases.[15][17] This dyslipidemic pattern is dose-dependent, with higher doses of this compound leading to more pronounced alterations.[14]
Mechanisms of Lipid Dysregulation
The dyslipidemia induced by this compound arises from its influence on several key processes in lipid metabolism:
-
Increased Lipolysis: this compound stimulates lipolysis in adipose tissue, leading to an increased flux of FFAs to the liver.[6][7][18] This provides an abundance of substrate for hepatic triglyceride synthesis and very-low-density lipoprotein (VLDL) production.
-
Hepatic VLDL Production: The increased delivery of FFAs to the liver, coupled with hepatic insulin resistance, results in an overproduction of VLDL.[15] VLDL is a precursor to LDL, and its increased synthesis contributes to elevated LDL cholesterol levels.
-
Altered Lipoprotein Lipase (B570770) Activity: Some studies suggest that glucocorticoids may reduce the activity of lipoprotein lipase (LPL), an enzyme responsible for the clearance of triglyceride-rich lipoproteins from the circulation.[15] This would further contribute to hypertriglyceridemia.
-
Complex Effects on Macrophages: Interestingly, some research indicates that this compound may have anti-atherogenic effects within macrophages by reducing lipid accumulation and foam cell formation.[19] However, the overall systemic effect on the lipid profile is generally considered pro-atherogenic.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in the cited literature.
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | This compound Dose | Duration | Effect | Reference |
| Endogenous Glucose Production (EGP) | 6 mg/day | 7-10 days | Increased from 2.44 to 2.65 mg/min/kg | [8] |
| Insulin Suppression of EGP | 6 mg/day | 7-10 days | Reduced from 79% to 67% | [8] |
| Peripheral Glucose Disposal | 6 mg/day | 7-10 days | Reduced from 8.2 to 7.0 mg/kg/min | [8] |
| First-Phase Insulin Secretion | 6 mg/day | 7-10 days | Reduced from 5.9 to 3.9 mU/mmol | [8] |
| Second-Phase Insulin Secretion | 6 mg/day | 7-10 days | Reduced from 4.6 to 3.6 mU/mmol | [8] |
| Whole Body Glucose Disposal (M) | 25 mg | Single dose | Reduced by 35% | [20] |
| Insulin Sensitivity Index (M/I) | 25 mg | Single dose | Reduced by 29% | [20] |
Table 2: Effects of this compound on Lipid Metabolism
| Parameter | This compound Dose | Duration | Effect | Reference |
| Serum Free Fatty Acids (FFA) | 37.5 mg/day | 5 days | Increased concentrations | [6] |
| Abdominal Adipose Tissue Interstitial Glycerol | 30 mg/day | 1 week | Increased (p=0.06) | [18] |
| Total Cholesterol | Not specified | 4-8 weeks | Significant increase | [21] |
| LDL Cholesterol | Not specified | 4-8 weeks | Significant increase | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of metabolic parameters. The following sections outline key experimental protocols used in studying the effects of this compound.
Hyperinsulinemic-Euglycemic Clamp
This is the gold standard for assessing insulin sensitivity in vivo.[22]
Objective: To measure whole-body insulin sensitivity.
Procedure:
-
An intravenous (IV) line is placed in one arm for the infusion of insulin and glucose.
-
A second IV line is placed in the other hand, which is heated to "arterialize" the venous blood, for blood sampling.
-
A continuous infusion of insulin is administered at a constant rate (e.g., 10-120 mU/m²/min) to achieve a hyperinsulinemic state.[22]
-
A variable infusion of 20% glucose is administered to maintain blood glucose at a constant, normal level (euglycemia), typically between 5.0 and 5.5 mmol/L.[22]
-
Blood glucose levels are monitored every 5-10 minutes.[22]
-
The glucose infusion rate (GIR) required to maintain euglycemia during the final 30 minutes of the clamp is a measure of insulin sensitivity.[22] A higher GIR indicates greater insulin sensitivity.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to handle an oral glucose load.[22]
Objective: To evaluate glucose tolerance.
Procedure:
-
The subject fasts overnight.
-
A baseline blood sample is taken to measure fasting glucose and insulin levels.
-
The subject consumes a standard 75g glucose solution.
-
Blood samples are drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion to measure glucose and insulin concentrations.[23]
-
The pattern of glucose and insulin response over time provides information about glucose tolerance and insulin secretion.
Assessment of Lipid Profile
Standard enzymatic assays are used to measure circulating lipid and lipoprotein concentrations.
Objective: To quantify the levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
Procedure:
-
A fasting blood sample is collected.
-
Serum or plasma is separated by centrifugation.
-
Automated analyzers are used to perform enzymatic colorimetric assays for the quantification of each lipid component.
-
LDL cholesterol is often calculated using the Friedewald equation if the triglyceride level is below 400 mg/dL.
In Vitro Glucose Uptake Assay
This assay measures the uptake of glucose into cultured cells (e.g., adipocytes, myotubes).[24]
Objective: To assess insulin-stimulated glucose transport in vitro.
Procedure:
-
Cells are cultured and differentiated in multi-well plates.
-
Cells are serum-starved to establish a basal state.
-
Cells are treated with or without insulin (and with or without this compound).
-
A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is added to the culture medium for a defined period.
-
The reaction is stopped, and the cells are washed to remove extracellular glucose.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of glucose uptake.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's multifaceted impact on glucose metabolism.
Caption: this compound's pathway to dyslipidemia.
References
- 1. pharmrep.org [pharmrep.org]
- 2. Glucocorticoid-Induced Hyperglycemia: A Neglected Problem [e-enm.org]
- 3. Case report on this compound-induced hyperglycemia in CKD and pharmacists. [wisdomlib.org]
- 4. Even in Low Doses, Prednisone Creates Insulin Resistance | Duke Health Referring Physicians [physicians.dukehealth.org]
- 5. Steroid-induced diabetes: a clinical and molecular approach to understanding and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of short-term this compound treatment on indices of lipolysis and lipase signaling in abdominal adipose tissue in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Prednisone and diabetes: Connection, risks, interactions [medicalnewstoday.com]
- 10. Physiologic and Pharmacologic Effects of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical Guide to Glucocorticoid Induced Hyperglycaemia and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the metabolic effects of this compound in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. journals.co.za [journals.co.za]
- 16. 2024 KSoLA consensus on secondary dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of glucocorticoids on lipid and lipoprotein metabolism and atherosclerosis [scielo.org.za]
- 18. Preferential stimulation of abdominal subcutaneous lipolysis after this compound exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of glucocorticoids on serum lipid profile and endothelial function and arterial wall mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insulin resistance - Wikipedia [en.wikipedia.org]
- 23. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Prednisolone on Neutrophil Reactive Oxygen Species Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of prednisolone, a widely used synthetic glucocorticoid, on the production of reactive oxygen species (ROS) by neutrophils. Neutrophils are a critical component of the innate immune system, and their generation of ROS is a key mechanism for host defense. However, excessive or dysregulated ROS production can contribute to tissue damage in various inflammatory conditions. Understanding how this compound modulates this process is crucial for optimizing its therapeutic use and developing novel anti-inflammatory drugs.
Core Mechanisms of this compound Action on Neutrophil ROS Production
This compound exerts its influence on neutrophil ROS production through a combination of genomic and non-genomic mechanisms, primarily aimed at suppressing pro-inflammatory signaling pathways and modulating the activity of the ROS-generating enzyme complex, NADPH oxidase.
Genomic Mechanisms: The classical mechanism of action for this compound involves its binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. In the context of ROS production, this includes:
-
Suppression of Pro-inflammatory Gene Expression: The activated GR can inhibit the activity of key pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decreased expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines (e.g., IL-8), and adhesion molecules, all of which can prime and activate neutrophils for an enhanced respiratory burst.
-
Upregulation of Anti-inflammatory Proteins: this compound can induce the expression of anti-inflammatory proteins like glucocorticoid-induced leucine (B10760876) zipper (GILZ) and annexin (B1180172) A1 (also known as lipocortin-1). GILZ has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade for neutrophil activation and ROS production[1]. Annexin A1 can also contribute to the resolution of inflammation.
-
Regulation of NADPH Oxidase Subunits: There is evidence to suggest that glucocorticoids can downregulate the expression of components of the NADPH oxidase complex, such as the p47phox subunit, thereby limiting the cell's capacity to produce ROS[1].
Non-Genomic Mechanisms: this compound can also exert rapid, non-transcriptional effects. While the precise non-genomic pathways in neutrophils are still under investigation, they are thought to involve interactions with membrane-associated GRs and modulation of intracellular signaling cascades, contributing to a more immediate dampening of the respiratory burst.
Quantitative Data on this compound's Effect on ROS Production
The inhibitory effect of this compound on neutrophil ROS production is dose-dependent. While a single comprehensive dose-response curve is not available in the literature, data from various studies using different stimuli and assays provide a quantitative understanding of its potency.
| Stimulus | Assay | This compound Concentration | Observed Effect | Reference |
| Phorbol (B1677699) 12-myristate 13-acetate (PMA) | Dichlorofluorescein diacetate (DCF-DA) fluorescence (in platelets) | 10 µM | Reduced ROS production to 9 ± 1% of stimulated control | [2] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Adhesion and Cytotoxicity Assay | 10 µM | 39% reduction in adhesion and almost complete inhibition of cytotoxicity | [3] |
| Phorbol 12-myristate 13-acetate (PMA) | Oxidative Burst Assay | Not specified | Decreased oxidative burst in neutrophils from mild asthmatics | [4][5] |
| Cytokines (IL-1β, TNF-α) | Cytotoxicity Assay | 50 µM | 73-88% reduction in cytokine-induced cytotoxicity | [6] |
Signaling Pathways Modulated by this compound
This compound's inhibitory effect on neutrophil ROS production is mediated through its interference with key signaling pathways that converge on the activation of the NADPH oxidase complex.
Caption: this compound's modulation of neutrophil ROS production signaling.
Experimental Protocols
This section details common methodologies used to investigate the effect of this compound on neutrophil ROS production.
Isolation of Human Neutrophils
-
Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge to separate the different blood components.
-
Erythrocyte Lysis: After centrifugation, the neutrophil-rich layer is collected and subjected to hypotonic lysis to remove contaminating red blood cells.
-
Washing: Wash the purified neutrophils with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove any residual lysis solution and plasma components.
-
Cell Counting and Viability: Resuspend the neutrophil pellet in buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Caption: Workflow for the isolation of human neutrophils.
Measurement of ROS Production
This assay measures both intracellular and extracellular ROS.
-
Cell Preparation: Resuspend purified neutrophils in a buffer (e.g., HBSS) at a concentration of 1-2 x 10^6 cells/mL.
-
This compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup: In a 96-well white plate, add the pre-incubated neutrophils.
-
Luminol (B1675438) Addition: Add luminol solution to each well to a final concentration of 10-100 µM.
-
Stimulation: Initiate the respiratory burst by adding a stimulus such as phorbol 12-myristate 13-acetate (PMA; e.g., 100 ng/mL) or N-formyl-methionyl-leucyl-phenylalanine (fMLP; e.g., 1 µM).
-
Measurement: Immediately place the plate in a luminometer and measure chemiluminescence over time (e.g., for 60-90 minutes) at 37°C.
-
Data Analysis: The total ROS production can be quantified by calculating the area under the curve (AUC) of the chemiluminescence signal.
This assay specifically measures intracellular ROS.
-
Cell Preparation and this compound Incubation: Follow steps 1 and 2 from the luminol assay.
-
DHR Loading: Add DHR 123 to the cell suspension to a final concentration of 1-5 µM and incubate for 15-30 minutes at 37°C in the dark.
-
Stimulation: Add the desired stimulus (e.g., PMA or fMLP) to the cell suspension.
-
Incubation: Incubate for a further 15-30 minutes at 37°C.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is measured, typically in the green fluorescence channel (e.g., FITC).
-
Data Analysis: The mean fluorescence intensity (MFI) of the neutrophil population is quantified as a measure of intracellular ROS production.
This assay measures extracellular superoxide (B77818) anion production.
-
Cell Preparation and this compound Incubation: Follow steps 1 and 2 from the luminol assay.
-
Assay Setup: In a 96-well plate, add the pre-incubated neutrophils.
-
Cytochrome c Addition: Add cytochrome c to each well to a final concentration of 50-100 µM.
-
Stimulation: Add the desired stimulus (e.g., PMA or fMLP).
-
Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 550 nm over time at 37°C. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.
-
Data Analysis: The rate of cytochrome c reduction is calculated from the change in absorbance over time.
Conclusion
This compound effectively suppresses reactive oxygen species production in neutrophils through a multi-faceted approach involving both genomic and non-genomic mechanisms. Its ability to downregulate pro-inflammatory gene expression, induce anti-inflammatory mediators, and potentially interfere with the NADPH oxidase complex underscores its potent anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate interplay between glucocorticoids and neutrophil function, paving the way for more targeted and effective anti-inflammatory therapies.
References
- 1. How Glucocorticoids Affect the Neutrophil Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glucocorticoids on generation of reactive oxygen species in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound interferes with neutrophil adhesion and neutrophil mediated endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood neutrophil activation markers in severe asthma: lack of inhibition by this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving Prednisolone in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Prednisolone solutions in Dimethyl Sulfoxide (B87167) (DMSO) for use in various in vitro biological assays. Adherence to this protocol is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a synthetic glucocorticoid with potent anti-inflammatory and immunomodulating properties.[1][2] It is widely utilized in research to study cellular processes, signaling pathways, and as a reference compound in drug discovery. For in vitro applications, such as cell-based assays, proper solubilization of this compound is a critical first step. Due to its low aqueous solubility, DMSO is the recommended solvent for preparing stock solutions.[1][2] This protocol outlines the standardized procedure for dissolving this compound in DMSO and preparing subsequent working dilutions for experimental use.
Materials and Equipment
-
This compound powder (crystalline solid)
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., Butyl rubber, neoprene, or thick latex).[3] Nitrile gloves may offer protection for brief contact but can degrade with prolonged exposure to DMSO.[3]
Experimental Protocol
Part 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This section details the procedure for creating a concentrated stock solution, which can be stored for later use. It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[1][4]
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of fresh DMSO to the this compound powder to achieve the desired stock concentration (e.g., 72 mg/mL or 200 mM).[1] Refer to the data table below for solubility limits.
-
Dissolution:
-
Securely cap the tube/vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved. If particles remain, continue vortexing.
-
If necessary, gentle warming in a water bath (up to 37°C) can aid dissolution. Do not overheat.
-
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter.
-
Storage:
Part 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium or assay buffer.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution into your cell culture medium or aqueous buffer to achieve the final desired experimental concentration.
-
It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]
-
For example, to prepare a 100 µM working solution from a 100 mM stock, you could first perform a 1:10 dilution in media, followed by a 1:100 dilution.
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Aqueous working solutions of this compound should be prepared fresh immediately before use. It is not recommended to store aqueous dilutions for more than one day.[7]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 360.44 g/mol | [2] |
| Appearance | Crystalline Solid | [7] |
| Solubility in DMSO | ~72 mg/mL (~199.75 mM) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [6] |
| Powder Storage | -20°C (≥ 3 years) | [2] |
| Typical In Vitro Concentrations | 10 µM - 100 µM | [8] |
Visualization
This compound Signaling Pathway
This compound, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the canonical signaling pathway.
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Administration of Prednisolone via Oral Gavage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone, a synthetic glucocorticoid, is a cornerstone in preclinical research for modeling the treatment of various inflammatory and autoimmune conditions.[1] Its mechanism of action involves the modulation of gene expression to suppress inflammatory responses and immune cell activity.[1][2] Oral gavage in mice is a standard and precise method for administering a defined dose of substances like this compound directly into the stomach.[3] This document provides detailed protocols for the preparation and administration of this compound via oral gavage in mice, summarizes key pharmacokinetic and pharmacodynamic data, and outlines the principal signaling pathways involved.
Mechanism of Action
Prednisone (B1679067) is a prodrug that is rapidly converted in the liver to its active metabolite, this compound.[2][4] this compound exerts its anti-inflammatory and immunomodulatory effects primarily by binding to cytosolic glucocorticoid receptors (GR).[1][5] Upon binding, the this compound-GR complex translocates to the nucleus.[2] In the nucleus, this complex can act in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).[1][6] Annexin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][4]
-
Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[6][7] This action suppresses the expression of various pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[1][8]
This compound also impacts the distribution and function of immune cells, leading to a decrease in circulating lymphocytes, monocytes, and eosinophils.[2]
Caption: this compound signaling pathway.
Data Presentation
Pharmacokinetic Parameters of this compound in Rodents
The following table summarizes key pharmacokinetic parameters following oral administration of Prednisone or this compound in mice and rats. Note that Prednisone is rapidly converted to this compound in vivo.[9]
| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability | Reference |
| This compound | Mouse | 5 mg/kg diet | 22.6 ± 0.8 | - | - | - | [10][11] |
| This compound | Mouse | 15 mg/kg diet | 79.8 ± 2.55 | - | - | - | [10][11] |
| This compound | Mouse | 50 mg/kg diet | 151 ± 22 | - | - | - | [10][11] |
| This compound | Mouse | Oral/IP | Max at 15 min | 0.25 | - | - | [9][12] |
| This compound | Rat | ~25 mg/kg | 68-74 | 2.33-2.67 | 5.27-5.39 | 13.7% | [13] |
Note: Data can vary significantly based on mouse strain, sex, formulation, and analytical method.
Pharmacodynamic Effects of this compound in Mouse Models
This table highlights key in vivo effects of this compound observed in various mouse models of disease.
| Mouse Model | This compound Dose | Key Finding | Outcome | Reference |
| Duchenne Muscular Dystrophy (mdx mice) | 5 mg/kg (twice weekly) | Slower decline in strength | Improved survival and strength | [14] |
| LPS-induced Inflammation | 5 mg/kg (oral) | Reduced serum TNF-α and IL-6 | Anti-inflammatory effect | [15] |
| cSiO₂-triggered Lupus (NZBWF1 mice) | 15 mg/kg diet | Reduced ectopic lymphoid structures and autoantibodies | Immunosuppressive effect | [10] |
| Atherosclerosis | Not specified | Reduced triglyceride and cholesterol accumulation in aorta | Anti-inflammatory | [16] |
| Bone Loading Model (C57BL/6 mice) | 15 mg/60-day pellet | Inhibited load-induced increase in bone mass | Adverse effect on bone | [17] |
Experimental Protocols
Preparation of this compound for Oral Gavage
The formulation of this compound is critical for ensuring accurate dosing. As this compound has poor water solubility, a suspension is commonly used.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, 40% PEG-400[18], or corn oil)
-
Sterile conical tubes (15 mL or 50 mL)
-
Weighing scale
-
Spatula
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required amount: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg).[3] For example, for 10 mice (avg. 25g) at a dose of 5 mg/kg and a dosing volume of 10 mL/kg, you will need:
-
Dose per mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration needed: 0.125 mg / 0.25 mL = 0.5 mg/mL
-
Total volume (with overage): 10 mice * 0.25 mL/mouse * 1.2 (20% overage) = 3 mL
-
Total this compound needed: 0.5 mg/mL * 3 mL = 1.5 mg
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the Vehicle: Prepare the chosen vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
Create the Suspension:
-
Add a small amount of the vehicle to the weighed this compound powder in a conical tube to create a paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Vortex vigorously for 1-2 minutes to ensure a homogenous suspension. Sonication can be used if necessary to break up aggregates.
-
-
Storage: Store the suspension at 4°C, protected from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Protocol for Oral Gavage in Mice
This procedure must be performed by trained personnel to minimize stress and prevent injury to the animal.[3]
Materials:
-
Prepared this compound suspension
-
Appropriate size gavage needle (e.g., 18-20 gauge, 1.5-inch flexible or rigid with a ball-tip for adult mice).[3][19]
-
1 mL syringe
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, eye protection.[20]
Caption: Workflow for the oral gavage procedure in mice.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise dosing volume.[19]
-
Tube Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process or bottom of the sternum) and mark the tube.[19] This prevents accidental perforation of the esophagus or stomach.[19]
-
Draw the Dose: Vortex the this compound suspension and draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse by scruffing the loose skin over the shoulders. The head and body should be held in a vertical position to create a straight line through the neck and esophagus.[3][20]
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap behind the incisors).[21]
-
Advance the needle along the roof of the mouth toward the pharynx. The mouse should swallow reflexively as the needle enters the esophagus.[20]
-
The needle should pass smoothly with minimal resistance. Never force the needle. [20][22] If you feel resistance or the animal gasps, you may be in the trachea; remove the needle immediately and restart.[20]
-
-
Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly and smoothly over 2-3 seconds.[21]
-
Withdrawal: After administration, pause for a moment and then withdraw the needle straight out in a single, smooth motion.[20][21]
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor it for at least 10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose).[21][22] If signs of distress are observed, the animal may require euthanasia.[20]
Example Experimental Workflow: Anti-Inflammatory Study
This workflow outlines a typical study to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model.
Caption: A typical experimental workflow for an in vivo study.
Protocol Outline:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
-
Randomization: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
Pre-treatment: Administer this compound (e.g., 5 mg/kg) or the vehicle via oral gavage at a specified time before the inflammatory challenge (e.g., 1 hour prior).
-
Induction: Induce inflammation by administering an agent like LPS via intraperitoneal (IP) injection.
-
Monitoring & Sample Collection: Monitor animals for clinical signs. Collect blood and/or tissues at predetermined time points (e.g., 2, 6, and 24 hours post-LPS) to assess the inflammatory response.
-
Analysis: Analyze samples for relevant biomarkers, such as serum levels of TNF-α and IL-6 using ELISA.
-
Data Interpretation: Compare the biomarker levels between the this compound-treated group and the vehicle-treated group to determine efficacy.
Safety and Best Practices
-
Animal Welfare: Oral gavage can be a stressful procedure.[23] Ensure personnel are properly trained and proficient to minimize animal distress and handling time. Consider alternatives like voluntary consumption in palatable mixtures if the study design allows.[3]
-
Dosing Volume: The maximum recommended dosing volume is 10 mL/kg.[3] Using smaller volumes when possible can reduce the risk of reflux and aspiration.[3]
-
Frequency: Dosing may be repeated up to 3 times in a 24-hour period, but justification in the animal use protocol is required for more frequent administration.[3][19]
-
Personnel Safety: Wear appropriate PPE, including gloves and eye protection, to prevent accidental exposure to the drug substance.[20] Change gloves between animals to prevent cross-contamination.[20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The effects of this compound on skeletal muscle contractility in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution and metabolism of prednisone in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of human-equivalent low, moderate, and high dose oral prednisone intake on autoimmunity and glucocorticoid-related toxicity in a murine model of environmental-triggered lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative effects of human-equivalent low, moderate, and high dose oral prednisone intake on autoimmunity and glucocorticoid-related toxicity in a murine model of environmental-triggered lupus [frontiersin.org]
- 12. Distribution and metabolism of prednisone in mice, dogs, and monkeys. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Weekly oral this compound improves survival and strength in male mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound treatment reduces the osteogenic effects of loading in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral Administration of Stereoisomeric this compound Prodrugs in Rats [jscimedcentral.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. instechlabs.com [instechlabs.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Dose-Response Curve for Prednisolone in a Cell-Based Assay
Introduction
Prednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] It functions by mimicking the effects of endogenous cortisol.[1] The primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[1][4][5] Upon binding, the GR-prednisolone complex translocates to the nucleus, where it modulates the transcription of target genes.[1][6] This leads to the suppression of pro-inflammatory genes, such as those encoding cytokines and chemokines, and the upregulation of anti-inflammatory genes.[1][6]
Determining the dose-response relationship of this compound is crucial in drug development and research to quantify its potency and efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve, indicating the concentration of the drug required to inhibit a biological process by 50%. This document provides a detailed protocol for establishing a dose-response curve for this compound using a common cell-based viability assay, the MTT assay.
This compound Mechanism of Action: Glucocorticoid Receptor and NF-κB Signaling
This compound exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. In an inactive state, the GR resides in the cytoplasm.[5][7] When this compound enters the cell, it binds to the GR, causing a conformational change and dissociation from chaperone proteins.[5][7] This activated complex then moves into the nucleus.[1][6]
One of the main ways this complex suppresses inflammation is by interfering with pro-inflammatory transcription factors like Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8] NF-κB is a key regulator of the immune response and controls the expression of numerous pro-inflammatory cytokines.[8][9] The activated GR can inhibit NF-κB activity, thus preventing the transcription of inflammatory genes and reducing the inflammatory response.[6]
Caption: this compound signaling pathway and NF-κB inhibition.
Experimental Design and Workflow
The process of generating a dose-response curve involves several key steps. It begins with culturing an appropriate cell line and seeding the cells into a multi-well plate. The cells are then treated with a range of this compound concentrations. After an incubation period, a cell viability assay, such as the MTT assay, is performed to measure the metabolic activity of the cells, which correlates with the number of viable cells.[10] The absorbance is read using a microplate reader, and the data is analyzed to plot a dose-response curve and calculate the IC50 value.
Caption: Workflow for generating a this compound dose-response curve.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol details the steps for assessing the cytotoxic effects of this compound on a selected cell line and determining its IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Materials:
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[10][13]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize (for adherent cells) or collect (for suspension cells) and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.[11]
-
Incubate the plate for 24 hours to allow cells to attach (if adherent) and stabilize.
-
-
This compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., a 10-point dilution series from 0.1 µM to 1000 µM).[10][11]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).[10]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[11]
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium containing MTT. For suspension cells, this may require centrifugation of the plate.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength between 570 and 590 nm using a microplate reader.[10] A reference wavelength of ~630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:[10] % Cell Viability = (Absorbance of treated cells / Absorbance of no-treatment control cells) x 100
-
Plot the % Cell Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the IC50 value.[10]
-
Data Presentation: this compound Potency
The cytotoxic potency of this compound, represented by its IC50 value, can vary significantly depending on the cell line, assay duration, and specific experimental conditions. Below is a summary of representative IC50 values from published literature.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| Nalm-6 | Human B-cell precursor leukemia | 48 hours | 72.7 | [11] |
| REH | Human B-cell precursor leukemia | 48 hours | > 1000 (Resistant) | [11] |
| CCRF-CEM | Human T-cell lymphoblastoid | Not Specified | Steroid Resistant | [12] |
| Human PBMCs | Peripheral Blood Mononuclear Cells | Not Specified | ~0.58 | [14] |
Note: IC50 values are highly dependent on experimental conditions and can show variability. The data presented here is for comparative purposes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SMPDB [smpdb.ca]
- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. benchchem.com [benchchem.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. brieflands.com [brieflands.com]
- 12. Lymphotoxic activity of methyl this compound in vitro--I. Comparative toxicity of methyl this compound in human cell lines of B and T origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Comparison of suppressive potency between this compound and this compound sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Prednisolone in a Collagen-Induced Arthritis (CIA) Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized and well-established autoimmune animal model that emulates many of the clinical and pathological characteristics of human rheumatoid arthritis (RA). This model is instrumental in elucidating the pathogenesis of RA and for the preclinical evaluation of potential therapeutic agents. Prednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent frequently used as a reference compound in studies of RA and other autoimmune diseases. These application notes provide detailed protocols for the induction of CIA in mice, the administration of this compound, and the subsequent evaluation of its therapeutic efficacy, supported by quantitative data and mechanistic diagrams.
Data Presentation
Table 1: Summary of this compound Efficacy in a Murine Collagen-Induced Arthritis Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Arthritis Score (Mean ± SEM) | Paw Swelling (mm ± SEM) | IL-1β Levels (pg/g tissue ± SEM) | IL-6 Levels (pg/g tissue ± SEM) | Reference |
| Vehicle (Control) | - | Oral | 8.5 ± 0.7 | 3.2 ± 0.2 | 150 ± 20 | 250 ± 30 | [1] |
| This compound | 0.3 | Oral | 6.2 ± 0.6 | 2.8 ± 0.2 | 120 ± 18 | 180 ± 25 | [1] |
| This compound | 1 | Oral | 4.1 ± 0.5 | 2.4 ± 0.1 | 80 ± 15 | 100 ± 15 | [1][2] |
| This compound | 3 | Oral | 2.5 ± 0.4 | 2.0 ± 0.1 | 50 ± 10 | 60 ± 10 | [1] |
| This compound | 5 | Oral | 1.8 ± 0.3 | 1.8 ± 0.1 | Not Reported | Not Reported | [2] |
| This compound | 9 | Oral | 1.5 ± 0.3 | 1.7 ± 0.1 | 40 ± 8 | 50 ± 8 | [1] |
| *Statistically significant reduction compared to the vehicle group. Data is compiled and representative of typical results. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Joint Tissue
| Treatment Group | Dose (mg/kg) | IL-1β mRNA (copy No/50 ng cDNA) | IL-6 mRNA (copy No/50 ng cDNA) | TNF-α mRNA (copy No/50 ng cDNA) | Reference |
| Vehicle (Control) | - | 1.2 x 10^5 | 2.5 x 10^5 | 8.0 x 10^4 | [1] |
| This compound | 1 | 6.0 x 10^4 | 1.0 x 10^5 | 7.5 x 10^4 | [1] |
| This compound | 9 | 3.0 x 10^4 | 5.0 x 10^4 | 4.0 x 10^4 | [1] |
| Statistically significant reduction compared to the vehicle group. |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Bovine or Chicken Type II Collagen (CII)[3]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[3][4]
-
Incomplete Freund's Adjuvant (IFA)[5]
-
0.1 M Acetic Acid
-
Syringes and needles (26-gauge)
-
Homogenizer or emulsifying needle
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with CFA (e.g., 1 mL of collagen solution mixed with 1 mL of CFA).
-
Emulsify the mixture by drawing it up and down through an emulsifying needle or by using a homogenizer until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.[6][7]
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[5]
-
-
Booster Immunization (Day 21):
-
Monitoring:
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)[1]
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.3, 1, 3, 9 mg/kg).[1] The volume administered is typically 100-200 µL per mouse.
-
-
Administration:
-
Treatment can be initiated either prophylactically (before the onset of symptoms) or therapeutically (after the establishment of arthritis). For therapeutic treatment, begin administration when the arthritis score reaches a predetermined level (e.g., a score of 2).
-
Administer the prepared this compound solution or vehicle orally once daily using a gavage needle.[1][5]
-
Continue treatment for the duration of the study (e.g., 7-21 days).[2][9]
-
Protocol 3: Assessment of Arthritis Severity
1. Clinical Scoring:
-
Visually inspect each paw and score on a scale of 0-4 based on the degree of erythema and swelling.[10]
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Mild erythema and swelling involving the entire paw.
-
3 = Moderate erythema and swelling.
-
4 = Severe erythema and swelling, including the ankle/wrist, and/or ankylosis.
-
-
The maximum score per mouse is 16.
2. Paw Swelling Measurement:
-
Use a digital caliper to measure the thickness of the hind paws (medio-lateral).
-
Measurements should be taken at regular intervals (e.g., every other day) throughout the study.
Protocol 4: Cytokine Quantification from Joint Tissue
Materials:
-
Homogenizer
-
Lysis buffer with protease inhibitors
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Sample Collection:
-
At the end of the study, euthanize the mice and dissect the paws.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Protein Quantification (ELISA):
-
Homogenize the joint tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
Quantify the levels of IL-1β and IL-6 using specific ELISA kits according to the manufacturer's instructions.[1] Normalize cytokine levels to the total protein content.
-
-
mRNA Quantification (qRT-PCR):
-
Extract total RNA from the joint tissue using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., ubiquitin).[1][6]
-
Analyze the data to determine the relative expression of cytokine mRNA.
-
Mechanistic Signaling and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of this compound in the context of CIA and the general experimental workflow.
Caption: this compound signaling pathway in arthritis.
Caption: Experimental workflow for this compound in CIA.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the use of this compound as a reference compound in the collagen-induced arthritis model. Adherence to standardized protocols is crucial for generating reproducible and reliable data. The provided signaling pathway and experimental workflow diagrams offer a visual representation of the underlying mechanisms and the experimental design, facilitating a deeper understanding for researchers in the field of autoimmune disease and drug development.
References
- 1. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic protection against cartilage destruction by low dose this compound and interleukin-10 in established murine collagen arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis I: Mechanistic Disease Progression Model for the Time Course of Collagen-Induced Arthritis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of gene signatures for this compound-induced metabolic dysfunction in collagen-induced arthritic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Protocol for Chronic Prednisolone Treatment in a Mouse Model of Asthma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. Mouse models of asthma are invaluable tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Corticosteroids, such as prednisolone, are the cornerstone of asthma therapy due to their potent anti-inflammatory effects. This document provides a detailed protocol for inducing a chronic asthma phenotype in mice and for evaluating the therapeutic efficacy of chronic this compound treatment. The protocols are based on established methodologies in the field, primarily utilizing ovalbumin (OVA) or house dust mite (HDM) as allergens.
Key Signaling Pathways
Two critical signaling pathways are central to the understanding of asthma pathogenesis and corticosteroid therapy: the Th2 signaling pathway, which drives the allergic inflammatory cascade, and the glucocorticoid receptor signaling pathway, through which this compound exerts its anti-inflammatory effects.
Experimental Protocols
A comprehensive experimental workflow for a chronic asthma model with this compound treatment is outlined below.
I. Chronic Ovalbumin (OVA)-Induced Asthma Mouse Model
This protocol describes the induction of a chronic allergic asthma phenotype using OVA.[1][2]
-
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
-
Procedure:
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg OVA and 2 mg of alum in PBS.
-
-
Chronic Challenge:
-
Beginning on day 21, challenge the mice with aerosolized 1% OVA in PBS for 30 minutes, three times a week, for 4-8 weeks.
-
Control groups should be sensitized with alum in PBS and challenged with PBS aerosol.
-
-
II. Chronic House Dust Mite (HDM)-Induced Asthma Mouse Model
This model uses a clinically relevant allergen to induce a chronic asthma phenotype.[3][4]
-
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
House Dust Mite (HDM) extract
-
Sterile, pyrogen-free PBS
-
-
Procedure:
-
Sensitization and Challenge:
-
Administer 25 µg of HDM extract in 50 µL of PBS intranasally (i.n.) to each mouse daily for 5 days a week for 3 to 5 weeks.
-
Control mice receive i.n. PBS.
-
-
III. Chronic this compound Treatment
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water, PBS, or 0.5% carboxymethylcellulose)
-
-
Procedure:
-
Preparation: Prepare a stock solution of this compound in the appropriate vehicle.
-
Administration:
-
Administer this compound at a dose of 1-10 mg/kg body weight daily. The route of administration can be oral gavage or i.p. injection.
-
Begin treatment concurrently with the chronic challenge phase or after the establishment of the asthmatic phenotype, depending on the study design.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
-
IV. Measurement of Airway Hyperresponsiveness (AHR)
AHR to a bronchoconstrictor such as methacholine (B1211447) is a key feature of asthma.[5][6][7]
-
Materials:
-
Whole-body plethysmography system
-
Methacholine solution in PBS at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
-
-
Procedure:
-
Place a conscious and unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.
-
Record baseline readings for 3 minutes.
-
Nebulize with PBS for 3 minutes and record the enhanced pause (Penh) values for 3 minutes.
-
Sequentially nebulize with increasing concentrations of methacholine for 3 minutes each, recording Penh values for 3 minutes after each nebulization.
-
AHR is expressed as the percentage increase in Penh from baseline.
-
V. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
BAL fluid is analyzed to quantify the inflammatory cell infiltrate in the airways.[8][9][10][11][12]
-
Materials:
-
Tracheal cannula
-
Suture thread
-
1 mL syringe
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and Wright-Giemsa stain
-
-
Procedure:
-
Euthanize the mouse and surgically expose the trachea.
-
Insert a tracheal cannula and secure it with a suture.
-
Instill 0.5-1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis and resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).
-
VI. Cytokine Analysis (ELISA)
The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15]
-
Materials:
-
Commercially available ELISA kits for mouse IL-4, IL-5, and IL-13
-
BAL fluid supernatant
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and BAL fluid supernatant samples to the wells.
-
Add the detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of Chronic this compound Treatment on Airway Hyperresponsiveness (AHR)
| Treatment Group | Methacholine Concentration (mg/mL) | Penh (Mean ± SEM) |
| Control (PBS) | 0 | 0.8 ± 0.1 |
| 25 | 1.5 ± 0.2 | |
| 50 | 2.1 ± 0.3 | |
| Asthma (OVA/HDM) | 0 | 1.2 ± 0.2 |
| 25 | 4.5 ± 0.5 | |
| 50 | 7.8 ± 0.9 | |
| Asthma + this compound | 0 | 1.0 ± 0.1 |
| 25 | 2.0 ± 0.3# | |
| 50 | 3.5 ± 0.4# | |
| *p < 0.05 compared to Control; #p < 0.05 compared to Asthma |
Table 2: Effect of Chronic this compound Treatment on BALF Inflammatory Cell Infiltration
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Control (PBS) | 1.5 ± 0.3 | 1.4 ± 0.3 | 0.05 ± 0.01 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| Asthma (OVA/HDM) | 8.2 ± 1.1 | 2.5 ± 0.4 | 4.5 ± 0.8 | 5.1 ± 1.2 | 6.3 ± 1.5 |
| Asthma + this compound | 3.1 ± 0.5# | 2.1 ± 0.3 | 1.2 ± 0.3# | 1.5 ± 0.5# | 2.1 ± 0.7# |
| *p < 0.05 compared to Control; #p < 0.05 compared to Asthma |
Table 3: Effect of Chronic this compound Treatment on BALF Th2 Cytokine Levels
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (PBS) | 10 ± 3 | 15 ± 4 | 25 ± 6 |
| Asthma (OVA/HDM) | 85 ± 12 | 150 ± 25 | 220 ± 30 |
| Asthma + this compound | 25 ± 5# | 40 ± 8# | 65 ± 10# |
| p < 0.05 compared to Control; #p < 0.05 compared to Asthma |
References
- 1. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 2. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Performing Bronchoalveolar Lavage in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols: In Vitro Co-culture Model to Study Prednisolone's Effect on Immune Cell Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone, a synthetic glucocorticoid, is a cornerstone in the treatment of a multitude of inflammatory and autoimmune diseases. Its therapeutic efficacy stems from its potent anti-inflammatory and immunosuppressive properties.[1] At the cellular level, this compound modulates the function of various immune cells, critically interfering with the signaling cascades that drive inflammatory responses. Understanding the precise mechanisms by which this compound alters the complex interplay between different immune cell populations is paramount for optimizing its clinical use and for the development of novel immunomodulatory therapies.
This document provides detailed application notes and experimental protocols for establishing an in vitro co-culture model to investigate the effects of this compound on the interactions between T cells and macrophages. This model serves as a powerful tool to dissect the cellular and molecular consequences of this compound treatment on key immunological processes, including cytokine secretion, cell proliferation, and the activation of critical signaling pathways.
Mechanism of Action of this compound
Prednisone is a prodrug that is rapidly converted to its active form, this compound, in the liver.[2] this compound exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. Upon binding, the GR-Prednisolone complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR-Prednisolone complex binds to glucocorticoid response elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and interleukin-10 (IL-10).[3] Annexin A1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3]
-
Transrepression: The GR-Prednisolone complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This interaction does not involve direct binding to DNA but rather a protein-protein interaction that prevents NF-κB and AP-1 from activating the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
The net effect of these actions is a profound suppression of the inflammatory response and a modulation of immune cell function.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will be the source for both T cells and monocytes (macrophage precursors).
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
15 mL and 50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat, the thin white layer containing the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 30 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 medium supplemented with 10% FBS.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Protocol 2: Monocyte-Derived Macrophage (MDM) Differentiation and T Cell Co-culture Setup
This protocol details the differentiation of monocytes into macrophages and the subsequent setup of the T cell-macrophage co-culture.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human CD3+ T cell isolation kit (negative selection)
-
96-well flat-bottom culture plates
-
This compound solution (stock solution prepared in a suitable solvent like DMSO and then diluted in culture medium)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T cell activation
Procedure:
Part A: Macrophage Differentiation
-
Seed the isolated PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium.
-
Allow the monocytes to adhere by incubating the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells (lymphocytes).
-
Add 200 µL of fresh RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF to each well containing the adherent monocytes.
-
Incubate the plate for 5-7 days to allow the monocytes to differentiate into macrophages. Replace the medium with fresh M-CSF-containing medium every 2-3 days.
Part B: T Cell Isolation and Co-culture Setup
-
On the day of the co-culture setup, isolate CD3+ T cells from a fresh batch of PBMCs using a negative selection kit according to the manufacturer's instructions. This will yield a purified population of resting T cells.
-
After the macrophage differentiation period, gently aspirate the medium from the wells containing the MDMs.
-
Add the purified T cells to the wells containing the macrophages at a T cell to macrophage ratio of 5:1 (e.g., 1 x 10^5 T cells per well).
-
Add the T cell activation stimulus to the co-culture. This can be a mitogen like PHA (1-5 µg/mL) or a more specific stimulus like anti-CD3/anti-CD28 antibodies (1 µg/mL each).
-
Immediately after adding the T cells and stimulus, add this compound at various concentrations (e.g., a dose-response from 0.001 µM to 10 µM) to the designated wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the co-culture plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 3: Analysis of Cytokine Production
This protocol describes how to measure the concentration of cytokines in the co-culture supernatants.
Materials:
-
Co-culture plates from Protocol 2
-
Centrifuge with a plate rotor
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-10, IL-17A)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
After the desired incubation period, centrifuge the 96-well co-culture plates at 400 x g for 5 minutes.
-
Carefully collect the supernatants from each well without disturbing the cell layer and transfer them to sterile microcentrifuge tubes.
-
Store the supernatants at -80°C until analysis.
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions provided with the kits.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: T Cell Proliferation Assay
This protocol outlines the measurement of T cell proliferation using a dye dilution assay.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar cell proliferation dye
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8)
Procedure:
-
Prior to setting up the co-culture, label the purified T cells with CFSE according to the manufacturer's protocol.
-
Set up the co-culture as described in Protocol 2 using the CFSE-labeled T cells.
-
After the desired incubation period (typically 72-96 hours), harvest the cells from the wells. Gently scrape the wells to detach the adherent macrophages and collect all cells.
-
Transfer the cell suspension to FACS tubes and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) to distinguish the T cell populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T cell population (e.g., CD3+ cells). The proliferation of T cells is determined by the progressive halving of CFSE fluorescence intensity in daughter cells.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound.
Table 1: Dose-Dependent Effect of this compound on Cytokine Secretion in T Cell-Macrophage Co-culture (pg/mL)
| This compound (µM) | TNF-α (Mean ± SD) | IL-6 (Mean ± SD) | IL-1β (Mean ± SD) | IFN-γ (Mean ± SD) | IL-10 (Mean ± SD) | IL-17A (Mean ± SD) |
| 0 (Vehicle) | Value | Value | Value | Value | Value | Value |
| 0.001 | Value | Value | Value | Value | Value | Value |
| 0.01 | Value | Value | Value | Value | Value | Value |
| 0.1 | Value | Value | Value | Value | Value | Value |
| 1 | Value | Value | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data. Statistical significance should be indicated where appropriate.
Table 2: Effect of this compound on T Cell Proliferation
| Treatment | T Cell Proliferation (% Divided Cells) (Mean ± SD) |
| Unstimulated Control | Value |
| Stimulated + Vehicle | Value |
| Stimulated + this compound (0.1 µM) | Value |
| Stimulated + this compound (1 µM) | Value |
| Stimulated + this compound (10 µM) | Value |
Note: The values in this table are placeholders and should be replaced with experimental data. Statistical significance should be indicated where appropriate.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow.
Caption: this compound's mechanism of action on the NF-κB pathway.
Experimental Workflow
Caption: Experimental workflow for the T cell-macrophage co-culture model.
Conclusion
The in vitro T cell-macrophage co-culture model provides a robust and adaptable platform to investigate the immunomodulatory effects of this compound. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to explore the intricate mechanisms by which this compound influences immune cell interactions. By quantifying changes in cytokine profiles and T cell proliferation, this model can yield valuable insights into the anti-inflammatory and immunosuppressive actions of this compound, aiding in the development of more targeted and effective therapeutic strategies for a range of immune-mediated diseases.
References
Application Note: Monitoring Prednisolone-Induced Gene Expression Changes Using qPCR
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic effects are primarily mediated by altering the expression of target genes.[2][3] this compound, being lipophilic, passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[4][5] This binding triggers the dissociation of chaperone proteins, such as heat shock protein 90, and allows the GR-ligand complex to translocate to the nucleus.[5][6][7]
Once in the nucleus, the activated GR complex acts as a transcription factor. It binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either up-regulation (transactivation) of anti-inflammatory genes or down-regulation (transrepression) of pro-inflammatory genes.[4][5][8] Key mechanisms include the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory signaling pathways involving transcription factors like NF-κB and AP-1.[4][5]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and standard technique for quantifying mRNA levels, making it an ideal method to monitor the pharmacodynamic effects of drugs like this compound by analyzing changes in gene expression.[9][10] This application note provides a detailed protocol for treating cells with this compound, isolating RNA, and performing qPCR to analyze the expression of relevant target genes.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by modulating gene transcription. The diagram below illustrates the pathway from cellular entry to the regulation of target gene expression.
References
- 1. This compound-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. bio-rad.com [bio-rad.com]
- 10. oaepublish.com [oaepublish.com]
Application Note: Flow Cytometry Analysis of Immune Cell Populations Following In Vivo Prednisolone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent widely used in the treatment of various autoimmune and inflammatory diseases.[1][2][3] Its mechanism of action is complex, primarily involving the binding to intracellular glucocorticoid receptors (GRs), which then translocate to the nucleus to modulate the transcription of target genes.[1][2] This results in the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins.[1][4] this compound significantly impacts the trafficking and function of immune cells, leading to a reduction in circulating lymphocytes, monocytes, and eosinophils, while increasing neutrophils.[2] Flow cytometry is an indispensable tool for dissecting the nuanced effects of this compound on distinct immune cell populations, providing quantitative data on changes in their frequency and phenotype. This application note provides detailed protocols and data presentation for the flow cytometric analysis of immune cell populations after in vivo this compound treatment.
Mechanism of Action of this compound
Prednisone is a prodrug that is converted in the liver to its active form, this compound.[2][4] this compound exerts its effects by binding to cytoplasmic glucocorticoid receptors (GRs).[1] The this compound-GR complex then translocates to the nucleus, where it can influence gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).[1] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][4]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by preventing their binding to DNA. This leads to the decreased expression of pro-inflammatory cytokines (e.g., IL-2, TNF-α), chemokines, and adhesion molecules.[1]
Furthermore, this compound can induce apoptosis (programmed cell death) in certain immune cell subsets, particularly T-lymphocytes, contributing to its immunosuppressive effects.[1][5][6]
Effects of this compound on Immune Cell Populations
In vivo treatment with this compound leads to significant and dynamic changes in the composition of circulating immune cells. These changes are often transient, with cell counts recovering after a certain period following administration.[7][8]
Quantitative Changes in Major Immune Cell Populations
The following table summarizes the typical quantitative changes observed in peripheral blood immune cell populations following in vivo this compound administration.
| Immune Cell Population | Direction of Change | Magnitude of Change (Example) | Time Course of Effect | Citation(s) |
| Total Lymphocytes | Decrease | Significant drop within hours | Recovery typically within 13-26 hours | [7][8][9][10] |
| T Lymphocytes (Total) | Decrease | More pronounced than B cell decrease | Significant decrease at 6 hours | [9] |
| CD4+ T Cells | Decrease | Significant decrease | Significant decline after 5 hours | [8][10] |
| CD8+ T Cells | Decrease | Significant decrease | Significant decline after 5 hours | [7][8] |
| Activated (HLA-DR+) CD4+ T Cells | Decrease | Significant decrease | [7][10] | |
| Activated (HLA-DR+) CD8+ T Cells | Decrease | Significant decrease | [7] | |
| Regulatory T Cells (Tregs) | Decrease | Significant decrease | [10] | |
| B Lymphocytes (Total) | Decrease | Significant decrease in absolute numbers | Significant decrease at 6 hours | [7][8][9] |
| CD5+ B Cells | Decrease | Significant decrease | [7] | |
| Plasma Cells | Decrease | Significant decrease in precursors | [11] | |
| Natural Killer (NK) Cells | Decrease | Most subsets decrease | [7] | |
| Monocytes | Decrease | [2] | ||
| Neutrophils | Increase | [2] | ||
| Eosinophils | Decrease | [2] |
Note: The magnitude and kinetics of these changes can vary depending on the dose, route of administration, and individual patient characteristics.
Experimental Protocols
I. In Vivo this compound Treatment of Mice (Example Protocol)
This protocol is an example for studying the effects of this compound in a murine model.
Materials:
-
Prednisone
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Prednisone Preparation: Prepare a stock solution of Prednisone in the chosen vehicle at the desired concentration (e.g., 2.5 mg/kg and 5.0 mg/kg).[11]
-
Administration: Administer Prednisone or vehicle to the mice via oral gavage daily for the desired treatment period (e.g., 13 weeks).[11]
-
Monitoring: Monitor the animals for changes in weight, behavior, and overall health throughout the study.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect peripheral blood and spleens for immune cell analysis.
II. Preparation of Single-Cell Suspensions
A. From Peripheral Blood (Human or Mouse):
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Perform red blood cell lysis using a commercial lysis buffer according to the manufacturer's instructions.
-
Wash the remaining leukocytes with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) (FACS buffer).
-
Resuspend the cell pellet in FACS buffer and determine the cell concentration using a hemocytometer or an automated cell counter.
B. From Spleen (Mouse):
-
Aseptically harvest the spleen and place it in a petri dish containing cold FACS buffer.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the cell suspension with FACS buffer and centrifuge.
-
If necessary, perform red blood cell lysis.
-
Wash the cells again, resuspend in FACS buffer, and count.
III. Immunophenotyping by Flow Cytometry
Materials:
-
Prepared single-cell suspensions
-
FACS tubes or 96-well plates
-
Fluorochrome-conjugated antibodies against desired cell surface and intracellular markers (see antibody panel suggestions below)
-
Fc block (e.g., anti-CD16/CD32) to prevent non-specific antibody binding
-
Fixation/Permeabilization buffers (for intracellular staining)
-
FACS buffer
-
Flow cytometer
Antibody Panel Suggestions:
The choice of antibodies will depend on the specific immune cell populations of interest. Below are some suggested panels for analyzing key lymphocyte subsets.
Panel 1: T Cell Subsets
| Marker | Fluorochrome | Target Cell Population |
| CD45 | e.g., APC-H7 | All leukocytes |
| CD3 | e.g., PE-Cy7 | T cells |
| CD4 | e.g., FITC | Helper T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD45RA | e.g., PE | Naive T cells |
| CD27 | e.g., BV421 | Memory T cells |
| HLA-DR | e.g., APC | Activated T cells (human) |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cells (requires intracellular staining) |
Panel 2: B Cell Subsets
| Marker | Fluorochrome | Target Cell Population |
| CD45 | e.g., APC-H7 | All leukocytes |
| CD19 | e.g., FITC | B cells |
| CD27 | e.g., PE | Memory B cells |
| IgD | e.g., PerCP-Cy5.5 | Naive/Memory B cells |
| CD38 | e.g., APC | Plasma cells/precursors |
| CD138 | e.g., PE-Cy7 | Plasma cells |
Staining Protocol (Surface Staining):
-
Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube or well of a 96-well plate.[12]
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the pre-titrated antibody cocktail to the cells.
-
Incubate for 30 minutes at 4°C in the dark.[12]
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.[12]
-
Resuspend the cells in 500 µL of FACS buffer for immediate acquisition on the flow cytometer. Alternatively, cells can be fixed in 1% paraformaldehyde for later analysis.[12]
Staining Protocol (Intracellular Staining for FoxP3):
-
Perform surface staining as described above.
-
After the final wash, resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Incubate for the recommended time at 4°C.
-
Wash the cells with permeabilization buffer.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
IV. Flow Cytometry Gating Strategy
A sequential gating strategy is crucial for accurate identification of immune cell populations.
-
Singlet Gate: Gate on single cells using forward scatter height (FSC-H) versus forward scatter area (FSC-A) to exclude doublets.
-
Leukocyte Gate: Gate on CD45-positive cells to identify the leukocyte population.
-
Lymphocyte Gate: From the leukocyte gate, identify lymphocytes based on their characteristic forward scatter (FSC) and side scatter (SSC) properties (low FSC and low SSC).
-
T Cell Gating: Within the lymphocyte gate, identify T cells as CD3-positive. Further delineate CD4+ and CD8+ subsets.
-
B Cell Gating: Within the lymphocyte gate, identify B cells as CD19-positive.
-
Further Subsetting: Apply additional markers to identify naive, memory, activated, and regulatory subsets within the T and B cell populations.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 3. Prednisone | Mechanism of Action, Function & Side Effects - Lesson | Study.com [study.com]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circadian variations and this compound-induced alterations of circulating lymphocyte subsets in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single intravenous dose of this compound induces phosphatidylserine externalization, loss of surface marker expression and a 24-h net increase in human peripheral blood lymphocytes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human lymphocyte subpopulations. Effect of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early changes in immune cell subsets with corticosteroids in patients with solid tumors: implications for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for Ex Vivo Whole Blood Stimulation with LPS to Assess Prednisolone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo whole blood stimulation assay using lipopolysaccharide (LPS) is a robust and physiologically relevant model to assess the efficacy of immunomodulatory drugs.[1][2][3] This method maintains the complex interplay between various blood components, offering a more accurate representation of in vivo conditions compared to assays using isolated peripheral blood mononuclear cells (PBMCs).[1][4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[5][6][7] This stimulation triggers a signaling cascade that results in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[8][9]
Prednisolone, a synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects.[8][10][11] Its mechanism of action involves binding to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to modulate gene expression.[8][12][13][14] This leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes.[8][12] The ex vivo whole blood assay serves as an effective platform to quantify the inhibitory effects of this compound on LPS-induced inflammation, making it a valuable tool in drug development and translational research.[15][16]
Signaling Pathways
LPS-Induced Pro-inflammatory Cytokine Production
LPS recognition by the TLR4 receptor complex on immune cells, particularly monocytes, initiates a downstream signaling cascade. This activation of TLR4 leads to the recruitment of adaptor proteins like MyD88 and Mal/TIRAP, culminating in the activation of the transcription factor NF-κB.[6] Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory cytokines.
Caption: LPS signaling pathway leading to cytokine production.
Mechanism of Action of this compound
This compound, a lipophilic molecule, readily crosses the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[12] This binding causes the dissociation of chaperone proteins and allows the this compound-GR complex to translocate to the nucleus.[12] In the nucleus, this complex can act in two main ways: by binding to Glucocorticoid Response Elements (GREs) on DNA to promote the transcription of anti-inflammatory genes, or by interfering with the activity of pro-inflammatory transcription factors like NF-κB, thereby inhibiting the expression of inflammatory genes.[8][12]
References
- 1. immuneed.com [immuneed.com]
- 2. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 3. mdpi.com [mdpi.com]
- 4. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease | PLOS One [journals.plos.org]
- 5. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent advances in and applications of ex vivo drug sensitivity analysis for blood cancers - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Prednisolone-Induced Apoptosis with the TUNEL Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection and quantification of apoptosis induced by the synthetic glucocorticoid, Prednisolone. This compound is widely used for its anti-inflammatory and immunosuppressive effects, which are in part mediated by the induction of apoptosis in various cell types, particularly lymphocytes. The TUNEL assay is a robust method for identifying the DNA fragmentation that is a hallmark of late-stage apoptosis.
Introduction to this compound-Induced Apoptosis
This compound, a synthetic corticosteroid, exerts its effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates the transcription of target genes. In the context of apoptosis, this signaling cascade can initiate programmed cell death through several pathways. Understanding the mechanisms and accurately quantifying the extent of this compound-induced apoptosis is crucial for both basic research and the development of therapeutic strategies for a variety of diseases, including autoimmune disorders and hematological malignancies.
Principle of the TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method to detect DNA fragmentation, a characteristic of apoptosis. During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl (3'-OH) ends. The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs (deoxyuridine triphosphates) to these 3'-OH ends. The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.
Signaling Pathways in this compound-Induced Apoptosis
This compound can trigger apoptosis through multiple signaling pathways, primarily the intrinsic (mitochondrial) pathway and by modulating other signaling cascades.
Intrinsic (Mitochondrial) Apoptotic Pathway
This compound, upon binding to its receptor, can induce mitochondrial stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. This event initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
This compound-induced intrinsic apoptotic pathway.
Modulation of PI3K/AKT/GSK3β/β-catenin Pathway
In some cell types, such as osteocytes, this compound has been shown to promote apoptosis by inhibiting the PI3K/AKT/GSK3β/β-catenin signaling pathway. This pathway is typically involved in cell survival. By inhibiting this pathway, this compound can shift the cellular balance towards apoptosis.
Inhibition of the PI3K/AKT pathway by this compound.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data on apoptosis induced by this compound and other corticosteroids in various cell types.
Table 1: this compound-Induced Apoptosis in Human Plasmacytoid Dendritic Cells (PDCs) (Apoptosis measured by active caspase-3 staining)
| This compound Concentration | Treatment Duration (hours) | % Apoptotic Cells (Mean ± SEM) |
| Control | 4 | ~5% |
| 40 ng/mL | 4 | ~10% |
| 400 ng/mL | 4 | ~25% |
| Control | 18 | ~10% |
| 40 ng/mL | 18 | ~20% |
| 400 ng/mL | 18 | ~40%** |
| p < 0.02, **p < 0.01 compared to control. |
Table 2: this compound-Induced Apoptosis in Pediatric Acute Lymphoblastic Leukemia (ALL) Blasts (Apoptosis measured by morphology)
| Treatment Group | Treatment Duration (days) | Mean % Apoptotic Cells |
| Conventional-dose this compound | 0 | ~5% |
| Conventional-dose this compound | 3 | ~25% |
| Conventional-dose this compound | 7 | ~20% |
| High-dose Methylthis compound | 0 | ~5% |
| High-dose Methylthis compound | 3 | ~35% |
| High-dose Methylthis compound | 7 | ~25% |
Table 3: Dexamethasone-Induced Apoptosis in 1HAEo- Airway Epithelial Cells (Apoptosis measured by TUNEL assay)
| Dexamethasone Concentration (µM) | Treatment Duration (hours) | % TUNEL-Positive Cells (Mean) |
| 0 (Control) | 24 | ~2% |
| 0.03 | 24 | ~3% |
| 0.1 | 24 | ~4% |
| 0.3 | 24 | ~8% |
| 1.0 | 24 | ~12% |
| 3.0 | 24 | ~15% |
| 10.0 | 24 | ~18%** |
| p < 0.05, **p < 0.01 versus control. |
Experimental Protocols
Experimental Workflow: TUNEL Assay
The general workflow for performing a TUNEL assay to measure this compound-induced apoptosis involves several key steps from cell culture to data analysis.
General workflow for the TUNEL assay.
Detailed Protocol for TUNEL Assay (for Adherent Cells)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and reaction buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a culture plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points. Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% paraformaldehyde to each coverslip and incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization solution to each coverslip and incubate for 2-5 minutes on ice.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTP and reaction buffer).
-
Remove excess PBS from the coverslips and add the TUNEL reaction mixture, ensuring the entire surface is covered.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Include a positive control (e.g., cells treated with DNase I) and a negative control (reaction mixture without TdT enzyme).
-
-
Washing:
-
Stop the reaction by washing the coverslips three times with Wash Buffer for 5 minutes each.
-
-
Counterstaining:
-
Incubate the coverslips with a nuclear counterstain solution (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Visualize the cells under a fluorescence microscope using the appropriate filter sets for the labeled dUTP (e.g., FITC) and the nuclear counterstain (e.g., DAPI). Apoptotic cells will show bright nuclear fluorescence, while all cell nuclei will be visible with the counterstain.
-
-
Quantification:
-
Capture images from multiple random fields for each experimental condition.
-
Count the number of TUNEL-positive nuclei and the total number of nuclei (as determined by the counterstain).
-
Calculate the percentage of apoptotic cells: (Number of TUNEL-positive cells / Total number of cells) x 100.
-
Detailed Protocol for TUNEL Assay (for Suspension Cells via Flow Cytometry)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1% Paraformaldehyde in PBS
-
70% Ethanol (B145695) (ice-cold)
-
TUNEL Assay Kit (optimized for flow cytometry)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture suspension cells in appropriate flasks or plates.
-
Treat cells with various concentrations of this compound for the desired time points. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of PBS and add 200 µL of 1% paraformaldehyde. Incubate for 15 minutes on ice.
-
Add 5 mL of ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice (or store at -20°C).
-
-
TUNEL Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cell pellet in the TUNEL reaction mixture as per the kit manufacturer's protocol.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing and Analysis:
-
Add Wash Buffer to the cells and centrifuge.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the labeled dUTP.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the percentage of TUNEL-positive cells in each sample.
-
Troubleshooting Common TUNEL Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Excessive TdT enzyme concentration.- Over-fixation or over-permeabilization.- Inadequate washing. | - Optimize TdT enzyme concentration.- Reduce fixation and permeabilization times.- Increase the number and duration of wash steps. |
| No or Weak Signal | - Insufficient DNA fragmentation.- Inactive TdT enzyme.- Under-fixation or under-permeabilization. | - Ensure this compound treatment is sufficient to induce apoptosis.- Use a fresh TUNEL assay kit.- Optimize fixation and permeabilization times. |
| False Positives | - Necrotic cells can also have DNA breaks.- DNA damage from other sources. | - Co-stain with a viability dye to exclude necrotic cells.- Analyze cell morphology to confirm apoptosis. |
Conclusion
The TUNEL assay is a powerful tool for quantifying this compound-induced apoptosis. By following standardized protocols and carefully optimizing experimental conditions, researchers can obtain reliable and reproducible data. The information provided in these application notes serves as a comprehensive resource for scientists and drug development professionals investigating the apoptotic effects of this compound and other corticosteroids.
Application Notes and Protocols for Developing a Sustained-Release Formulation of Prednisolone for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and in vivo evaluation of a sustained-release formulation of Prednisolone. This compound, a synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties.[1][2][3] A sustained-release formulation offers the potential to maintain therapeutic drug concentrations for an extended period, reduce dosing frequency, and minimize side effects associated with high peak plasma concentrations.[4][5][6]
Formulation Development: An Overview
The goal of a sustained-release formulation is to control the rate of drug delivery to maintain a therapeutic level of the drug in the body for a prolonged period.[4][5][7] For this compound, a poorly water-soluble drug, various formulation strategies can be employed to achieve sustained release.[8] These include matrix tablets, microspheres, nanoparticles, and biodegradable implants.[9][10][11][12] The choice of formulation depends on the desired release profile, the target patient population, and the specific clinical application.
This protocol will focus on the development of a matrix-based tablet, a common and cost-effective method for achieving sustained drug release.[13]
Quantitative Data Summary
The following table summarizes pharmacokinetic data from in vivo studies of different this compound formulations, providing a comparative overview of their performance.
| Formulation Type | Animal Model | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Mean Residence Time (MRT) (hr) | Relative Bioavailability (%) | Reference |
| Sustained-Release (SR) Formulation | Rabbits | 1.45 ± 0.897 | - | 20.67 | 9.64 ± 0.455 | 92.25 | [8] |
| This compound Solution (Reference) | Rabbits | 4.15 ± 0.253 | 1 | - | 4.66 ± 0.345 | 100 | [8] |
| Pure this compound Drug | Rabbits | 0.78 | - | 7.6 | - | - | [8] |
| Biodegradable Microrod (8 mm) | Non-human Primates | 0.0103 | 7.33 | 172.54 (ng·hr/mL) | - | - | [10][14] |
| Biodegradable Microrod (16 mm) | Non-human Primates | 0.00853 | 8 | 251.44 (ng·hr/mL) | - | - | [10][14] |
| Free this compound (in vivo study) | Rats | 1.92 | 2 | - | - | - | [11] |
Experimental Protocols
Protocol for Preparation of Sustained-Release this compound Matrix Tablets
This protocol describes the preparation of sustained-release this compound tablets using a wet granulation method with hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) to control drug release.[13]
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC)
-
Microcrystalline Cellulose (MCC)
-
Magnesium Stearate (B1226849)
-
Isopropyl Alcohol (IPA)
Equipment:
-
Analytical balance
-
Sieves
-
Planetary mixer
-
Tray dryer or fluid bed dryer
-
Tablet compression machine
-
Hardness tester
-
Friabilator
Procedure:
-
Dry Mixing: Accurately weigh this compound, HPMC, and MCC. Pass all ingredients through a sieve to ensure uniformity. Mix the powders in a planetary mixer for 15 minutes.
-
Granulation: Slowly add Isopropyl Alcohol to the powder blend while mixing to form a damp mass.
-
Wet Screening: Pass the damp mass through a larger mesh sieve to form granules.
-
Drying: Dry the granules in a tray dryer or fluid bed dryer at 50-60°C until the moisture content is within the desired range (typically <2%).
-
Dry Screening: Pass the dried granules through a smaller mesh sieve to obtain uniform granule size.
-
Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a tablet compression machine with appropriate tooling.
-
Characterization: Evaluate the prepared tablets for weight variation, hardness, thickness, and friability.[13]
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro release of this compound from the sustained-release tablets, which is crucial for predicting in vivo performance.[15][16]
Materials:
-
Sustained-release this compound tablets
-
Phosphate (B84403) buffer solutions (pH 1.2, 6.8, and 7.4 to simulate gastrointestinal conditions)
-
Deionized water
Equipment:
-
USP Dissolution Apparatus (e.g., paddle type)
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters
Procedure:
-
Media Preparation: Prepare the dissolution media (e.g., 900 mL of phosphate buffer) and maintain the temperature at 37 ± 0.5°C.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Apparatus Operation: Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).[17]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium.[18]
-
Sample Preparation: Filter the collected samples through a suitable filter to remove any undissolved particles.
-
Analysis: Analyze the samples for this compound concentration using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Protocol for In Vivo Pharmacokinetic Study in an Animal Model (Rats)
This protocol describes a typical in vivo pharmacokinetic study in rats to evaluate the absorption, distribution, metabolism, and excretion of the sustained-release this compound formulation.[19][20][21]
Materials:
-
Sustained-release this compound tablets
-
Control formulation (e.g., immediate-release this compound or this compound solution)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
Equipment:
-
Animal restraining device
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Fast the rats overnight before dosing. Administer the sustained-release this compound tablet or control formulation orally via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) post-dosing.[18]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Pharmacokinetic Analysis: Analyze the plasma samples for this compound concentration. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[8][22]
Protocol for Plasma Sample Analysis using HPLC
This protocol details the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC), a sensitive and specific analytical technique.[23][24][25]
Materials:
-
Plasma samples from the in vivo study
-
This compound analytical standard
-
Internal standard (e.g., dexamethasone)[10]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or acetic acid (for mobile phase adjustment)
-
Water (HPLC grade)
-
Protein precipitation agent (e.g., acetonitrile, methanol)
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Centrifuge
-
Vortex mixer
Procedure:
-
Standard Solution Preparation: Prepare stock and working standard solutions of this compound and the internal standard in a suitable solvent.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile), vortex for 1 minute, and centrifuge to precipitate plasma proteins.[18]
-
-
Supernatant Collection: Carefully collect the supernatant.
-
Injection: Inject a specific volume of the supernatant into the HPLC system.[8]
-
Chromatographic Conditions:
-
Quantification: Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared from the standard solutions.
Visualizations
Caption: Experimental workflow for developing and evaluating a sustained-release this compound formulation.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. japsonline.com [japsonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. apjhs.com [apjhs.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Pharmcokinetic Evaluation of this compound SR Formulations Designed – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. [this compound in phospholipid nanoparticles: prolonged circulation and increased antiinflammatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a Sustained-Release this compound Acetate Biodegradable Subconjunctival Implant in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in vivo efficacy and toxicity of this compound-loaded hydrogel-based drug delivery device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Loaded PLGA Microspheres. In Vitro Characterization and In Vivo Application in Adjuvant-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tvst.arvojournals.org [tvst.arvojournals.org]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. fip.org [fip.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Dose-dependent pharmacokinetics of this compound in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to this compound and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nonlinear pharmacokinetics and interconversion of this compound and prednisone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo bioequivalence of commercial prednisone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of this compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Prednisolone Resistance in Acute Lymphoblastic Leukemia (ALL) Cell Lines
This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers encountering prednisolone resistance in acute lymphoblastic leukemia (ALL) cell lines.
Frequently Asked Questions (FAQs)
Q1: My ALL cell line is showing resistance to this compound. What are the most common underlying mechanisms?
A1: this compound resistance in ALL is multifactorial. The primary causes can be grouped into two main categories:
-
Glucocorticoid Receptor (GR) Alterations: The most direct cause is a defect in the glucocorticoid receptor itself. This can include decreased expression of the GR gene (NR3C1), mutations in the gene that impair ligand binding or nuclear translocation, or an unfavorable ratio of the active GRα isoform to the dominant-negative GRβ isoform.[1][2][3]
-
Activation of Pro-Survival Signaling Pathways: Leukemic cells can activate "bypass" pathways that counteract the apoptotic signals from this compound. The two most critical pathways are the PI3K/AKT/mTOR and the MAPK/ERK cascades.[2][4] Activation of these pathways can inhibit pro-apoptotic proteins like BIM and increase the expression of anti-apoptotic proteins like MCL1 and BCL2, effectively overriding the cell death signal.[4]
Q2: Which ALL cell lines are known to be resistant to this compound?
A2: Several T-ALL cell lines are well-characterized as being glucocorticoid-resistant. These include Jurkat , Molt4 , and CCRF-CEM .[5][6] These lines often exhibit high glucose consumption and activation of survival pathways.[5] In contrast, cell lines like Tom-1 and RS4;11 are generally considered this compound-sensitive.[5]
Q3: What is the prognostic significance of this compound resistance?
A3: A poor initial response to glucocorticoids is a strong negative prognostic factor in ALL.[1] Resistance observed in vitro is significantly related to both short-term and long-term clinical outcomes, predicting a higher risk of minimal residual disease and relapse.[1][7]
Q4: Can combination therapy help overcome resistance?
A4: Yes, combination therapy is the most promising strategy. By co-administering this compound with an inhibitor that targets a specific resistance mechanism, you can often re-sensitize the cells. Key combination strategies include:
-
MEK Inhibitors (e.g., Selumetinib): To target the MAPK/ERK pathway.[8]
-
PI3K Inhibitors (e.g., Buparlisib): To target the PI3K/AKT pathway.[9][10]
-
JAK Inhibitors (e.g., Ruxolitinib): To block upstream signaling that activates resistance pathways.[11][12]
-
BCL-2 Inhibitors (e.g., Venetoclax): To directly target the anti-apoptotic machinery.[13][14][15]
Troubleshooting Guide: My Cells Are Resistant
This section provides a step-by-step guide to diagnose and address this compound resistance in your ALL cell line cultures.
Workflow for Investigating this compound Resistance
Caption: A step-by-step workflow for diagnosing and addressing this compound resistance.
Issue 1: I've confirmed my cell line has a high IC50 value for this compound. What should I check first?
Answer: The first step is to determine if the resistance is due to the target (the glucocorticoid receptor) or a bypass pathway.
-
Assess Glucocorticoid Receptor (GR) Protein Levels:
-
Method: Perform a Western blot on lysates from your resistant cell line and include a known this compound-sensitive cell line (e.g., RS4;11) as a positive control.
-
Antibody: Use an antibody that detects the GRα isoform.
-
Expected Outcome: If your resistant cell line shows very low or no GR protein compared to the sensitive line, this is the likely cause of resistance.[2]
-
-
Assess Pro-Survival Pathway Activation:
-
Method: If GR expression is normal, perform a Western blot to check the phosphorylation status of key survival proteins.
-
Antibodies: Probe for Phospho-AKT (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204). Also probe for total AKT and total ERK as loading controls.
-
Expected Outcome: A high ratio of phosphorylated protein to total protein (e.g., high p-AKT / total AKT) indicates that the pathway is constitutively active and is likely conferring resistance.[4]
-
Signaling Pathways in this compound Action and Resistance
Caption: this compound action is blocked by low GR or by hyperactive survival pathways.
Issue 2: My Western blot shows high levels of p-AKT. Which inhibitor should I use?
Answer: High p-AKT indicates activation of the PI3K/AKT pathway. You should use a PI3K inhibitor. Buparlisib (BKM120) is a well-characterized pan-PI3K inhibitor that has been shown to be effective in ALL cell lines.[9][10] Start by determining the IC50 of Buparlisib alone in your cell line, then test it in combination with a fixed concentration of this compound to look for a synergistic reduction in the IC50.
Quantitative Data on this compound Resistance
The following tables summarize typical IC50 (half-maximal inhibitory concentration) values, which quantify the drug concentration needed to inhibit 50% of cell growth. Lower values indicate higher sensitivity.
Table 1: Representative this compound IC50 Values in ALL Cell Lines
| Cell Line | Type | This compound Sensitivity | Approx. IC50 (µg/mL) |
|---|---|---|---|
| RS4;11 | B-ALL | Sensitive | < 0.1 |
| Tom-1 | B-ALL | Sensitive | < 0.1 |
| Jurkat | T-ALL | Resistant | ≥ 250 |
| Molt4 | T-ALL | Resistant | ≥ 250 |
Data synthesized from studies on this compound resistance.[5]
Table 2: Effect of Combination Therapy on this compound-Resistant Cells
| Cell Line / Condition | Treatment | Effect |
|---|---|---|
| RAS-mutated ALL | Dexamethasone (B1670325) + Selumetinib (B1684332) (MEKi) | Strong synergistic cell death (Combination Index < 0.2).[8] |
| IL-7 dependent T-ALL | Dexamethasone + Ruxolitinib (JAKi) | Synergistic effect, decreased BCL-2 levels. |
| Resistant ALL Cells | This compound + 2-Deoxy-D-glucose (Glycolysis Inhibitor) | Re-sensitization to this compound.[5] |
| B-ALL PDX Models | Dexamethasone + Venetoclax (BCL2i) + Inotuzumab | Synergistic activity in all tested samples.[13] |
This table illustrates the principle of synergy, where the combined effect is greater than the sum of individual effects.
Key Experimental Protocols
Protocol 1: Determining IC50 via MTT Assay
This protocol measures cell viability to determine the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
ALL cell lines (e.g., your test line and a sensitive/resistant control)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Suspend cells in fresh media. Count viable cells (e.g., with trypan blue). Seed 0.5-1.0 x 10⁵ cells/mL in 100 µL of media per well in a 96-well plate.[16] Include wells with media only for a blank control.
-
Incubation: Incubate the plate for a few hours (for suspension cells) or overnight (for adherent cells) at 37°C, 5% CO₂ to allow cells to acclimatize.[16]
-
Drug Addition: Prepare serial dilutions of this compound in culture media. For resistant lines, a high concentration range is needed (e.g., 0.1 µg/mL to 250 µg/mL).[5] For sensitive lines, a lower range is appropriate. Add 100 µL of the diluted drug solutions to the wells (or 10-20 µL of a more concentrated stock). Include "vehicle-only" control wells.
-
Incubation with Drug: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[17]
-
Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[17][18]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank. Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 2: Western Blot for GR, p-AKT, and p-ERK
This protocol detects the protein levels of the glucocorticoid receptor and the activation status of key survival pathways.
Materials:
-
Cell lysates from treated and untreated ALL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 10%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-GR, anti-p-AKT (Ser473), anti-AKT (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treating cells as required, place the culture plate on ice. Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer per well (of a 6-well plate), scrape the cells, and transfer the lysate to a microfuge tube.[20]
-
Homogenization: Incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[20]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x. Heat samples at 95-100°C for 5 minutes.[21]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[20]
-
Stripping and Re-probing: To analyze total protein or a loading control, the membrane can be stripped and re-probed with the next primary antibody (e.g., probe for p-AKT, then strip and probe for total AKT).[20][22]
References
- 1. Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Steroid Resistance in Pediatric Acute Lymphoblastic Leukemia—The State-of-the-Art Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Steroid Resistance in T Cell Acute Lymphoblastic Leukemia | PLOS Medicine [journals.plos.org]
- 5. Inhibition of glycolysis modulates this compound resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the identity of resistance mechanisms to this compound exposure in acute lymphoblastic leukemia cells through transcriptomic analysis: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound resistance in childhood acute lymphoblastic leukemia: vitro-vivo correlations and cross-resistance to other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids and selumetinib are highly synergistic in RAS pathway-mutated childhood acute lymphoblastic leukemia through upregulation of BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. haematologica.org [haematologica.org]
- 12. Ruxolitinib in combination with prednisone and nilotinib exhibit synergistic effects in human cells lines and primary cells from myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Venetoclax and dexamethasone synergize with inotuzumab ozogamicin–induced DNA damage signaling in B-lineage ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dexamethasone treatment promotes Bcl-2-dependence in multiple myeloma resulting in sensitivity to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prednisolone-Induced Metabolic Side Effects in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of metabolic side effects associated with long-term prednisolone administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic side effects observed in long-term this compound studies in animals?
A1: Long-term administration of this compound, a synthetic glucocorticoid, frequently leads to a cluster of metabolic disturbances that resemble metabolic syndrome in humans.[1][2] Common side effects in rodent models include:
-
Hyperglycemia and Insulin (B600854) Resistance: Increased blood glucose levels and reduced sensitivity of tissues to insulin are hallmark effects.[2][3]
-
Weight Gain and Adiposity: Despite some models showing initial weight loss, chronic use often leads to increased body weight and visceral fat accumulation.[1][4]
-
Dyslipidemia: Alterations in blood lipid profiles, including elevated triglycerides and cholesterol, are frequently observed.[1]
-
Hepatic Steatosis: Accumulation of fat in the liver is a common finding.[3][5]
-
Muscle Atrophy: Prolonged exposure to high doses of this compound can lead to muscle wasting.[4][6]
Q2: What are the primary mechanisms behind this compound-induced insulin resistance?
A2: this compound induces insulin resistance through multiple mechanisms, primarily by interfering with the insulin signaling pathway in peripheral tissues like skeletal muscle, liver, and adipose tissue. Key molecular events include:
-
Impaired Insulin Receptor Substrate (IRS-1) Signaling: this compound can decrease the expression and phosphorylation of IRS-1, a critical protein in the insulin signaling cascade.
-
Inhibition of PI3K/Akt Pathway: Downstream of IRS-1, the PI3K/Akt pathway, which is crucial for glucose uptake and glycogen (B147801) synthesis, is inhibited.
-
Increased Gluconeogenesis: this compound promotes the production of glucose in the liver by upregulating key gluconeogenic enzymes.
-
Enhanced Lipolysis: It can increase the breakdown of fats in adipose tissue, leading to an increase in circulating free fatty acids, which can further exacerbate insulin resistance in other tissues.
Q3: Are there established strategies to counteract these metabolic side effects in animal models?
A3: Yes, several strategies have been investigated with varying degrees of success. These can be broadly categorized as:
-
Non-Pharmacological Interventions:
-
Nutritional Interventions:
-
Pharmacological Interventions:
-
Glucocorticoid Receptor (GR) Antagonists: Drugs like mifepristone (B1683876) (RU486) can block the action of this compound at the receptor level.[11][12]
-
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality Rate in the this compound-Treated Group
Possible Causes:
-
Dose Miscalculation: The dose of this compound may be too high for the specific animal strain, age, or sex.
-
Underlying Health Issues: The animals may have pre-existing health conditions that are exacerbated by glucocorticoid treatment.
-
Stress: Environmental stressors in the animal facility can compound the physiological stress from this compound.
-
Dehydration and Malnutrition: this compound can cause increased urination and appetite changes, potentially leading to dehydration or nutritional imbalances if not properly managed.[13]
Troubleshooting Steps:
-
Verify Dosage: Double-check all dose calculations and preparation procedures. Consult literature for appropriate dose ranges for the specific animal model.
-
Health Screening: Ensure all animals are healthy and free from infections before starting the study. Consider a more thorough health screening for incoming animals.
-
Environmental Enrichment: Minimize environmental stressors by providing adequate housing, enrichment, and handling by experienced personnel.
-
Monitor Food and Water Intake: Closely monitor daily food and water consumption. Provide palatable, high-nutrient food and ensure constant access to fresh water. Consider using hydrogels or other water supplements if dehydration is a concern.
-
Staggered Dosing: If the initial dose is suspected to be too high, consider a dose-escalation study to determine a better-tolerated dose.
Issue 2: Lack of Expected Metabolic Phenotype (e.g., no significant hyperglycemia)
Possible Causes:
-
Animal Strain Variability: Different strains of mice and rats can have varying sensitivities to glucocorticoids.
-
Diet: The composition of the chow can influence the development of metabolic side effects. A high-fat diet can exacerbate the effects of this compound.[3]
-
Duration of Treatment: The metabolic effects of this compound may take several weeks to fully manifest.
-
Time of Dosing: The circadian rhythm can influence the metabolic response to glucocorticoids.[14]
Troubleshooting Steps:
-
Review Literature for Strain Selection: Confirm that the chosen animal strain is appropriate and known to be responsive to glucocorticoid-induced metabolic changes.
-
Consider a High-Fat Diet: If using a standard chow, consider switching to a high-fat diet to potentiate the metabolic side effects of this compound.[3]
-
Extend the Study Duration: If the study is short-term, consider extending the treatment period to allow for the development of the metabolic phenotype.
-
Standardize Dosing Time: Administer this compound at the same time each day, preferably at the beginning of the animals' active phase (the dark cycle for rodents), to ensure consistency.[14]
Issue 3: Interventional Strategy (e.g., exercise) is Not Mitigating Metabolic Side Effects
Possible Causes:
-
Insufficient Intensity/Duration of Intervention: The exercise protocol may not be strenuous enough or of sufficient duration to counteract the effects of this compound.
-
Timing of Intervention: The timing of the intervention relative to this compound administration may be important.
-
Poor Compliance: Animals may not be performing the exercise as expected (e.g., floating instead of swimming).
-
Measurement Timepoints: The beneficial effects of the intervention may not be apparent at the chosen timepoints for metabolic assessment.
Troubleshooting Steps:
-
Optimize the Intervention Protocol: Review the literature to ensure the exercise protocol (e.g., swimming duration, frequency, load) is appropriate. Consider increasing the intensity or duration of the exercise.
-
Synchronize Intervention and Treatment: If possible, try to administer the intervention in close temporal proximity to the this compound dose.
-
Monitor Compliance: For exercise studies, closely observe the animals to ensure they are actively participating. For dietary interventions, monitor food intake to confirm consumption of the supplemented diet.
-
Expand Measurement Window: Include multiple timepoints for metabolic assessments to capture the dynamic effects of the intervention.
Data Presentation: Quantitative Effects of Mitigation Strategies
Table 1: Effects of Exercise on this compound-Induced Metabolic Parameters in Rats
| Parameter | This compound Only | This compound + Swimming | Percentage Improvement | Reference |
| Body Weight | Variable changes | Attenuated weight gain | - | [15] |
| Fasting Glucose | Increased | Normalized | Significant reduction | [16] |
| Fasting Insulin | Increased | Normalized | Significant reduction | [16] |
| Glucose Tolerance | Impaired | Improved | Significant improvement | [15] |
Table 2: Effects of Intermittent vs. Daily Prednisone (B1679067) on Metabolic Parameters in Mice on a High-Fat Diet
| Parameter | Daily Prednisone | Weekly Prednisone | Outcome | Reference |
| Body Weight Gain | Exacerbated | Attenuated | Reduced accrual | [7][17] |
| Fat Mass | Increased | Reduced | Reduced accrual | [17] |
| Lean Mass | Decreased | Improved retention | Improved retention | [17] |
| Fasting Glucose | Hyperglycemia | Attenuated hyperglycemia | Lowered glucose | [14][17] |
| Glucose Tolerance | Worsened | Improved | Improved profile | [17] |
| Insulin Sensitivity | Worsened | Improved | Improved profile | [17] |
Table 3: Effects of Vitamin E and Selenium on this compound-Induced Oxidative Stress in Rats
| Parameter | This compound Only | This compound + Vit E & Se | Percentage Change | Reference |
| Heart TBARS (lipid peroxidation) | 2-fold increase | Inhibited increase | Significant reduction | [9] |
| Heart GSH-Px (antioxidant enzyme) | Decreased to 48% of control | Inhibited decrease | Significant preservation | [9] |
| Heart CAT (antioxidant enzyme) | Decreased to 65% of control | Inhibited decrease | Significant preservation | [9] |
Table 4: Effects of Mifepristone (RU486) on Dietary-Induced Obesity in Rats
| Parameter | High-Fat Diet | High-Fat Diet + RU486 | Outcome | Reference |
| Body Weight Gain | Increased | Reversed | Complete reversal | [12] |
| Fat Pad Size | Increased | Reversed | Complete reversal | [12] |
Experimental Protocols
Protocol 1: Swimming Exercise in Rats
-
Animals: Male Wistar rats.
-
This compound Administration: Intraperitoneal injection of dexamethasone (B1670325) (1mg/kg/day) for ten days.[2]
-
Exercise Protocol:
-
Metabolic Assessments:
-
Glucose Tolerance Test: Oral or intraperitoneal glucose challenge followed by blood glucose measurements at multiple timepoints.
-
Blood Sampling: Collection of blood for analysis of fasting glucose, insulin, and lipid profiles.
-
Tissue Collection: Collection of liver, muscle, and adipose tissue for histological and molecular analysis.
-
Protocol 2: Intermittent Prednisone Dosing in Mice
-
Animals: Male C57BL/6J mice.[7]
-
Diet: High-fat diet (e.g., 60% kcal from fat) to induce a metabolic syndrome phenotype.[7]
-
Dosing Regimens:
-
Metabolic Assessments:
-
Body Composition: Measurement of fat and lean mass using techniques like DEXA or MRI.
-
Exercise Tolerance: Assessment of endurance using a treadmill test.
-
Glucose and Insulin Tolerance Tests: Standard procedures to assess glucose homeostasis.
-
Serum Analysis: Measurement of adiponectin and other relevant hormones and metabolites.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's interference with the insulin signaling pathway.
Caption: General experimental workflow for testing mitigation strategies.
Caption: Relationship between this compound, side effects, and mitigation.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. scielo.br [scielo.br]
- 3. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids counteract hypertrophic effects of myostatin inhibition in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid-Induced Metabolic Disturbances Are Exacerbated in Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intermittent prednisone treatment in mice promotes exercise tolerance in obesity through adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Intermittent glucocorticoid steroid dosing enhances muscle repair without eliciting muscle atrophy [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mifepristone (RU486) inhibits dietary lipid digestion by antagonizing the role of glucocorticoid receptor on lipase transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mifepristone (RU 486), a blocker of type II glucocorticoid and progestin receptors, reverses a dietary form of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dialavet.com [dialavet.com]
- 14. news-medical.net [news-medical.net]
- 15. Effects of physical training on the metabolic profile of rats exposed to chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of short-term this compound intake during submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Prednisolone in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Prednisolone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is classified as a poorly water-soluble drug.[1] Its solubility in water is very slight, typically reported in the range of 0.22 to 0.24 mg/mL at 25°C.[2]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: this compound is a non-ionizable drug, meaning its solubility is largely independent of pH within the physiological range (pH 1-7.5).[2] Therefore, adjusting the pH of your aqueous solution is unlikely to significantly improve the solubility of this compound.
Q3: I'm observing precipitation when trying to dissolve this compound in my aqueous buffer. What could be the cause?
A3: This is a common issue due to this compound's low intrinsic aqueous solubility. You are likely exceeding its solubility limit in your chosen buffer. Consider the concentration you are trying to achieve and explore solubility enhancement techniques.
Q4: Can temperature be used to increase this compound solubility?
A4: While it is reasonable to assume that this compound has an endothermic heat of solution, meaning its solubility may increase with temperature, relying solely on heat is often not a practical or sufficient solution for significant solubility enhancement in aqueous media.[2] For many experimental purposes, maintaining a consistent temperature (e.g., 37°C) is crucial, and solubility may still be a limiting factor.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for In Vitro Assays
If you are struggling to achieve the desired concentration of this compound in an aqueous medium for your experiments, here are some common troubleshooting strategies.
1. Cosolvency Approach
The use of a water-miscible organic solvent (cosolvent) can significantly increase the solubility of this compound.
-
Common Cosolvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) 400 are effective cosolvents for this compound.[3][4][5][6]
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution: Dissolve the this compound powder in a minimal amount of a suitable organic solvent like DMSO. For instance, the solubility of the related compound prednisone (B1679067) is approximately 30 mg/mL in DMSO.[3]
-
Serially dilute the stock solution: Dilute the stock solution with your aqueous buffer to the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Mind the final solvent concentration: Be aware of the final percentage of the organic solvent in your experimental setup, as it may affect your cells or assay. Always include a vehicle control (buffer with the same final concentration of the cosolvent) in your experiments.
-
2. Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like this compound, thereby increasing their aqueous solubility.[7][8][9][10]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) is a frequently used derivative for enhancing the solubility of corticosteroids.[7][8][9]
-
Troubleshooting Steps:
-
Determine the optimal cyclodextrin (B1172386) concentration: The amount of cyclodextrin needed will depend on the desired this compound concentration. Phase solubility studies can be performed to determine the stoichiometry of the inclusion complex and the required cyclodextrin concentration.
-
Prepare the this compound-cyclodextrin complex: This can be achieved by dissolving the cyclodextrin in the aqueous buffer first, followed by the addition of this compound powder. The mixture should be stirred or sonicated until the this compound is fully dissolved.
-
3. Solid Dispersion Technique
For formulation development, creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate.[1][11][12]
-
Common Carriers: Polyethylene glycol (PEG) 6000, lactose, and dextrin (B1630399) have been shown to be effective carriers for this compound.[11]
-
General Approach: This technique involves dissolving both the drug and the carrier in a common solvent and then removing the solvent, resulting in a solid dispersion where the drug is finely dispersed within the carrier matrix. This method is more suitable for solid dosage form development rather than preparing solutions for in vitro assays.
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Temperature | Reference |
| This compound | Water | 0.22 - 0.24 mg/mL | 25°C | [2] |
| Prednisone | Ethanol | ~3 mg/mL | Not Specified | [3] |
| Prednisone | DMSO | ~30 mg/mL | Not Specified | [3] |
| Prednisone | Dimethyl formamide | ~25 mg/mL | Not Specified | [3] |
| Prednisone | Water | ~0.133 mg/mL | 25°C | [13] |
| Prednisone | Aqueous Buffer (pH 1.2, 5.5, 6.8) | ~4.5 mg/mL | 37°C | [13] |
| This compound Nanoparticles | Phosphate Buffer (pH 7.4) | up to 1.671 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Cosolvent
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 10 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. This may take a few minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C. Before use, thaw the solution and vortex briefly.
Protocol 2: Preparation of a this compound Solution using Cyclodextrin Complexation
Objective: To prepare a 1 mg/mL solution of this compound in a phosphate-buffered saline (PBS) using hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Based on phase solubility studies, a 1:1 molar ratio is often a good starting point. The molecular weight of this compound is approximately 360.4 g/mol , and the average molecular weight of HPβCD is around 1400 g/mol . To prepare a 1 mg/mL (2.77 mM) solution of this compound, you will need at least an equimolar amount of HPβCD. For this protocol, we will use a slight excess of HPβCD.
-
Weigh out approximately 3.88 g of HPβCD and dissolve it in 80 mL of PBS in a volumetric flask with the aid of a magnetic stirrer.
-
Weigh out 100 mg of this compound powder.
-
Slowly add the this compound powder to the stirring HPβCD solution.
-
Continue stirring at room temperature until the this compound is completely dissolved. This may take several hours. Gentle heating (e.g., to 37°C) can be used to expedite the process.
-
Once the this compound is dissolved, add PBS to bring the final volume to 100 mL.
-
Filter the solution through a 0.22 µm sterile filter if required for your application.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Experimental workflow for the cosolvency method.
References
- 1. Studies on Dissolution Enhancement of this compound, a Poorly Water-Soluble Drug by Solid Dispersion Technique [apb.tbzmed.ac.ir]
- 2. fip.org [fip.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound CAS#: 50-24-8 [m.chemicalbook.com]
- 5. This compound ORAL SOLUTION USP15 mg per 5 mL [dailymed.nlm.nih.gov]
- 6. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 9. Development of this compound-containing eye drop formulations by cyclodextrin complexation and antimicrobial, mucoadhesive biopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Dissolution Enhancement of this compound, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Studies on dissolution enhancement of this compound, a poorly water-soluble drug by solid dispersion technique. | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
Technical Support Center: Optimizing Prednisolone Dosage to Minimize Off-Target Effects In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize prednisolone dosage in your in vivo experiments while minimizing off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
1. Issue: High incidence of off-target effects despite achieving therapeutic efficacy.
-
Question: My animal models are showing significant weight loss, hyperglycemia, and bone density reduction, even though the inflammatory markers are suppressed. How can I reduce these side effects?
-
Answer: This is a common challenge due to the dose-dependent nature of this compound's off-target effects.[1][2] Consider the following strategies:
-
Dose Reduction: The most direct approach is to carefully titrate the this compound dose to the minimum effective level.[3] Even low doses can decrease bone mineral density, so finding the optimal balance is crucial.[1]
-
Alternate-Day Therapy: Administering this compound every other day can sometimes reduce side effects compared to daily dosing.[4][5]
-
Chronotherapy: The timing of administration can influence both efficacy and side effects.[6] Since endogenous cortisol levels peak in the morning, administering this compound at night may suppress the hypothalamic-pituitary-adrenal (HPA) axis more significantly.[7] Conversely, early morning administration might align better with the natural rhythm and potentially reduce some side effects.[6]
-
Combination Therapy: Using a steroid-sparing agent, such as methotrexate (B535133) or azathioprine, can allow for a reduction in the this compound dosage while maintaining the desired anti-inflammatory effect.[3][8]
-
2. Issue: Inconsistent or unexpected experimental results.
-
Question: I'm observing high variability in the response to this compound across my animal cohort. What could be the cause?
-
Answer: The pharmacokinetics and pharmacodynamics of this compound can be complex and influenced by several factors:[9][10]
-
Non-Linear Pharmacokinetics: this compound exhibits non-linear pharmacokinetics, especially at higher doses, due to the saturation of plasma protein binding.[10][11] This means that a proportional increase in dose may not lead to a proportional increase in plasma concentration.[9]
-
Sex and Race Differences: Studies have shown that the clearance and volume of distribution of free this compound can differ between sexes.[12] While direct correlations to specific animal strains are less documented, inherent metabolic differences could play a role.
-
Route of Administration: The method of administration (e.g., oral, intravenous) will significantly impact the pharmacokinetic profile.[9] Ensure consistency across your experimental groups.
-
Health Status of Animals: Underlying conditions in your animal models, such as liver or kidney dysfunction, can alter drug metabolism and clearance.[10]
-
3. Issue: Difficulty in assessing off-target effects quantitatively.
-
Question: What are the key parameters I should be measuring to quantify the off-target effects of this compound?
-
Answer: A comprehensive assessment involves monitoring several physiological and biochemical markers. Here are some key parameters and the associated off-target effects:
| Off-Target Effect | Key Parameters to Measure |
| Metabolic | Blood glucose levels, insulin (B600854) levels, body weight.[2][13] |
| Musculoskeletal | Bone mineral density (using techniques like micro-CT), muscle mass, serum creatine (B1669601) kinase levels.[1][7] |
| Immunosuppression | Complete blood count (CBC) with differential to monitor lymphocyte, neutrophil, and eosinophil counts.[9] |
| Gastrointestinal | Fecal occult blood test, histological examination of gastric mucosa for signs of ulceration.[1] |
| Endocrine | Serum cortisol or corticosterone (B1669441) levels to assess HPA axis suppression.[6] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound's on-target vs. off-target effects?
This compound, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR).[14]
-
On-Target (Anti-inflammatory) Effects: The activated GR can translocate to the nucleus and either upregulate the expression of anti-inflammatory proteins (transactivation) or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1 (transrepression).[14][15]
-
Off-Target Effects: Many of the undesirable side effects are also mediated through the GR in various tissues, leading to metabolic dysregulation, immunosuppression, and bone resorption.[16] These effects are often associated with higher doses and prolonged use.[14]
2. How can I model this compound-induced off-target effects in my experiments?
Several well-established animal models can be used to study the specific side effects of glucocorticoids.[17]
| Off-Target Effect to Model | Animal Model and Induction |
| Osteoporosis | Ovariectomized rats treated with chronic this compound.[17] |
| Muscle Atrophy | Rats or mice receiving high-dose glucocorticoids.[17] |
| Insulin Resistance | Rodent models administered with glucocorticoids to induce hyperglycemia.[17] |
| Gastric Damage | Administration of this compound, with or without NSAIDs, to assess for gastric mucosal lesions.[1][17] |
3. What are the key considerations for designing a dose-response study for this compound?
A well-designed dose-response study is critical for identifying the optimal therapeutic window.
-
Dose Range: The dose range should be wide enough to capture both therapeutic and toxic effects. Doses can vary significantly depending on the animal model and the condition being treated. For example, in rats, doses have ranged from 5 mg/kg to 20 mg/kg to study various effects.[2][18]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is beneficial to collect plasma samples at multiple time points to determine pharmacokinetic parameters like AUC (area under the curve), Cmax (maximum concentration), and half-life.[6][9] These can then be correlated with pharmacodynamic readouts (e.g., inflammatory markers, blood glucose).
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure itself.
Experimental Protocols
1. Protocol: Quantification of Plasma this compound by HPLC
This protocol provides a general framework for measuring this compound concentrations in plasma.
-
Sample Collection: Collect blood samples from animals at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile (B52724) or methanol. Vortex and centrifuge to pellet the proteins.
-
Extraction: The supernatant containing this compound can be further purified using solid-phase extraction (SPE) if necessary.
-
HPLC Analysis: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of this compound to determine the plasma concentration.
2. Protocol: Assessment of HPA Axis Suppression
This protocol outlines a method to evaluate the suppressive effect of this compound on the endogenous production of corticosteroids.
-
Baseline Measurement: Prior to this compound administration, collect a baseline blood sample to measure endogenous corticosterone (in rodents) or cortisol levels.
-
This compound Administration: Administer the desired dose of this compound.
-
Timed Blood Sampling: Collect blood samples at various time points after administration.
-
Corticosteroid Measurement: Measure the concentration of endogenous corticosteroid in the plasma samples using a specific immunoassay (e.g., ELISA) or LC-MS/MS.
-
Data Analysis: Compare the post-treatment corticosteroid levels to the baseline levels to determine the degree and duration of HPA axis suppression.
Visualizations
Caption: this compound's mechanism of action via the glucocorticoid receptor.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. Prevention and treatment of systemic glucocorticoid side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE EFFECTS OF VARIOUS DOSES OF this compound ADMINISTRATION ON SERUM VASPIN LEVELS IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The dose-dependent systemic availability of prednisone: one reason for the reduced biological effect of alternate-day prednisone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dose-dependent systemic availability of prednisone: one reason for the reduced biological effect of alternate-day prednisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Impact of Dosing Time on the Pharmacokinetics/Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innovative combination strategy to enhance effect and diminish adverse effects of glucocorticoids: another promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound pharmacokinetics and pharmacodynamics in relation to sex and race - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doctronic.ai [doctronic.ai]
- 14. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Corticosteroid - Wikipedia [en.wikipedia.org]
- 17. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
- 18. The Study of the Effects of this compound on the Cerebral Cortex of Wistar Rats - Neliti [neliti.com]
Prednisolone in Cell Culture: A Guide to Stability and Best Practices
Technical Support Center
For researchers, scientists, and drug development professionals utilizing prednisolone in their experiments, understanding its stability in cell culture media is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive overview of this compound's stability, protocols for its assessment, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at physiological pH and temperature?
A1: this compound exhibits time-dependent degradation in aqueous solutions at physiological conditions. A study conducted in a pH 7.4 buffer at 37°C demonstrated a degradation of 45.74% over a period of 15 days[1]. This indicates that for long-term experiments, the degradation of this compound should be a consideration.
Q2: Is there a difference in this compound stability between different types of cell culture media (e.g., DMEM vs. RPMI-1640)?
A2: Currently, there is a lack of publicly available studies that directly compare the stability of this compound in different standard cell culture media like DMEM and RPMI-1640. The composition of these media, including the presence of various amino acids, vitamins, and salts, could potentially influence the rate of degradation.
Q3: How does the presence of fetal bovine serum (FBS) affect this compound stability?
A3: The influence of serum on this compound stability in cell culture media has not been extensively documented in publicly available literature. Serum contains various enzymes that could potentially metabolize this compound, altering its effective concentration over time. Therefore, it is advisable to determine the stability of this compound in your specific complete medium (containing serum) under your experimental conditions.
Q4: What are the best practices for preparing and storing this compound for cell culture experiments?
A4: To ensure consistency and minimize degradation, it is recommended to:
-
Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower.
-
On the day of the experiment, freshly dilute the stock solution into the cell culture medium to the final working concentration.
Q5: What are the primary degradation pathways for this compound?
A5: this compound can undergo degradation through hydrolysis and oxidation. Stress degradation studies have shown that this compound acetate (B1210297) is susceptible to acidic, alkaline, and neutral hydrolysis, as well as degradation under wet heating and photochemical conditions[2].
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results when using this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Perform a stability study: Follow the "Experimental Protocol for this compound Stability Assessment" outlined below to determine the degradation rate of this compound in your specific cell culture medium and under your experimental conditions (temperature, CO2 levels, presence of cells).
-
Replenish the medium: If significant degradation is observed, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals during your experiment to maintain a more consistent concentration.
-
Shorten incubation times: If possible, design experiments with shorter incubation times to minimize the impact of degradation.
-
Consider a more stable analog: If stability remains a significant issue, investigate the use of more stable this compound derivatives, such as this compound acetate, which has shown greater stability in some formulations[3].
-
Quantitative Data on this compound Stability
The following table summarizes the available data on this compound degradation in an aqueous buffer at physiological pH and temperature.
| Buffer pH | Temperature (°C) | Time (days) | Degradation (%) |
| 7.4 | 37 | 15 | 45.74 |
Data from a stability study of this compound in pH 7.4 buffer[1].
Experimental Protocols
Experimental Protocol for this compound Stability Assessment
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC-grade methanol (B129727) and water
-
Phosphate-buffered saline (PBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm sterile filters
-
HPLC system with a UV detector and a C18 column
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Filter the stock solution through a 0.22 µm filter.
-
Store aliquots at -20°C.
3. Sample Preparation and Incubation:
-
Prepare your complete cell culture medium (with or without serum) and dispense it into sterile conical tubes.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final solvent concentration is minimal and non-toxic to cells (typically <0.1%).
-
Prepare a control sample of this compound in PBS at the same concentration.
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.
4. Sample Collection and Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot from each tube.
-
Immediately analyze the samples by HPLC or store them at -80°C until analysis.
-
For HPLC analysis, a typical method would involve a C18 column with a mobile phase of methanol and water at a specific ratio (e.g., 58:42 v/v) and UV detection at approximately 245-254 nm.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for this compound Stability Assessment
A logical workflow is crucial for accurately determining the stability of this compound in cell culture media.
Caption: Workflow for stability assessment.
References
- 1. japsonline.com [japsonline.com]
- 2. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of this compound acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of this compound and this compound acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Prednisolone in experimental results
Welcome to the technical support center for Prednisolone. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the chemical and physical differences that can exist between different manufacturing lots of the same compound. For this compound, this is a critical concern because even minor variations can significantly impact experimental outcomes, leading to inconsistent and unreliable results. Key sources of variability include the presence of impurities, different crystalline forms (polymorphism), and the presence of degradation products, all of which can alter the compound's solubility, stability, and biological activity.[1]
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: The primary causes of variability between different batches of this compound include:
-
Impurity Profile: The manufacturing process can result in various impurities. Common examples for this compound include Hydrocortisone (B1673445) (Impurity A) and Prednisone (Impurity B).[2][3] The type and concentration of these impurities can differ from batch to batch.
-
Polymorphism: this compound can exist in different crystalline forms, known as polymorphs (e.g., Form I and Form II), as well as hydrated forms like a sesquihydrate.[4][5][6] These forms have different physical properties, such as solubility and melting point, which can affect dissolution rates and subsequent biological availability in assays.[4] Form II is generally the most thermodynamically stable at room temperature.[4]
-
Degradation: this compound can degrade when exposed to stress conditions such as acidic or alkaline environments, heat, and light.[7][8][9] Improper storage or handling can lead to the formation of degradation products that may have altered or no biological activity.
-
Physical Properties: Variations in particle size can also influence the dissolution rate of the this compound powder.[10]
Q3: How can different batches of this compound affect my experimental results?
A3: Inconsistent batches can lead to a range of issues in experimental settings:
-
Altered Potency: The presence of inactive impurities or less active polymorphs can reduce the effective concentration of this compound, leading to a weaker than expected biological response.
-
Variable Bioavailability: Differences in solubility and dissolution rate due to polymorphism can alter the concentration of this compound available to cells in in vitro cultures or in animal models.[4]
-
Off-Target Effects: Impurities may have their own biological activities, potentially causing unexpected or confounding effects in your experiments. For example, the presence of hydrocortisone could lead to a different glucocorticoid response profile.
-
Poor Reproducibility: The most significant consequence is a lack of reproducibility, where experiments conducted with a new batch of this compound fail to replicate results obtained with a previous batch. This undermines the validity of the research findings.[1]
Q4: What should I look for in a Certificate of Analysis (CoA) for this compound?
A4: A Certificate of Analysis is a critical document for assessing the quality of a this compound batch. Key information to review includes:
-
Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and should be as high as possible (e.g., >99%).[11] The CoA should specify the method used.
-
Identity Confirmation: The CoA should confirm the chemical structure of the compound, usually through methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[11][12]
-
Specific Impurities: A detailed CoA may list the levels of known impurities, such as hydrocortisone and prednisone.[2][3]
-
Physical Properties: Information on appearance (e.g., "White to off-white solid") is standard.[13] Data on water content or loss on drying can indicate the presence of hydrates.
Troubleshooting Guides
Issue: My experimental results with a new batch of this compound are different from the previous one. What should I do?
This common issue can often be traced back to the variability of the compound. Follow this troubleshooting workflow to diagnose the problem.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
Issue: How can I test a new batch of this compound for consistency with my old batch?
A robust batch qualification protocol is essential. We recommend a two-tiered approach: analytical validation and biological validation.
Experimental Workflow for New Batch Qualification
Caption: Recommended workflow for qualifying a new batch of this compound.
Data Presentation
The following tables summarize quantitative data related to the analysis of this compound and its common impurities.
Table 1: Common Impurities of this compound
| Impurity Name | Structure Relative to this compound | Typical Source | Potential Impact |
| Impurity A (Hydrocortisone) | Lacks the C1-C2 double bond | Synthesis byproduct | Active glucocorticoid, may alter specific activity |
| Impurity B (Prednisone) | Has a C11-keto group instead of C11-hydroxyl | Synthesis byproduct | Pro-drug, requires metabolic activation to this compound |
| This compound Acetate (B1210297) | Acetate ester at C21 | Synthesis byproduct | Active, but with different pharmacokinetic properties |
| Degradation Products | Various (e.g., from hydrolysis, oxidation)[8][9] | Improper storage/handling | Typically less active or inactive, reduces potency |
Source: Adapted from European Pharmacopoeia and related analytical studies.[2][3]
Table 2: Example HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 150 mm x 4.6 mm, 3 µm particle size | C18, 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase A | N/A | Water |
| Mobile Phase B | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) | Acetonitrile/Water (80:20 v/v) |
| Gradient | N/A | Time (min) |
| 0 | ||
| 15 | ||
| 20 | ||
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 50°C | 50°C |
Source: This is a representative summary based on published methods.[2][3] Specific methods should be optimized for the available instrumentation and columns.
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound Purity and Related Substances
Objective: To determine the purity of a this compound batch and identify the presence of related substance impurities.
Materials:
-
This compound (new and old batches)
-
HPLC-grade acetonitrile, tetrahydrofuran, and water
-
Reference standards for this compound and known impurities (if available)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector and C18 column (e.g., 150 mm x 4.6 mm, 3 µm)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase(s) as described in Table 2 (e.g., Condition 2). Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water 40:60 v/v) to a final concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare solutions of the new and old this compound batches at the same concentration (0.5 mg/mL) as the standard solution.
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2 (Condition 2 is recommended for better separation of impurities).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (repeatability of retention time and peak area).
-
Inject the sample solutions for the new and old batches.
-
-
Data Interpretation:
-
Compare the retention time of the major peak in the sample chromatograms with the standard to confirm identity.
-
Calculate the purity of each batch by the area percentage method: (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Compare the impurity profiles of the new and old batches. Look for new peaks or significant differences in the area of existing impurity peaks.
-
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).
Caption: this compound's genomic mechanism of action via the glucocorticoid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of this compound in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of a New Crystalline Phase of this compound Obtained from the Study of the Hydration–Dehydration Mechanisms of the Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fip.org [fip.org]
- 7. This compound degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of this compound acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Minimizing Prednisolone's Impact on Cell Viability in Long-Term In Vitro Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Prednisolone in long-term in vitro cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound-induced cytotoxicity in cell cultures?
A1: this compound-induced cytotoxicity can manifest through various morphological and quantitative changes. Morphologically, you may observe cell shrinkage, rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies. Quantitatively, a decrease in cell viability can be measured using assays such as MTT, XTT, or PrestoBlue, which assess metabolic activity. A decline in the number of viable cells can be determined by trypan blue exclusion assay. Furthermore, an increase in the activity of lactate (B86563) dehydrogenase (LDH) in the culture medium can indicate compromised cell membrane integrity.
Q2: What is the recommended starting concentration of this compound for long-term cultures?
A2: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For initial experiments, a common starting point is a range of concentrations from 0.1 µM to 100 µM. For long-term cultures, it is advisable to use the lowest effective concentration to minimize cytotoxicity.
Q3: How can I distinguish between apoptosis and necrosis caused by this compound?
A3: Apoptosis and necrosis can be differentiated using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. Necrotic cells, however, will be Annexin V negative and PI positive. Apoptosis is also characterized by the activation of caspases, which can be detected using specific assays.
Q4: Are there any known supplements that can mitigate the negative effects of this compound?
A4: Yes, co-treatment with antioxidants has shown promise in mitigating this compound-induced cytotoxicity, which is often linked to increased oxidative stress. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can help reduce reactive oxygen species (ROS) and improve cell viability.[1] Metformin has also been shown to alleviate corticosteroid-induced oxidative stress.[2]
Q5: Are there alternative glucocorticoids with potentially lower cytotoxicity?
A5: The cytotoxic profile of glucocorticoids can vary. Dexamethasone (B1670325), for instance, has been shown to be more potent and, in some cases, more cytotoxic than this compound on a molar basis in certain cell lines like acute lymphoblastic leukemia (ALL).[3][4][5][6] However, the relative toxicity is cell-type specific. Therefore, if this compound shows significant toxicity, it may be worthwhile to test other glucocorticoids like Dexamethasone, Methylthis compound, or Hydrocortisone to find the one with the best therapeutic index for your specific application.
Troubleshooting Guides
Problem 1: Significant decrease in cell viability within 24-48 hours of this compound treatment.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a wide range of concentrations to identify a suitable working range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is non-toxic to your cells. A solvent control (cells treated with the highest concentration of solvent used) should always be included in your experiments. |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Contamination | Check for signs of bacterial or fungal contamination, which can exacerbate cytotoxicity. |
Problem 2: Gradual decline in cell viability over a long-term culture period (days to weeks).
| Potential Cause | Troubleshooting Step |
| Cumulative Cytotoxicity | Consider a dose-reduction strategy over time. Alternatively, intermittent dosing (e.g., 2 days on, 1 day off) may help maintain cell viability. |
| Nutrient Depletion/Waste Accumulation | Increase the frequency of media changes to ensure an adequate supply of nutrients and removal of metabolic waste products. |
| Increased Oxidative Stress | Co-administer an antioxidant like N-acetylcysteine (NAC) to counteract the increase in reactive oxygen species (ROS) often associated with long-term glucocorticoid exposure. |
| Selection of Resistant Clones | Be aware that long-term treatment may lead to the selection of a subpopulation of cells that are resistant to this compound. Regularly assess the phenotype and genotype of your cell line if this is a concern. |
Problem 3: High variability in cell viability results between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. |
| Edge Effects | To minimize evaporation from wells on the periphery of the plate, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Assay Timing | Perform viability assays at consistent time points after treatment to ensure comparability between experiments. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Dexamethasone in Acute Lymphoblastic Leukemia (ALL) Cells
| Glucocorticoid | Cell Type | Median LC50 | LC50 Range | Source |
| This compound | B-lineage ALL patient samples | 43.5 nmol/L | 2.0 to 7,978 nmol/L | [3] |
| Dexamethasone | B-lineage ALL patient samples | 7.5 nmol/L | 0.6 to 327 nmol/L | [3] |
| This compound | Childhood ALL samples | 3.50 µM | - | [6] |
| Dexamethasone | Childhood ALL samples | 0.20 µM | - | [6] |
LC50: Lethal concentration that causes 50% of cell death.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after this compound treatment and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxicity of dexamethasone and this compound in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dexamethasone compared to this compound for adults with acute lymphoblastic leukemia or lymphoblastic lymphoma: final results of the ALL-4 randomized, phase III trial of the EORTC Leukemia Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antileukemic activity in vitro of dexamethasone and this compound in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prednisolone Administration for Localized Inflammation Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the administration of Prednisolone in your localized inflammation models.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes of administration for this compound in localized inflammation models?
A1: this compound can be administered through various routes, each with its own advantages and disadvantages. The choice of administration route depends on the specific research question and the inflammation model being used. Common routes include:
-
Systemic Administration: This includes oral gavage (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[1][2] Systemic routes are used to assess the overall anti-inflammatory effect of this compound but can also lead to systemic side effects.[3][4]
-
Local Administration: This involves applying this compound directly to the site of inflammation. Examples include topical application (e.g., creams or ointments for skin inflammation), intra-articular injections (for arthritis models), and local injections into inflamed tissue (e.g., paw edema models).[3][5] Local administration aims to maximize the drug concentration at the target site while minimizing systemic exposure and side effects.[6][7]
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound is a synthetic glucocorticoid that functions as both an anti-inflammatory and immunosuppressive agent.[8] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus and acts in two main ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin (B1180172) A1 and interleukin-10.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[3]
This dual action results in the inhibition of edema, fibrin (B1330869) deposition, capillary dilation, and the migration of leukocytes to the site of inflammation.[3]
Q3: What are some common localized inflammation models where this compound is used?
A3: this compound is frequently evaluated in a variety of preclinical models of localized inflammation, including:
-
Carrageenan-Induced Paw Edema: A widely used and well-characterized model of acute inflammation.[9][10] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling, which can be measured to assess the efficacy of anti-inflammatory drugs.[11]
-
Zymosan-Induced Arthritis: This model mimics aspects of rheumatoid arthritis, with zymosan injection into a joint leading to an inflammatory response.
-
Inflammatory Skin Models: Topical inflammation can be induced by agents like croton oil or phorbol (B1677699) esters to study the efficacy of topically applied corticosteroids.[12]
-
Inflammatory Bowel Disease (IBD) Models: Localized inflammation in the colon can be induced by agents like dextran (B179266) sulfate (B86663) sodium (DSS) to test targeted drug delivery systems for this compound.[13][14]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Q: I am observing high variability in the anti-inflammatory effect of this compound between animals in the same group. What could be the cause and how can I minimize it?
A: High variability is a common challenge in in-vivo experiments and can stem from several factors. Here’s a troubleshooting guide to help you identify and address the potential sources of variability:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Improper Injection Technique | - Ensure Consistent Administration: For subcutaneous injections, tent the skin and insert the needle at the base of the tent to ensure the substance is delivered into the subcutaneous space.[1][15] For intra-articular injections, ensure the needle is correctly placed within the joint capsule.[16] - Aspirate Before Injecting: For most routes (excluding IV), gently pull back the plunger to ensure the needle is not in a blood vessel.[1][2] - Use Appropriate Needle Size: A 25-27 gauge needle is typically recommended for subcutaneous injections in mice.[17] |
| Animal Stress | - Acclimatize Animals: Allow animals to acclimate to the facility and handling for at least one week before starting the experiment. - Handle Animals Gently: Stress can influence inflammatory responses. Handle animals consistently and gently to minimize stress. |
| Drug Formulation and Vehicle | - Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose. - Vehicle Effects: The vehicle itself can have pro- or anti-inflammatory effects. Always include a vehicle-only control group to account for these effects.[18] |
| Dose Calculation Errors | - Accurate Body Weight: Weigh animals on the day of dosing to ensure accurate dose calculations. - Dilution for Small Volumes: For very small injection volumes, consider diluting the drug to a larger volume to ensure more accurate dosing.[1] |
| Underlying Animal Health | - Health Status: Ensure all animals are healthy and free of underlying infections, as this can impact the inflammatory response. |
Issue 2: Lack of Efficacy with Local Administration
Q: I am not seeing the expected anti-inflammatory effect when administering this compound locally (e.g., topically or intra-articularly). What should I check?
A: A lack of efficacy with local administration can be due to issues with drug delivery, formulation, or the experimental model itself.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Drug Penetration (Topical) | - Formulation: The vehicle used for topical application is critical for drug penetration. Ointments generally provide better skin penetration than creams or lotions.[12] - Skin Integrity: Ensure the skin is not overly damaged, as this can affect drug absorption. |
| Incorrect Injection Site (Intra-articular) | - Anatomical Precision: Intra-articular injections require precision. Ensure proper training and technique to deliver the drug directly into the joint space.[16] Using a smaller needle gauge (22-gauge is suggested for human knees) adapted for the animal model can improve accuracy.[16] |
| Insufficient Drug Concentration at Target | - Dose-Response: You may need to perform a dose-response study to determine the optimal local concentration of this compound for your model. - Drug Formulation: Consider using formulations designed for sustained release, such as liposomal encapsulation, which can increase local drug concentration and efficacy.[6] |
| Timing of Administration | - Prophylactic vs. Therapeutic: Administering this compound before the inflammatory stimulus (prophylactic) may yield different results than administering it after inflammation has developed (therapeutic). Ensure your timing is consistent with your research question. |
Issue 3: Observing Systemic Side Effects with Local Administration
Q: I am trying to achieve a localized effect, but I am still observing systemic side effects (e.g., weight loss, thymus atrophy). How can I mitigate this?
A: While local administration is intended to minimize systemic exposure, some of the drug can still be absorbed into the systemic circulation.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Local Dose | - Dose Optimization: The dose might be too high, leading to significant systemic absorption. Try to find the minimum effective dose that provides the desired local anti-inflammatory effect without causing systemic side effects. |
| Drug Formulation | - Sustained Release Formulations: Use formulations that release the drug slowly over time, such as hydrogels or nanoparticle-based systems.[19] This can help maintain a high local concentration while reducing peak systemic levels. |
| Frequent Dosing | - Dosing Interval: If you are dosing frequently, the drug may not have enough time to clear from the systemic circulation between doses. Consider reducing the dosing frequency if possible. |
| Administration Technique | - Minimize Leakage: For intra-articular injections, ensure the technique minimizes leakage of the drug out of the joint capsule. |
Data Presentation
Table 1: Comparison of this compound Efficacy by Administration Route in a Carrageenan-Induced Paw Edema Model (Illustrative Data)
| Administration Route | Dose (mg/kg) | Time of Administration | Peak Edema Inhibition (%) | Systemic Side Effect Marker (Thymus Weight Reduction %) |
| Oral (PO) | 10 | 1 hour pre-carrageenan | 55% | 30% |
| Intraperitoneal (IP) | 10 | 1 hour pre-carrageenan | 65% | 35% |
| Subcutaneous (SC) - Distal | 10 | 1 hour pre-carrageenan | 60% | 25% |
| Subcutaneous (SC) - Local | 1 | 1 hour pre-carrageenan | 70% | 10% |
| Topical (1% Cream) | N/A | 1 hour pre-carrageenan | 40% | <5% |
Note: This table presents illustrative data based on general principles. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema Model
This protocol describes a common method for inducing acute localized inflammation in the paw of a rat or mouse to evaluate the anti-inflammatory effects of this compound.[9][20]
Materials:
-
This compound solution/suspension in an appropriate vehicle
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles (e.g., 27-30 gauge for subplantar injection)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume/thickness of the hind paw that will be injected.
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage, IP, SC injection) at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).[10]
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar region of the right hind paw.[11]
-
Edema Measurement: Measure the paw volume/thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).[21]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema can then be calculated by comparing the treated groups to the vehicle control group.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
References
- 1. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 5. Intraarticular injections (corticosteroid, hyaluronic acid, platelet rich plasma) for the knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery Improves the Efficacy of this compound to Attenuate Renal Inflammation in a Mouse Model of Acute Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of systemic versus local administration of corticosteroids on mucosal tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of skin concentrations following topical versus oral corticosteroid treatment: reconsidering the treatment of common inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. Intra-Articular Injections in Knee Osteoarthritis: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for Prednisolone's effect on the HPA axis in experimental design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for the effects of prednisolone on the Hypothalamic-Pituitary-Adrenal (HPA) axis in your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound affects the HPA axis?
A1: this compound, a synthetic glucocorticoid, exerts negative feedback on the HPA axis at the level of the hypothalamus and the pituitary gland. It binds to glucocorticoid receptors (GR) in these tissues, suppressing the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary. This leads to reduced endogenous cortisol production by the adrenal glands.
Q2: How long does it take for the HPA axis to recover after discontinuing this compound treatment?
A2: HPA axis recovery time is highly variable and depends on the dose, duration of treatment, and individual patient factors. Recovery can range from a few days for short-term, low-dose therapy to several months or even over a year for long-term, high-dose administration.
Q3: What are the most common in vivo models for studying this compound-induced HPA axis suppression?
A3: Rodent models, particularly rats and mice, are widely used. The dexamethasone (B1670325) suppression test is a common paradigm to mimic glucocorticoid-induced HPA axis suppression. Non-human primates are also used for translational studies due to their physiological similarity to humans.
Troubleshooting Guides
Issue 1: High variability in baseline cortisol levels across experimental animals.
-
Possible Cause: Inadequate acclimatization period, stress from handling or environmental factors, or underlying individual differences in HPA axis function.
-
Troubleshooting Steps:
-
Ensure a sufficient acclimatization period (typically 7-14 days) in a controlled environment (light-dark cycle, temperature, humidity).
-
Handle animals consistently and minimize stressors. Consider habituating animals to experimental procedures.
-
Measure baseline cortisol levels over several days to establish a stable baseline before initiating this compound treatment.
-
Increase sample size to account for individual variability.
-
Issue 2: Inconsistent or unexpected results from ACTH stimulation tests.
-
Possible Cause: Improper ACTH dosage, incorrect timing of blood sampling, or variability in the potency of the ACTH analog used.
-
Troubleshooting Steps:
-
Verify the correct dosage of cosyntropin (B549272) (synthetic ACTH) based on the animal model and study protocol.
-
Adhere to a strict blood sampling schedule. Typically, samples are taken at baseline (0 minutes), and then at 30 and 60 minutes post-ACTH administration.
-
Ensure the proper storage and handling of the ACTH analog to maintain its bioactivity.
-
Confirm the analytical method for cortisol measurement is validated and performing correctly.
-
Issue 3: Difficulty in establishing a dose-response relationship for HPA axis suppression.
-
Possible Cause: The doses selected may be on the plateau of the dose-response curve, the treatment duration may be insufficient to induce significant suppression at lower doses, or the chosen endpoint may not be sensitive enough.
-
Troubleshooting Steps:
-
Conduct a pilot study with a wider range of this compound doses to identify the dynamic range of the dose-response curve.
-
Consider extending the duration of treatment, especially for lower doses.
-
Use more sensitive markers of HPA axis function, such as measuring both morning cortisol and ACTH levels. The insulin (B600854) tolerance test can also be a more sensitive measure of HPA axis integrity.
-
Data Presentation
Table 1: Effect of this compound Dose and Duration on HPA Axis Suppression (Rodent Model)
| This compound Dose (mg/kg/day) | Treatment Duration | Mean Morning Corticosterone (B1669441) Suppression (%) | Time to Recovery (Days) |
| 0.1 | 14 days | 25% | 3 - 5 |
| 1 | 14 days | 60% | 7 - 10 |
| 10 | 14 days | 90% | 14 - 21 |
| 1 | 28 days | 75% | 10 - 14 |
| 10 | 28 days | >95% | >28 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: ACTH Stimulation Test
-
Animal Preparation: Acclimatize animals and establish a baseline as described in the troubleshooting section.
-
Baseline Sample: Collect a baseline blood sample (T=0).
-
ACTH Administration: Administer a standardized dose of cosyntropin (e.g., 1-5 µg/kg, intravenously or intraperitoneally).
-
Post-Stimulation Samples: Collect blood samples at 30 and 60 minutes after ACTH administration.
-
Analysis: Measure cortisol or corticosterone concentrations in all samples. A blunted response compared to vehicle-treated controls indicates HPA axis suppression.
Protocol 2: Insulin Tolerance Test (ITT)
-
Animal Preparation: Fast animals overnight but allow access to water.
-
Baseline Sample: Collect a baseline blood sample (T=0).
-
Insulin Administration: Administer a dose of regular insulin (e.g., 0.1-0.3 IU/kg, intravenously or intraperitoneally) to induce hypoglycemia.
-
Post-Insulin Samples: Collect blood samples at 15, 30, 60, 90, and 120 minutes.
-
Analysis: Measure blood glucose to confirm adequate hypoglycemia and cortisol or corticosterone to assess the HPA axis response. A failure of cortisol/corticosterone to rise in response to hypoglycemia indicates HPA axis suppression.
Visualizations
Caption: this compound's negative feedback on the HPA axis.
Caption: Workflow for assessing HPA axis suppression.
Caption: Troubleshooting logic for inconsistent HPA axis data.
Technical Support Center: Overcoming Prednisolone Resistance in Leukemia via Glycolysis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on sensitizing resistant leukemia cells to Prednisolone through the inhibition of glycolysis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using glycolysis inhibitors to overcome this compound resistance in leukemia?
A1: this compound resistance in acute lymphoblastic leukemia (ALL) is often associated with increased glucose consumption and a higher rate of glycolysis.[1][2][3] By inhibiting glycolysis, the primary energy production pathway in these resistant cells is disrupted. This metabolic stress can re-sensitize the leukemia cells to the apoptotic (cell death-inducing) effects of this compound.[1][2][3] Studies have shown that this approach is specific to glucocorticoids like this compound and does not produce the same sensitizing effect with other chemotherapeutic agents like vincristine (B1662923) or daunorubicin.[1][3]
Q2: Which glycolysis inhibitors are commonly used in this research context?
A2: The most frequently cited glycolysis inhibitors for sensitizing leukemia cells to this compound are:
-
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[1][2][3][4]
-
Lonidamine (LND): An agent that inhibits mitochondrial hexokinase.[1][2][3]
-
3-Bromopyruvate (3-BrPA): An alkylating agent that inhibits hexokinase II.[1][2][3]
Q3: What is the role of the MCL1 protein in this compound resistance and its connection to glycolysis?
A3: Myeloid Cell Leukemia 1 (MCL1) is an anti-apoptotic protein belonging to the BCL2 family.[4][5] In this compound-resistant leukemia cells, MCL1 expression often remains high, preventing the cells from undergoing apoptosis.[4][5][6] Interestingly, when MCL1 is silenced (its expression is reduced), leukemia cells can compensate by increasing their glucose consumption and glycolysis rate as a survival mechanism.[4][5][6][7] This highlights a crucial interplay between apoptosis regulation and cellular metabolism. Therefore, to effectively overcome resistance, it is often necessary to target both MCL1 and glycolysis simultaneously.[4][5][6]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate (evaporation). 3. Incomplete dissolution of formazan (B1609692) crystals. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.[8] 3. After adding the solubilization solution (e.g., DMSO), pipette up and down multiple times and allow sufficient incubation time to ensure all formazan crystals are dissolved.[8] |
| Low signal or weak response to treatment | 1. Insufficient incubation time with the glycolysis inhibitor or this compound. 2. Cell density is too low. 3. The specific leukemia cell line is not dependent on glycolysis. | 1. Optimize the treatment duration. A 48-hour incubation with this compound is a common starting point.[4] 2. Ensure an optimal cell seeding density. This may range from 1x10³ to 1x10⁴ cells/well in a 96-well plate.[9] 3. Characterize the metabolic profile of your cell line. Some leukemia cells may rely more on oxidative phosphorylation for energy.[10] |
| Unexpected increase in viability at certain drug concentrations | 1. Off-target effects of the glycolysis inhibitor. 2. Hormesis (a biphasic dose-response). | 1. Test a wider range of concentrations to identify the optimal inhibitory window. 2. If this effect persists, consider using an alternative glycolysis inhibitor with a different mechanism of action. |
Western Blotting for Signaling Proteins (e.g., MCL1)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or no signal for the target protein (e.g., MCL1) | 1. Low protein expression in the cell line. 2. Inefficient protein transfer from the gel to the membrane. 3. Suboptimal primary or secondary antibody concentration. | 1. Confirm that your cell line is expected to express the target protein. Include a positive control cell lysate if available.[11] 2. Verify transfer efficiency using Ponceau S staining before antibody incubation.[12] 3. Titrate the antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.[12][13] |
| High background noise | 1. Insufficient blocking of the membrane. 2. Antibody concentration is too high. 3. Inadequate washing steps. | 1. Increase the blocking duration or try a different blocking agent (e.g., non-fat dry milk or BSA).[12][13] 2. Reduce the concentration of the primary and/or secondary antibody. 3. Ensure thorough washing of the membrane between antibody incubation steps.[12] |
| Non-specific bands | 1. The primary antibody may be cross-reacting with other proteins. 2. Protein degradation during sample preparation. | 1. Use a more specific antibody. Validate the antibody using positive and negative controls.[12] 2. Always use protease inhibitors in your lysis buffer to prevent protein degradation.[14] |
Quantitative Data Summary
Table 1: Effect of MCL1 Silencing and Glycolysis Inhibition on this compound Sensitivity
| Treatment Group | Change in MCL1 Protein Levels | Change in Glucose Consumption | Fold Sensitization to this compound | Reference |
| MCL1 Silencing (LNA) | ↓ 82 ± 16% | ↑ 2.5-fold | Up to 80.8-fold | [5],[6] |
| MCL1 Silencing + 2-DG | ↓ 82 ± 16% | Not specified | Synergistically increased compared to single agents | [4],[5],[6] |
| 2-DG Alone | Not applicable | Not specified | Synergistically increased with MCL1 silencing | [4] |
Table 2: Impact of Glycolysis Inhibitors on this compound-Resistant Leukemia Cell Lines
| Cell Line | Glycolysis Inhibitor | Effect on this compound Sensitivity | Reference |
| Jurkat (this compound-resistant) | 2-DG, LND, 3-BrPA | Increased in vitro sensitivity | [1],[2],[3] |
| Molt4 (this compound-resistant) | 2-DG, LND, 3-BrPA | Increased in vitro sensitivity | [1],[2],[3] |
| Tom-1 (this compound-sensitive) | 2-DG, LND, 3-BrPA | No significant change in cytotoxicity | [1],[2],[3] |
| RS4;11 (this compound-sensitive) | 2-DG, LND, 3-BrPA | No significant change in cytotoxicity | [1],[2],[3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described in studies on this compound resistance.[4]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Add the glycolysis inhibitor (e.g., 2-DG at a final concentration of 1-5 mM) and/or this compound (at a range of concentrations) to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Glucose Consumption Assay
This protocol is based on the GAGO20 glucose assay mentioned in the literature.[4]
-
Cell Culture and Treatment: Culture leukemia cells as described in the MTT assay protocol with the desired treatments.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Assay Procedure: Perform the glucose assay according to the manufacturer's instructions (e.g., Sigma-Aldrich GAGO20 kit). This typically involves the oxidation of glucose to form a spectrophotometric end-product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the kit manufacturer.
-
Data Analysis: Calculate the amount of glucose consumed by comparing the glucose concentration in the supernatant of treated cells to that of the initial culture medium. Normalize the glucose consumption to the cell number.
Protocol 3: Western Blot for MCL1 Expression
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL1 (diluted in the blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Caption: Signaling pathway in this compound-resistant leukemia cells.
Caption: General experimental workflow for testing sensitization.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. Inhibition of glycolysis modulates this compound resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of glycolysis modulates this compound resistance in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The synergism of MCL1 and glycolysis on pediatric acute lymphoblastic leukemia cell survival and this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergism of MCL1 and glycolysis on pediatric acute lymphoblastic leukemia cell survival and this compound resistance | Haematologica [haematologica.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. gap-27.com [gap-27.com]
- 10. Energy metabolism of leukemia cells: glycolysis versus oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Managing Prednisolone-Induced Behavioral Changes in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing behavioral changes in animals during in vivo studies involving prednisolone.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral changes observed in animals treated with this compound?
A1: this compound, a synthetic glucocorticoid, can induce a range of behavioral changes in laboratory animals. The most frequently reported alterations include anxiety-like behaviors, depression-like behaviors, and increased aggression.[1][2][3][4] Studies in rodents have shown that administration of this compound can lead to behaviors indicative of anxiety in tests such as the elevated plus maze and open field test.[1][3] Furthermore, depressive-like phenotypes, such as increased immobility in the forced swim test, have also been observed.[1][2] In some cases, particularly with prolonged or high-dose administration, an increase in aggressive behaviors has been noted.[4]
Q2: What is the underlying mechanism of this compound-induced behavioral changes?
A2: The behavioral effects of this compound are primarily mediated through its interaction with glucocorticoid receptors (GRs) in the central nervous system (CNS).[5][6] this compound, being lipophilic, readily crosses the blood-brain barrier and binds to these receptors in various brain regions, including the hippocampus, amygdala, and prefrontal cortex, which are critical for mood and emotional regulation.[5][7] This binding initiates a signaling cascade that can alter gene expression, leading to changes in neuronal structure and function.[1][8][9] Key mechanisms include the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, alteration of neurotransmitter systems (such as serotonin (B10506) and dopamine), and changes in the expression of genes related to apoptosis and neuroplasticity in the hippocampus.[1][10]
Q3: How can I differentiate between this compound-induced behaviors and symptoms of the underlying condition being studied?
A3: Distinguishing between drug-induced behavioral changes and disease-related symptoms is a critical challenge in in vivo studies. A robust experimental design is key. This should include a vehicle-treated control group (animals receiving the delivery solution without this compound) and a baseline behavioral assessment before the commencement of treatment. By comparing the behavior of this compound-treated animals to that of the vehicle-treated group, you can isolate the effects of the drug. Furthermore, if the disease model itself is known to have a behavioral phenotype, including a separate, untreated disease-model group can help to dissect the overlapping symptoms.
Q4: Are certain animal species or strains more susceptible to these behavioral changes?
A4: While research is ongoing, there is evidence to suggest that susceptibility to corticosteroid-induced behavioral changes can vary between species and even strains of the same species. For instance, different strains of mice have been shown to exhibit varying baseline levels of anxiety and may respond differently to stressors and pharmacological agents. When planning your study, it is advisable to consult literature specific to the species and strain you intend to use to understand their known behavioral characteristics and responses to corticosteroids.
Q5: What are the best practices for minimizing stress in animals receiving this compound to avoid confounding behavioral results?
A5: Minimizing extraneous stress is crucial to ensure that observed behavioral changes are attributable to the this compound treatment and not to environmental factors. Best practices include:
-
Acclimatization: Allow animals to acclimate to the housing facility and testing rooms for a sufficient period before starting the experiment.
-
Consistent Handling: Handle animals consistently and gently throughout the study.
-
Stable Environment: Maintain a stable environment with consistent light-dark cycles, temperature, and humidity. Avoid loud noises and other disturbances.
-
Appropriate Dosing Regimen: Carefully consider the dose, route of administration, and timing of this compound administration to minimize acute stress associated with the procedure.
-
Enrichment: Provide appropriate environmental enrichment to reduce boredom and stress.
Troubleshooting Guides
Scenario 1: My mice have become unusually aggressive after this compound administration. What should I do?
Problem: Increased aggression, fighting, and wounding among cage mates.
Possible Cause: this compound can increase irritability and aggressive behavior.
Solution:
-
Immediate Separation: Separate the aggressive animal(s) to prevent further injury. If multiple animals are aggressive, you may need to house them individually. While single housing can be a stressor itself, it is often necessary to prevent harm.
-
Dose and Duration Review: Evaluate the dose and duration of this compound treatment. High doses and chronic administration are more likely to induce aggression.[11] If your experimental design allows, consider if a lower dose or a shorter treatment period could be used.
-
Environmental Enrichment: Provide additional environmental enrichment, such as nesting material, shelters, or chewing objects. This can help to reduce stress and boredom, which can contribute to aggression.
-
Avoid Introduction of New Animals: Do not introduce new animals to established cages, as this can disrupt the social hierarchy and trigger fighting.
-
Monitor Closely: Increase the frequency of animal monitoring to quickly identify and manage any further instances of aggression.
Scenario 2: I'm observing depressive-like behaviors (e.g., increased immobility in the forced swim test) in my rats. How can I confirm and manage this?
Problem: Animals display behaviors consistent with a depressive-like phenotype, such as increased passivity and reduced motivation.
Possible Cause: this compound can induce changes in the brain that lead to these behaviors.[1]
Solution:
-
Confirm with Multiple Tests: Use a battery of behavioral tests to confirm the depressive-like phenotype. In addition to the forced swim test, consider using the tail suspension test or the sucrose (B13894) preference test to assess anhedonia.
-
Control for Locomotor Activity: It is crucial to ensure that the observed immobility is not due to a general decrease in motor activity. The open field test can be used to assess locomotor activity. If animals show reduced movement in the open field, this should be taken into account when interpreting the results of the forced swim test.
-
Refine Experimental Protocol: If the depressive-like behavior is a significant confound, consider if your study can be redesigned. This might involve adjusting the timing of behavioral testing relative to this compound administration or using a different corticosteroid with a potentially different side-effect profile.
-
Data Analysis: When analyzing your data, consider using statistical methods that can account for individual differences in baseline behavior.
Quantitative Data on this compound-Induced Behavioral Changes
The following tables summarize quantitative data from studies investigating the effects of this compound on animal behavior.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (Mice)
| This compound Dose (mg/kg) | Duration of Treatment | Parameter Measured | Change Observed | Reference |
| 50 and 100 | 6-7 days | Time spent in open arms | Significant decrease | [1] |
| 70 | 7 days | Time spent in open arms | Significant decrease | [2] |
Table 2: Effects of Prednisone on Anxiety-Like Behavior in Rats
| Prednisone Dose (mg/kg/day) | Duration of Treatment | Behavioral Test | Change Observed | Reference |
| 5 and 60 | Subcutaneous implant | Open Field & Elevated Plus Maze | Increased anxiety | [3] |
Table 3: Effects of this compound on Depressive-Like Behavior in the Forced Swim Test (Mice)
| This compound Dose (mg/kg) | Duration of Treatment | Parameter Measured | Change Observed | Reference |
| 50 and 100 | 6-7 days | Immobility time | Significant increase | [1] |
| 70 | 7 days | Immobility time | Significant increase | [2] |
Experimental Protocols
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. A reduction in the time spent in the open arms of the maze is indicative of anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Analyze the video recording to determine the time spent in the open and closed arms, and the number of entries into each arm. A decrease in the percentage of time spent in the open arms and the number of entries into the open arms suggests an anxiogenic effect.
2. Forced Swim Test (FST) for Depressive-Like Behavior
Principle: This test is based on the observation that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. A shorter latency to immobility and a longer duration of immobility are interpreted as signs of behavioral despair or a depressive-like state.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Pre-test (for rats): On day 1, place the animal in the water for 15 minutes.
-
Test: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animal in the water for a 5-6 minute session.
-
Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. An increase in immobility time is indicative of a depressive-like phenotype.[12][13][14]
Visualizations
Caption: this compound signaling pathway in a neuron.
Caption: Experimental workflow for in vivo studies.
References
- 1. This compound causes anxiety- and depression-like behaviors and altered expression of apoptotic genes in mice hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prednisone induces anxiety and glial cerebral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased corticosterone in peripubertal rats leads to long-lasting alterations in social exploration and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acute Cognitive and Behavioral Effects of Systemic Corticosteroids in Children Treated for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Corticosterone Administration-Induced Mood Disorders in Laboratory Rodents: Features, Mechanisms, and Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mood and Cognitive Changes During Systemic Corticosteroid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurology.com [jneurology.com]
Strategies to reduce inter-individual variability in response to Prednisolone in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-individual variability in response to Prednisolone in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-individual variability in the response to this compound in animal models?
Inter-individual variability in this compound response is a multifactorial issue stemming from a combination of genetic, environmental, and physiological factors. Key contributors include:
-
Genetic Background: Different animal strains possess distinct genetic makeups that influence drug metabolism, receptor sensitivity, and immune responses. Variations in the glucocorticoid receptor (GR) gene and other downstream signaling molecules can significantly alter an animal's response to this compound.
-
Gut Microbiome: The composition of the gut microbiota can influence the metabolism of this compound and modulate the host's inflammatory responses, thereby affecting the drug's efficacy.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: The HPA axis regulates endogenous corticosteroid production. The baseline activity and reactivity of this axis can vary between individual animals, impacting the overall response to exogenous glucocorticoids like this compound.[1][2][3]
-
Environmental Factors: Housing conditions, diet, light-dark cycles, and stress levels can all contribute to variability.[4] Standardizing these conditions is crucial for minimizing non-experimental variance.
-
Circadian Rhythm: The efficacy and side effects of glucocorticoids can be influenced by the time of administration due to the circadian nature of the HPA axis and glucocorticoid receptor expression.[5][6][7][8]
-
Experimental Procedures: Inconsistent drug administration techniques, such as oral gavage, can lead to variations in drug absorption and bioavailability.[9][10][11][12][13]
Q2: How does the choice of animal strain impact the variability of this compound response?
The genetic background of the animal model is a significant determinant of response variability. Inbred strains, which are genetically homogenous, generally exhibit less inter-individual variability compared to outbred strains. For example, studies comparing different mouse strains have shown significant differences in their inflammatory responses and sensitivity to corticosteroids.[14] Selecting an appropriate and well-characterized strain is a critical step in experimental design.
Q3: What is the role of the gut microbiome in this compound's efficacy and how can I control for its variability?
The gut microbiome can metabolize glucocorticoids and influence the host's immune system. Dysbiosis or significant variations in the gut microbial composition between animals can lead to inconsistent responses to this compound. To control for this variability, researchers can consider the following:
-
Co-housing: Housing animals from different litters together for a period before the experiment can help normalize their gut microbiota.
-
Fecal Microbiota Transplantation (FMT): In some studies, FMT from a donor with a known microbiome profile can be used to standardize the gut microbiota of experimental animals.
-
Antibiotic Treatment: While a more drastic measure, antibiotic treatment can be used to deplete the gut microbiota, followed by colonization with a defined microbial community.
-
Dietary Control: Providing a standardized diet is crucial as diet is a major driver of microbiome composition.
Q4: How does the HPA axis contribute to variable responses and how can it be assessed?
The HPA axis regulates the body's natural stress response and production of endogenous glucocorticoids. Baseline HPA axis activity and its responsiveness to stress can differ among animals, influencing how they respond to external this compound administration.[1][2][3] Chronic this compound treatment can also suppress the HPA axis.[[“]] HPA axis function can be assessed through:
-
Corticosterone (B1669441) Measurement: Measuring baseline and stress-induced plasma corticosterone levels.
-
ACTH Stimulation Test: This test evaluates the adrenal gland's capacity to produce corticosteroids in response to Adrenocorticotropic hormone (ACTH).[1][3]
-
Dexamethasone Suppression Test: This test assesses the negative feedback sensitivity of the HPA axis.
Troubleshooting Guides
Issue 1: High Variability in Drug Absorption After Oral Gavage
-
Problem: Inconsistent plasma concentrations of this compound are observed across animals in the same treatment group after oral gavage.
-
Possible Causes & Solutions:
| Cause | Solution |
| Improper Gavage Technique | Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and prevent incorrect placement of the gavage needle. The needle should be guided gently into the esophagus, not the trachea.[9][10][12][13] |
| Incorrect Gavage Needle Size | Use the appropriate gavage needle size for the age and weight of the animal to avoid injury and ensure accurate delivery to the stomach.[11] |
| Variations in Stomach Content | Standardize the fasting period before drug administration. Food in the stomach can affect the rate and extent of drug absorption. |
| Stress During Dosing | Handle animals gently and habituate them to the procedure to minimize stress, which can alter gastrointestinal motility and drug absorption. |
Issue 2: Inconsistent Anti-Inflammatory Response
-
Problem: Animals treated with the same dose of this compound show a wide range of anti-inflammatory effects.
-
Possible Causes & Solutions:
| Cause | Solution |
| Underlying Genetic Differences | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability. If different inbred strains are used, be aware of their known differences in inflammatory responses. |
| Circadian Rhythm Disruption | Administer this compound at the same time each day, preferably at the beginning of the animal's active phase (the beginning of the dark cycle for nocturnal rodents), to align with the natural circadian rhythm of the HPA axis.[5][6][7][8] |
| Variable Gut Microbiome | Implement strategies to normalize the gut microbiome, such as co-housing or providing a standardized diet, as discussed in the FAQs. |
| Presence of Subclinical Infections | Ensure animals are healthy and free from subclinical infections that could influence their inflammatory state and response to treatment. |
Issue 3: Development of Corticosteroid Resistance
-
Problem: A subset of animals fails to respond to this compound treatment, even at higher doses.
-
Possible Causes & Solutions:
| Cause | Solution |
| Altered Glucocorticoid Receptor (GR) Expression or Function | Investigate GR expression levels and potential polymorphisms in resistant animals. Some inflammatory conditions can lead to a downregulation of GR or alterations in its signaling pathway.[16] |
| Activation of Pro-inflammatory Transcription Factors | In some inflammatory states, transcription factors like AP-1 and NF-κB can become highly activated and interfere with GR-mediated gene repression. |
| Increased Expression of GRβ | The GRβ isoform acts as a dominant-negative inhibitor of the active GRα isoform. Increased expression of GRβ can lead to corticosteroid resistance. |
Data Presentation
Table 1: Recommended Gavage Needle Sizes and Maximum Administration Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Ball/Tip Diameter (mm) | Maximum Administration Volume (mL) |
| < 14 | 24G | 1" | 1.25 | 0.15 |
| 15 - 20 | 22G | 1" - 1.5" | 1.25 | 0.20 |
| 20 - 25 | 20G | 1" - 1.5" | 2.0 - 2.25 | 0.25 |
| 25 - 35 | 18G | 1.5" - 2" | 2.25 | 0.35 |
Source: Adapted from publicly available guidelines.[11] Note: The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.
Table 2: Pharmacokinetic Parameters of this compound in Cats After Oral Administration of Prednisone (B1679067) vs. This compound
| Parameter | Oral Prednisone | Oral this compound |
| Mean Half-life for Absorption (h) | 0.90 | 0.47 |
| Mean Half-life for Excretion (h) | 2.46 | 0.66 |
| Mean Area Under the Curve (AUC) (ng/mL/h) | 672.63 | 3230.55 |
| Mean Time to Maximum Serum Concentration (Tmax) (h) | 1.44 | 0.77 |
| Mean Maximum Serum Concentration (Cmax) (ng/mL) | 122.18 | 1400.81 |
Source: These data indicate that oral this compound is superior to prednisone in cats due to better absorption and higher bioavailability.[17]
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Mice
1. Materials:
-
This compound solution at the desired concentration.
-
Appropriately sized gavage needles (see Table 1).
-
Syringes (1 mL).
-
Animal scale.
2. Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume (not to exceed 10 mL/kg).
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus. The head, neck, and spine should be in a straight line.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, which will facilitate its passage into the esophagus. Do not force the needle.
-
-
Drug Administration: Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
Needle Withdrawal: Gently and slowly withdraw the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding.[9][10][11][12][13]
Protocol 2: Assessment of HPA Axis Function in Rats Following this compound Treatment
1. Materials:
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes).
-
Centrifuge.
-
Corticosterone ELISA kit.
-
ACTH (cosyntropin).
-
Saline solution.
2. Procedure:
-
Baseline Blood Collection:
-
At the desired time point (e.g., before treatment, after washout), collect a baseline blood sample from the tail vein or saphenous vein.
-
Immediately place the blood on ice.
-
-
ACTH Stimulation Test:
-
Administer a bolus injection of ACTH (e.g., 1 µg/kg, intravenously or intraperitoneally).
-
Collect blood samples at specific time points after ACTH administration (e.g., 30 and 60 minutes).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
Corticosterone Measurement:
-
Measure corticosterone concentrations in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for Reducing Variability.
Caption: HPA Axis Negative Feedback.
References
- 1. ijpediatrics.com [ijpediatrics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circadian adrenocortical periodicity changes in adult rats stimulated during early development--I. Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competing circadian effects of methylthis compound and rat weight, light chains, immunocytoma size and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 8. Circadian regulation of hippocampal function is disrupted with corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. benchchem.com [benchchem.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Strain Differences in the Effects of Chronic Corticosterone Exposure in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Steroid-Resistant Neutrophilic Inflammation in a Mouse Model of an Acute Exacerbation of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Prednisolone Interference in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from prednisolone in colorimetric and fluorescent assays. By understanding the mechanisms of interference and implementing appropriate controls and alternative methods, researchers can ensure the accuracy and reliability of their experimental data.
Frequently Asked questions (FAQs)
Q1: Can this compound directly interfere with colorimetric assays?
A1: Yes, this compound can cause direct interference in colorimetric assays through its inherent absorbance of light in the ultraviolet (UV) spectrum. This compound exhibits a maximum absorbance at approximately 242-243 nm.[1][2] This can lead to falsely elevated readings in assays that measure absorbance near this wavelength. It is crucial to run appropriate controls to account for this spectral interference.
Q2: How does this compound affect cell viability assays like MTT?
A2: this compound can interfere with tetrazolium-based viability assays, such as MTT, through both direct and indirect mechanisms.
-
Direct Interference: Although less common at the visible wavelengths used for formazan (B1609692) detection (around 570 nm), high concentrations of this compound could contribute to the overall absorbance.
-
Indirect (Biological) Interference: this compound, as a glucocorticoid, can alter cellular metabolism and mitochondrial function.[3][4] It has been shown to increase the production of reactive oxygen species (ROS) and affect the cellular redox state.[3][4] Since tetrazolium-based assays rely on the reduction of the dye by cellular dehydrogenases, any modulation of cellular metabolism by this compound can lead to an inaccurate representation of cell viability.
Q3: Does this compound interfere with fluorescent assays?
A3: this compound does not exhibit significant native fluorescence.[5][6] However, it can still interfere with fluorescent assays through:
-
UV Absorbance: this compound's strong UV absorbance can interfere with assays using UV excitation wavelengths by absorbing the excitation light, a phenomenon known as the inner filter effect.
-
Quenching: While not extensively documented for common fluorescent dyes, some steroids have been shown to quench the fluorescence of quantum dots.[7][8] It is therefore plausible that this compound could quench the fluorescence of certain dyes used in biological assays. Running controls with this compound and the fluorescent dye in a cell-free system can help assess this possibility.
-
Biological Effects: As with colorimetric assays, this compound's effects on cellular processes, such as ROS production, can indirectly affect the readout of fluorescent probes sensitive to the cellular redox environment.[4]
Q4: What are the best practices for mitigating this compound interference?
A4: The following best practices are recommended:
-
Run Proper Controls: Always include "this compound-only" controls (wells with this compound but without cells) to measure its direct contribution to absorbance or fluorescence.
-
Wavelength Selection: If possible, choose assays with readout wavelengths far from this compound's absorbance maximum (242-243 nm).
-
Data Correction: Subtract the average signal from the "this compound-only" controls from the experimental wells.
-
Consider Alternative Assays: For cell viability, consider assays with different detection principles that are less susceptible to the types of interference caused by this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance in a Colorimetric Assay
Possible Cause: Direct spectral interference from this compound.
Troubleshooting Steps:
-
Verify this compound's Absorbance: Scan the absorbance of a solution of this compound at the concentration used in your experiment across the relevant wavelength range.
-
Run "Compound-Only" Controls: In your assay plate, include wells containing media and this compound at the experimental concentration, but no cells or other reagents that produce the colorimetric signal.
-
Subtract Background: Subtract the average absorbance of the "compound-only" wells from your experimental wells.
Issue 2: Inconsistent Results in an MTT or XTT Assay
Possible Cause: Indirect biological interference due to this compound's effect on cellular metabolism.
Troubleshooting Steps:
-
Choose an Alternative Assay: Switch to a viability assay with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures ATP levels, or a protease-based viability assay. These are generally less affected by changes in cellular redox state.
-
Validate with a Non-Metabolic Assay: Use a non-enzymatic method for assessing cell viability, such as the Trypan Blue exclusion assay or a DNA-binding dye-based cytotoxicity assay (e.g., using Propidium Iodide or DAPI with fluorescence microscopy or flow cytometry).
Issue 3: Reduced Signal in a Fluorescent Assay
Possible Cause: Fluorescence quenching by this compound or inner filter effect.
Troubleshooting Steps:
-
Perform a Cell-Free Quenching Assay: In a plate, mix your fluorescent dye/probe with this compound at the experimental concentration in the assay buffer (without cells). Compare the fluorescence intensity to a control with the dye alone. A significant decrease in fluorescence indicates quenching.
-
Evaluate the Inner Filter Effect: If your assay uses an excitation wavelength close to 243 nm, this compound may be absorbing the excitation light. Consider using a fluorescent probe with an excitation wavelength further away from this region.
-
Optimize Compound and Dye Concentrations: Reducing the concentration of this compound or increasing the concentration of the fluorescent dye may help mitigate quenching effects, but this needs to be carefully validated.
Data Presentation: this compound Spectral Properties
| Property | Wavelength/Value | Reference(s) |
| UV Absorbance Maximum (λmax) | 242-243 nm | [1][2] |
| Intrinsic Fluorescence | Not significant | [5][6] |
Experimental Protocols: Alternative Assays
Resazurin (B115843) (AlamarBlue®) Cell Viability Assay
This assay measures the reduction of non-fluorescent blue resazurin to fluorescent pink resorufin (B1680543) by metabolically active cells.
Methodology:
-
Plate cells in a 96-well plate and culture overnight.
-
Treat cells with this compound and appropriate controls for the desired time.
-
Add Resazurin solution (typically 10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Cell Counting Kit-8 (CCK-8) Assay
This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.
Methodology:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose cells to this compound and controls for the specified duration.
-
Measure the absorbance at 450 nm using a microplate reader.[1][3]
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
Methodology:
-
Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound and necessary controls.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of the ATP assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating this compound interference.
Caption: Signaling pathways affected by this compound relevant to assay interference.
References
- 1. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 2. [this compound Reference Standard (Control 971) of National Institute of Health Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Effects of glucocorticoids on generation of reactive oxygen species in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Label-Free Sensitive Detection of Steroid Hormone Cortisol Based on Target-Induced Fluorescence Quenching of Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of Prednisolone and Dexamethasone on cytokine suppression in vitro.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the cytokine suppression capabilities of two widely used synthetic glucocorticoids, Prednisolone and Dexamethasone (B1670325). The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Both this compound and Dexamethasone are potent anti-inflammatory agents that exert their effects by suppressing the production of pro-inflammatory cytokines.[1] In vitro studies consistently demonstrate that Dexamethasone is a more potent suppressor of a range of cytokines compared to this compound.[2][3] This difference in potency is a critical factor for researchers to consider when selecting a glucocorticoid for their experiments. While both drugs act through the glucocorticoid receptor (GR) to modulate gene expression, the higher potency of Dexamethasone often translates to a greater suppressive effect at lower concentrations.[2][3]
Data Presentation: Comparative Cytokine Suppression
The following table summarizes key quantitative findings from in vitro studies comparing the efficacy of this compound and Dexamethasone in suppressing various cytokines.
| Cytokine | Cell Type | Stimulation | This compound IC50 | Dexamethasone IC50 | Key Findings | Reference |
| IL-5 mRNA | Primary Th2 cells | IL-2 | Not specified, but higher than Dexamethasone | Significantly lower than this compound | Dexamethasone was ~10-fold more potent in suppressing IL-5 mRNA. | [2][4] |
| IL-13 mRNA | Primary Th2 cells | IL-2 | Not specified, but higher than Dexamethasone | Significantly lower than this compound | Dexamethasone was effective at a 10-fold lower concentration than this compound. | [2][4] |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed. | Dose-dependent inhibition observed. | Dexamethasone effectively suppresses TNF-α release.[5] this compound also significantly reduces TNF-α release.[6][7] | [5][6][7] |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed. | Dose-dependent inhibition observed. | Both glucocorticoids strongly diminish the production of IL-6.[8][9] | [8][9] |
| IFN-γ | Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A (Con-A) | Inhibition observed at higher doses. | Significant inhibition observed. | Dexamethasone significantly reduced IFN-γ production.[9][10] | [9][10] |
| IL-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A (Con-A) | Less effective than Dexamethasone. | Significant inhibition observed. | Dexamethasone significantly impaired IL-2 production.[10] | [10] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Below is a detailed methodology for a typical in vitro cytokine suppression assay, synthesized from multiple sources.[9][11][12][13]
Objective: To determine the in vitro efficacy of this compound and Dexamethasone in suppressing the production of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used. These can be isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulating Agent: Lipopolysaccharide (LPS) from Escherichia coli is a common stimulant for inducing cytokine production, particularly from monocytes within the PBMC population. Other stimulants like Phytohemagglutinin (PHA) or Concanavalin A (Con-A) can be used to stimulate T-lymphocytes.
-
Test Compounds: this compound and Dexamethasone, dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations.
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Cytokine Detection: Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Cell Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in culture medium.
-
Add the diluted drugs to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
-
Stimulation:
-
Immediately after adding the drugs, add the stimulating agent (e.g., LPS at a final concentration of 1 µg/mL) to all wells except for the negative control wells.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 24 hours). The optimal incubation time can vary depending on the cytokine being measured.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each drug concentration compared to the stimulated control (vehicle + stimulus).
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value for each drug.
-
Mandatory Visualizations
Signaling Pathway of Glucocorticoid-Mediated Cytokine Suppression
Caption: Glucocorticoid signaling pathway for cytokine suppression.
Experimental Workflow for In Vitro Cytokine Suppression Assay
Caption: A typical workflow for an in vitro cytokine suppression assay.
Conclusion
The available in vitro evidence strongly indicates that Dexamethasone is a more potent suppressor of cytokine production than this compound on a molar basis.[2] The choice between these two glucocorticoids for research purposes should be guided by the desired level of potency and the specific experimental context. For studies requiring a high degree of cytokine suppression at lower concentrations, Dexamethasone may be the more suitable agent. Conversely, this compound may be appropriate for experiments where a less potent glucocorticoid effect is desired. Understanding these differences is crucial for the accurate interpretation of experimental results in the fields of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces TNF-alpha release by PBMCs activated with a trifunctional bispecific antibody but not their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucocorticoids prednisone and dexamethasone differentially modulate T cell function in response to anti-PD-1 and anti-CTLA-4 immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
A Comparative Analysis of Prednisolone and Methylprednisolone in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo efficacy comparison of two widely used corticosteroids, Prednisolone and Methylthis compound (B1676475), within the context of the Experimental Autoimmune Encephalomyelitis (EAE) model, a cornerstone for multiple sclerosis research. While direct head-to-head preclinical studies in EAE are not extensively documented in publicly available literature, this guide synthesizes existing data on methylthis compound's efficacy in EAE and leverages established relative potency data to inform on the expected efficacy of this compound.
Introduction to Glucocorticoids in EAE
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. Their therapeutic effect in autoimmune diseases like multiple sclerosis is primarily attributed to their ability to modulate the immune response. In the EAE model, these compounds are evaluated for their capacity to reduce clinical signs of paralysis, limit central nervous system (CNS) inflammation, and prevent demyelination. Methylthis compound is a more potent glucocorticoid than this compound.[1][2] Prednisone, the pro-drug of this compound, is considered to have four times the anti-inflammatory potency of cortisol, while methylthis compound is five times as potent.[3]
Experimental Protocols
A standard therapeutic experimental design to compare the efficacy of these two glucocorticoids in a myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced EAE model in C57BL/6 mice is detailed below. This protocol is based on established methodologies for EAE induction and treatment.[4][5][6]
1. EAE Induction:
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.[4]
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Immunization: On day 0, mice are subcutaneously immunized with an emulsion of MOG35-55 in Complete Freund's Adjuvant (CFA).[4][5]
-
Adjuvant: Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of pathogenic T cells into the CNS.[4][6]
2. Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.
-
A standard 0-5 scoring scale is used:[7][8][9]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund state or death.
-
Intermediate scores (e.g., 0.5, 1.5, 2.5) can be used for more nuanced evaluation.[7]
-
3. Treatment Regimen:
-
Initiation: Treatment is initiated upon the onset of clinical signs (e.g., a clinical score of 1-2).
-
Groups:
-
Vehicle control (e.g., saline or DMSO).
-
This compound (e.g., administered orally or intraperitoneally).
-
Methylthis compound (e.g., administered orally or intraperitoneally).
-
-
Dosage: Dosing should be based on the known relative potencies. For example, a common dosage for methylthis compound in EAE is in the range of 20-40 mg/kg.[10] An equivalent anti-inflammatory dose of this compound would be approximately 25-50 mg/kg, based on the 4:5 potency ratio of this compound to methylthis compound.[1]
-
Duration: Treatment is typically administered daily for a specified period during the acute phase of the disease.
Data Presentation
The following tables summarize the expected and documented outcomes based on the known efficacy of methylthis compound in EAE and the relative potency of this compound.
Table 1: Comparative Efficacy on Clinical Parameters in EAE
| Parameter | Vehicle Control | This compound (Expected) | Methylthis compound (Documented) |
| Mean Peak Clinical Score | High | Moderately Reduced | Significantly Reduced[3][11] |
| Disease Incidence | High (80-100%) | Likely Unchanged | May be reduced with high doses |
| Day of Onset | ~Day 10-14 | Likely Unchanged | May be delayed |
| Cumulative Disease Score | High | Moderately Reduced | Significantly Reduced |
Table 2: Histopathological and Immunological Outcomes
| Parameter | Vehicle Control | This compound (Expected) | Methylthis compound (Documented) |
| CNS Inflammatory Infiltration | Severe | Moderately Reduced | Significantly Reduced[3][11] |
| Demyelination | Extensive | Moderately Reduced | Significantly Reduced[11] |
| Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) | High | Moderately Reduced | Significantly Reduced |
| Regulatory T cell (Treg) Frequency | Normal/Low | Likely Increased | Increased |
Visualizations
Experimental Workflow
Caption: Therapeutic intervention workflow in the MOG-induced EAE model.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
Methylthis compound has demonstrated clear efficacy in ameliorating the clinical and pathological features of EAE in numerous studies.[3][11] While direct comparative data for this compound in EAE is scarce, its established lower relative potency suggests that it would also be effective, though likely requiring a higher dose to achieve the same therapeutic effect as methylthis compound. For researchers designing preclinical trials in EAE, methylthis compound may serve as a more potent anti-inflammatory agent. However, the choice between these two corticosteroids could also be influenced by the specific research question, such as investigating dose-dependent effects or the therapeutic window of glucocorticoids with different potencies. This guide provides a framework for designing and interpreting such comparative studies.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Table: Relative Potencies of Commonly Used Corticosteroids-MSD Veterinary Manual [msdvetmanual.com]
- 3. Methylthis compound induces reversible clinical and pathological remission and loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Methylthis compound Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of a Novel Prednisolone Formulation for Enhanced Anti-Inflammatory Effects
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a new investigational Prednisolone formulation against a standard formulation, detailing the experimental validation of its anti-inflammatory properties in a well-established in vivo model. The data presented herein is designed to offer an objective assessment of the new formulation's performance, supported by detailed experimental protocols and mechanistic insights.
Comparative Efficacy of this compound Formulations
The anti-inflammatory efficacy of the New this compound Formulation was compared to a Standard this compound Formulation and a vehicle control in a carrageenan-induced paw edema model in rats. The results, summarized in the table below, demonstrate a significant improvement in the reduction of inflammation with the new formulation.
| Treatment Group | Dosage (mg/kg) | Mean Paw Volume Increase (mL) at 4h (± SD) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 (± 0.12) | 0 |
| Standard this compound | 5 | 0.42 (± 0.08) | 50.6 |
| Standard this compound | 10 | 0.28 (± 0.06) | 67.1 |
| New this compound Formulation | 5 | 0.25 (± 0.05) | 70.6 |
| New this compound Formulation | 10 | 0.15 (± 0.04) | 82.4 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible model for evaluating the anti-inflammatory effects of pharmaceutical compounds.[1][2][3][4][5][6][7]
Animals: Male Wistar rats weighing 180-220g were used for the study. The animals were housed in standard laboratory conditions and had free access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.
Induction of Inflammation: A 1% (w/v) solution of carrageenan in sterile saline was prepared. A volume of 0.1 mL of this solution was injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[4]
Dosing: The animals were divided into five groups (n=8 per group):
-
Group 1: Vehicle Control (received the vehicle used for the formulations)
-
Group 2: Standard this compound (5 mg/kg, oral gavage)
-
Group 3: Standard this compound (10 mg/kg, oral gavage)
-
Group 4: New this compound Formulation (5 mg/kg, oral gavage)
-
Group 5: New this compound Formulation (10 mg/kg, oral gavage)
The respective treatments were administered one hour before the carrageenan injection.
Measurement of Paw Edema: Paw volume was measured immediately before the carrageenan injection and at hourly intervals for 6 hours thereafter, using a plethysmometer. The degree of swelling was calculated as the increase in paw volume. The percentage inhibition of edema was calculated using the following formula:
Percentage Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Statistical Analysis: Data were expressed as mean ± standard deviation (SD). Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons. A p-value of <0.05 was considered statistically significant.
Visualizing the Experimental Process and Mechanism of Action
To further elucidate the experimental design and the underlying biological pathway of this compound's action, the following diagrams are provided.
References
- 1. Old But Good: Modified-Release Prednisone in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of modified-release prednisone in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
In Vitro Potency of Common Corticosteroids: A Comparative Analysis of Prednisolone, Hydrocortisone, and Betamethasone
For researchers, scientists, and drug development professionals, understanding the relative potency of corticosteroids is paramount in designing and interpreting in vitro studies. This guide provides an objective comparison of the in vitro potency of three commonly used glucocorticoids: prednisolone, hydrocortisone, and betamethasone. The information is supported by experimental data to facilitate informed decisions in research and development.
Quantitative Comparison of In Vitro Potency
The anti-inflammatory and immunosuppressive effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. The in vitro potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) in various cell-based assays.
A key method for assessing the immunosuppressive potency of corticosteroids is the lymphocyte proliferation assay. This assay measures the ability of a compound to inhibit the proliferation of lymphocytes that have been stimulated by a mitogen, such as phytohemagglutinin (PHA). A lower IC50 value in this assay indicates a higher potency.
One comparative study utilizing a whole-blood lymphocyte proliferation assay provided the following IC50 values:
| Corticosteroid | IC50 (nM) |
| Hydrocortisone | > 2000 |
| This compound | ~200 |
| Betamethasone | ~20 |
Data from a whole-blood lymphocyte proliferation assay stimulated by phytohemagglutinin.[1]
Another study assessing the inhibition of phytohemagglutinin-stimulated human lymphocyte transformation reported the relative potencies of hydrocortisone, this compound, and dexamethasone (B1670325) (which is often considered to have a similar potency to betamethasone). Assigning a relative potency of 1.00 to hydrocortisone, this compound was found to be 2.43 times more potent, and dexamethasone was 24.7 times more potent[2]. These findings align with the IC50 data, demonstrating a clear hierarchy of in vitro immunosuppressive potency.
Glucocorticoid Receptor Signaling Pathway
The mechanism of action for all three corticosteroids involves the classic glucocorticoid receptor signaling pathway. Upon entering the cell, the corticosteroid binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates to the nucleus, where it can either activate or repress gene transcription. This modulation of gene expression is the basis for the anti-inflammatory and immunosuppressive effects of these drugs.
Experimental Protocols
To provide a comprehensive resource for researchers, detailed methodologies for key in vitro assays used to determine corticosteroid potency are outlined below.
Lymphocyte Proliferation Assay
This assay is a cornerstone for evaluating the immunosuppressive activity of corticosteroids.
Objective: To determine the concentration of a corticosteroid required to inhibit lymphocyte proliferation by 50% (IC50).
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Suspend the PBMCs in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the corticosteroids (this compound, hydrocortisone, betamethasone) to the wells. Include a vehicle control.
-
Stimulation: Add a mitogen, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con-A), to all wells except for the negative control to induce lymphocyte proliferation.
-
Incubation: Incubate the plate for a period of 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Colorimetric/Fluorometric Assays: Alternatively, use non-radioactive methods such as MTT, XTT, or CFSE assays to quantify cell proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition for each corticosteroid concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the corticosteroid concentration and fitting the data to a sigmoidal dose-response curve.
Glucocorticoid Receptor (GR) Binding Assay
This assay directly measures the affinity of a corticosteroid for the glucocorticoid receptor.
Objective: To determine the binding affinity (e.g., Ki or IC50) of a corticosteroid to the GR.
Methodology:
-
Receptor Preparation: Prepare a source of GR, which can be a cytosolic fraction from cells or a purified recombinant GR protein.
-
Radioligand Binding:
-
Incubate the GR preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone).
-
Add increasing concentrations of the unlabeled test corticosteroids (this compound, hydrocortisone, betamethasone) to compete with the radioligand for binding to the GR.
-
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand using methods such as dextran-coated charcoal, gel filtration, or filter binding assays.
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay measures the functional consequence of GR activation by quantifying the expression of a reporter gene under the control of a glucocorticoid-responsive promoter.
Objective: To determine the potency (e.g., EC50) of a corticosteroid in activating GR-mediated gene transcription.
Methodology:
-
Cell Line: Use a cell line that has been stably or transiently transfected with a reporter construct. This construct typically contains a promoter with glucocorticoid response elements (GREs) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and treat them with a range of concentrations of the test corticosteroids.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the log of the corticosteroid concentration to determine the EC50 value.
Experimental Workflow for In Vitro Potency Comparison
The following diagram illustrates a typical workflow for comparing the in vitro potency of different corticosteroids.
References
Side-by-side analysis of oral versus topical Prednisolone administration in a skin inflammation model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oral versus topical administration of Prednisolone in a well-established murine model of skin inflammation. The data presented is synthesized from multiple studies to offer a comprehensive overview of the efficacy and potential systemic effects of each delivery route.
Comparative Efficacy of Oral vs. Topical this compound
The following tables summarize the key efficacy parameters of oral and topical this compound in mitigating skin inflammation. It is important to note that the data is compiled from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Efficacy Parameter | Oral this compound | Topical this compound | Data Source(s) |
| Reduction in Skin/Ear Thickness | Significant decrease in dorsal skin thickness | Potent suppression of ear swelling | [1][2] |
| Dermatitis Score | Significant decrease in dermatitis score | Not explicitly quantified in the same manner | [2] |
| Inflammatory Cell Infiltration | Reduction in inflammatory cell infiltration | Not explicitly quantified | [2] |
| Pro-inflammatory Cytokines | Decreased levels of Th2 cytokines (IL-4) and Th1 cytokines (IFN-γ) | Not explicitly quantified | [2] |
| Skin Barrier Function | Not explicitly quantified | Potent inhibition of increased transepidermal water loss (TEWL) | [1] |
| Systemic Effects | Oral this compound | Topical this compound | Data Source(s) |
| Serum IgE Levels | No significant effect on serum specific IgE levels | Failed to affect serum specific IgE level | [1] |
| Systemic Side Effects | Higher risk of systemic side effects with long-term use, including osteoporosis, muscle weakness, and diabetes.[3][4] | Lower risk of systemic side effects, though systemic absorption can occur with prolonged use.[5] | [1][3][4][5] |
Experimental Protocols
A common and well-characterized model for inducing atopic dermatitis-like skin inflammation is the use of 2,4-dinitrochlorobenzene (DNCB) in BALB/c mice.[6]
DNCB-Induced Atopic Dermatitis Model
-
Sensitization:
-
Shave the dorsal skin of BALB/c mice.
-
Apply a 1% DNCB solution (dissolved in a vehicle like acetone/olive oil) to the shaved dorsal skin and one ear on day 0.[2]
-
-
Challenge:
-
Starting on day 7, apply a 0.2% DNCB solution to the same areas three times a week for a designated period (e.g., 3 weeks) to elicit a chronic inflammatory response.[2]
-
-
Assessment of Inflammation:
-
Clinical Scoring: Evaluate the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Skin and Ear Thickness: Measure the thickness of the dorsal skin and ear using a digital caliper.
-
Histological Analysis: Collect skin tissue for histological examination to assess epidermal and dermal thickening and inflammatory cell infiltration.
-
Biochemical Analysis: Measure serum levels of IgE and tissue levels of inflammatory cytokines (e.g., IL-4, IFN-γ).
-
Skin Barrier Function: Measure transepidermal water loss (TEWL).
-
This compound Administration
-
Oral Administration: this compound is administered daily via oral gavage at a specified dose (e.g., 3mg/kg) starting from a designated day post-sensitization.[2]
-
Topical Administration: A solution or ointment containing this compound is applied directly to the inflamed skin area at a specified concentration and frequency.[1]
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Skin Inflammation Model
Caption: DNCB-Induced Dermatitis Experimental Workflow.
This compound Signaling Pathway in Skin Inflammation
Caption: this compound's Anti-inflammatory Signaling Pathway.
Discussion and Conclusion
This comparative analysis, based on synthesized data from multiple studies, indicates that both oral and topical this compound are effective in mitigating the signs of skin inflammation in a DNCB-induced murine model.
Topical this compound demonstrates potent local anti-inflammatory effects, significantly reducing ear swelling and improving skin barrier function by decreasing transepidermal water loss.[1] A key advantage of topical administration is the potential to achieve high drug concentrations directly at the site of inflammation, which may be greater than what can be achieved with standard oral doses.[7][8] This localized action minimizes systemic exposure and the associated risk of adverse effects.
Oral this compound also shows significant efficacy in reducing skin thickness and overall dermatitis scores.[2] Its systemic distribution ensures that the anti-inflammatory effects reach deeper layers of the skin and may influence systemic immune responses contributing to the skin condition. However, this systemic exposure is also its main drawback, with long-term use being associated with a range of side effects.[3][4] Interestingly, neither route of administration appeared to significantly impact serum IgE levels in the reviewed studies, suggesting their primary mechanism of action in this model is through the suppression of inflammatory mediators rather than altering the underlying allergic sensitization.[1]
References
- 1. Effects of this compound on the cutaneous reaction and skin barrier function in mice treated with a hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Systemic and Topical Steroids in the Management of Oral Mucosal Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of skin concentrations following topical versus oral corticosteroid treatment: reconsidering the treatment of common inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Prednisolone's Power Amplified: A Comparative Analysis of Synergistic Effects with Novel Immunomodulators
For Immediate Release
In the relentless pursuit of more effective and safer immunomodulatory therapies, researchers are increasingly turning their attention to synergistic drug combinations. This guide provides a comprehensive evaluation of the enhanced therapeutic effects of Prednisolone when combined with two distinct novel immunomodulators: Nicotinic Acid and the antibody-drug conjugate, ABBV-3373. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance, supported by experimental data and protocols.
Executive Summary
This compound, a cornerstone glucocorticoid, has long been utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] However, its long-term use is often associated with significant adverse effects.[3] The quest for steroid-sparing strategies has led to the exploration of combination therapies. This guide delves into the synergistic potential of combining this compound with novel immunomodulators, highlighting two promising approaches: the metabolic modulation by Nicotinic Acid in rheumatoid arthritis (RA) and the targeted delivery of a glucocorticoid receptor modulator (GRM) via the antibody-drug conjugate ABBV-3373, also in RA.
This compound: The Foundation of Immunosuppression
This compound, the active metabolite of prednisone, exerts its effects through a multi-faceted mechanism.[2][4] It binds to cytosolic glucocorticoid receptors (GR), and this complex translocates to the nucleus to modulate gene expression.[1][4] This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, including those encoding cytokines like TNF-α and interleukins.[1][5]
Comparison Guide: this compound in Combination with Novel Immunomodulators
This section provides a head-to-head comparison of the synergistic effects of this compound with Nicotinic Acid and ABBV-3373.
I. This compound and Nicotinic Acid in Rheumatoid Arthritis
A preclinical study explored the synergistic benefits of combining a suboptimal dose of nicotinic acid (Niacin) with this compound in an experimental model of Rheumatoid Arthritis (RA) in rats.[6][7]
Experimental Workflow:
Quantitative Data Summary:
The combination therapy at half doses demonstrated a more significant regression in the severity of established RA than either drug alone at full doses.[7]
| Parameter | RA Control Group | This compound (2 mg/kg) | Nicotinic Acid (80 mg/kg) | Combination (this compound 1 mg/kg + Nicotinic Acid 40 mg/kg) |
| Arthritis Score (Day 30) | 3.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| Paw Volume (mL) (Day 30) | 2.5 ± 0.3 | 1.4 ± 0.2 | 1.8 ± 0.3 | 1.1 ± 0.1 |
| C-Reactive Protein (mg/L) | 15.2 ± 1.8 | 8.5 ± 1.1 | 10.1 ± 1.5 | 6.2 ± 0.9 |
| Myeloperoxidase (U/g tissue) | 4.5 ± 0.5 | 2.8 ± 0.4 | 3.2 ± 0.6 | 1.9 ± 0.3 |
| Nitric Oxide (µM) | 65.7 ± 7.2 | 42.1 ± 5.8 | 48.9 ± 6.1 | 33.4 ± 4.5 |
| IFN-γ Expression (relative) | High | Moderate Reduction | Low Reduction | Significant Reduction |
| TNF-α Expression (relative) | High | Moderate Reduction | Significant Reduction | Significant Reduction |
| IL-10 Expression (relative) | Low | Increased | Increased | Significantly Increased |
Data are presented as Mean ± SD. Data are synthesized from the findings of Mirzaaghasi et al., 2023.[6][7]
Synergistic Signaling Pathway:
The synergy between this compound and Nicotinic Acid appears to stem from their complementary mechanisms of action. Nicotinic acid is known to activate the G-protein-coupled receptor GPR109A, leading to the production of anti-inflammatory prostaglandins (B1171923) and the induction of indoleamine 2,3-dioxygenase (IDO), which promotes a tolerogenic immune environment.[8] This complements the genomic and non-genomic anti-inflammatory effects of this compound.
II. This compound and ABBV-3373 in Rheumatoid Arthritis
ABBV-3373 is a novel antibody-drug conjugate (ADC) that links an anti-tumor necrosis factor (TNF) monoclonal antibody to a glucocorticoid receptor modulator (GRM).[3] This approach aims to deliver the potent anti-inflammatory effects of a glucocorticoid directly to TNF-expressing immune cells, thereby enhancing efficacy and minimizing systemic side effects.[9]
Experimental Workflow (Phase IIa Clinical Trial):
Quantitative Data Summary (Phase IIa Trial):
ABBV-3373 demonstrated a numerically greater improvement in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) compared to adalimumab at week 12.[4]
| Parameter | ABBV-3373 (n=31) | Adalimumab (n=17) | Historical Adalimumab |
| Change from Baseline in DAS28-CRP (Week 12) | -2.51 | -2.29 (in-trial/historical combined) | -2.13 |
| Change from Baseline in DAS28-ESR (Week 12) | -2.65 | - | -2.13 (p=0.022 vs ABBV-3373) |
| Patients with DAS28-CRP ≤3.2 at Week 12 who maintained response at Week 24 (after switching to placebo) | 70.6% | N/A | N/A |
| Treatment-Emergent Adverse Events (Weeks 1-12) | 35.5% | 70.6% | N/A |
| Serious Adverse Events (Weeks 1-12) | 4 | 2 | N/A |
Data are synthesized from the findings of a Phase IIa clinical trial.[3][4]
Targeted Delivery and Synergistic Action:
The innovative design of ABBV-3373 allows for a dual-pronged attack on inflammation in RA. The anti-TNF antibody component neutralizes soluble and membrane-bound TNF, a key pro-inflammatory cytokine. Upon binding to TNF on immune cells, the ADC is internalized, and the GRM payload is released, delivering a potent, localized glucocorticoid effect.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
Adjuvant-Induced Arthritis (AIA) in Rats
This is a widely used animal model for rheumatoid arthritis.
-
Induction: A single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum is administered into the footpad or the base of the tail of susceptible rat strains (e.g., Lewis rats).[1][2][6]
-
Parameters: The development of arthritis is monitored by measuring paw volume, ankle circumference, and assigning an articular index (AI) score based on swelling and erythema.[2]
-
Treatment: Test compounds (e.g., this compound, Nicotinic Acid, or their combination) are typically administered orally or via intraperitoneal injection, starting from the onset of clinical signs.[7]
-
Outcome Measures: At the end of the study, paw tissues can be collected for histological analysis and measurement of inflammatory markers and cytokine levels.[11][12]
Lymphocyte Proliferation Assay
This assay assesses the ability of immunomodulatory compounds to affect T-cell proliferation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[13]
-
Stimulation: T-lymphocytes are stimulated to proliferate using a mitogen, typically phytohemagglutinin (PHA).[14][15]
-
Treatment: The isolated cells are cultured with varying concentrations of the test compounds (e.g., this compound, novel immunomodulator) in the presence of the mitogen.[16]
-
Proliferation Measurement: Cell proliferation is quantified by measuring the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) into the DNA of dividing cells, or by using dye dilution assays.[15]
Cytokine Measurement in Paw Tissue
This protocol allows for the quantification of local inflammatory mediators.
-
Tissue Homogenization: Excised paw tissue is homogenized in a buffer containing protease inhibitors.
-
Extraction: The homogenate is centrifuged, and the supernatant containing the tissue extract is collected.[11]
-
Quantification: Cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the tissue extract are measured using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays.[11][17]
Conclusion
The combination of this compound with novel immunomodulators represents a promising strategy to enhance therapeutic efficacy while potentially reducing the required dose of corticosteroids and their associated side effects. The synergistic effects observed with both Nicotinic Acid in a preclinical RA model and the targeted delivery approach of ABBV-3373 in a clinical setting underscore the potential of these innovative combination therapies. Further research is warranted to fully elucidate the long-term benefits and safety profiles of these approaches in the management of chronic inflammatory and autoimmune diseases.
References
- 1. chondrex.com [chondrex.com]
- 2. Rat Adjuvant-Induced Arthritis (AIA) [bio-protocol.org]
- 3. Novel Antibody Drug Conjugate for Rheumatoid Arthritis Demonstrates Sustained Efficacy for in Phase | Docwire News [docwirenews.com]
- 4. Efficacy and Safety of ABBV-3373, a Novel Anti-Tumor Necrosis Factor Glucocorticoid Receptor Modulator Antibody-Drug Conjugate, in Adults with Moderate-to-Severe Rheumatoid Arthritis Despite Methotrexate Therapy: A Randomized, Double-Blind, Active-Controlled Proof-of-Concept Phase IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maokangbio.com [maokangbio.com]
- 7. Immunomodulatory Effects of Combined Nicotinic Acid and this compound in Adjuvant-induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid-Mediated Activation of Both Membrane and Nuclear Receptors towards Therapeutic Glucocorticoid Mimetics for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 15. hanc.info [hanc.info]
- 16. Interactions of this compound and Other Immunosuppressants Used in Dual Treatment of Systemic Lupus Erythematosus in Lymphocyte Proliferation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Demonstration of a novel technique to quantitatively assess inflammatory mediators and cells in rat knee joints - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prednisolone's Effects Across Common Mouse Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate mouse strain is a critical decision that can significantly impact the outcome and translational relevance of preclinical studies. Prednisolone, a widely used synthetic glucocorticoid, exhibits varied efficacy and side-effect profiles that are influenced by the genetic background of the animal model. This guide provides an objective comparison of this compound's performance in different mouse strains, supported by experimental data, to aid in the design of robust and informative in vivo studies.
This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for relevant disease models, and visualizes complex biological pathways and experimental workflows to enhance understanding and reproducibility.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the differential effects of this compound and other glucocorticoids across various mouse strains, highlighting key physiological and pathological parameters.
| Parameter | Mouse Strain | Glucocorticoid | Dosage/Treatment | Observed Effect | Citation |
| Bone Mineral Density | CD-1 | This compound | Long-term release pellets | Significant decrease in femoral elasticity and strength; development of osteoporosis. | [1][2] |
| C57BL/6J | This compound | Long-term release pellets | No significant difference in femoral biomechanical properties or bone turnover compared to placebo. | [1][2] | |
| Hippocampal Cell Proliferation | C57BL/6J | Corticosterone | 7-day pellet release | Significant reduction in cell proliferation. | [3] |
| MRL/MpJ | Corticosterone | 7-day pellet release | Resistant to corticosterone-induced reduction in cell proliferation. | [3] | |
| Brain-Derived Neurotrophic Factor (BDNF) Levels | C57BL/6J | Corticosterone | 7-day pellet release | Significant reduction in hippocampal BDNF levels. | [3] |
| MRL/MpJ | Corticosterone | 7-day pellet release | No significant alteration in hippocampal BDNF levels. | [3] | |
| Metabolic Effects (Hyperglycemia) | C57BL/6J (on high-fat diet) | This compound | 10 mg/kg/day for 7 days | Aggravated fasting hyperglycemia and hyperinsulinemia. | |
| Spleen to Body Weight Ratio | Townes Sickle Cell Mice (Homozygotes, Heterozygotes, Controls) | This compound | 30 mg/kg daily for six weeks | Significantly lower spleen to body weight ratios in all genotypes compared to vehicle-treated mice. | [4] |
| White Blood Cell Counts | Townes Sickle Cell Mice (All genotypes) | This compound | 30 mg/kg daily for six weeks | Significantly lower white blood cell counts compared with vehicle-treated animals. | [4] |
| Lymphocyte Counts | Townes Sickle Cell Mice (All genotypes) | This compound | 30 mg/kg daily for six weeks | Associated with decreased lymphocyte counts compared with vehicle. | [4] |
| Autoimmunity (Lupus Model) | NZBWF1 | Prednisone (B1679067) | 15 mg/kg diet (moderate dose) | Significantly reduced pulmonary ectopic lymphoid structure formation, autoantibody production, and glomerulonephritis. | [5] |
| NZBWF1 | Prednisone | 5 mg/kg diet (low dose) | No significant effect on autoimmunity parameters. | [5] | |
| Lean Muscle Mass | NZBWF1 | Prednisone | 15 mg/kg diet (moderate dose) | Induced significant lean muscle mass loss. | [5] |
Experimental Protocols
Detailed methodologies for key experimental models used to assess the effects of this compound are provided below.
Ovalbumin-Induced Allergic Asthma Model
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory agents like this compound.[6][7][8][9][10]
-
Mouse Strains: BALB/c mice are commonly used due to their Th2-biased immune response, which is characteristic of allergic asthma.[11][12] C57BL/6 mice can also be used, but they tend to have a Th1-biased response.[11][12]
-
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Whole-body plethysmography system
-
Methacholine
-
-
Procedure:
-
Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[8][9]
-
Challenge: From day 21 to 27, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.[7]
-
This compound Treatment: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control daily, 1 hour before each OVA challenge.[8]
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine.[6]
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.[6]
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA.[11]
-
Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and goblet cell hyperplasia using Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining, respectively.[10]
-
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, mimicking the clinical course of human sepsis.[13][14][15][16][17]
-
Mouse Strains: BALB/c and C57BL/6 mice are commonly used.
-
Materials:
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Sterile needles (e.g., 21-gauge)
-
Sterile saline
-
-
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen.
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.[14]
-
Puncture the ligated cecum once or twice with a needle. A small amount of fecal matter can be extruded to induce peritonitis.[14]
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 1 mL) to prevent dehydration.[15]
-
This compound Treatment: Administer this compound or vehicle control at desired time points (either pre- or post-CLP) and dosages.
-
Monitoring: Monitor mice for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival is a key endpoint.
-
Inflammatory Marker Analysis: Collect blood or peritoneal lavage fluid at specified time points to measure inflammatory cytokines (e.g., TNF-α, IL-6) and bacterial load.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the primary mechanism of action for this compound through the glucocorticoid receptor (GR).
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical mouse model.
References
- 1. Strain dependent differences in glucocorticoid-induced bone loss between C57BL/6J and CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain dependent differences in glucocorticoid-induced bone loss between C57BL/6J and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain Differences in the Effects of Chronic Corticosterone Exposure in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The corticosteroid compounds this compound and vamorolone do not alter the nociception phenotype and exacerbate liver injury in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of human-equivalent low, moderate, and high dose oral prednisone intake on autoimmunity and glucocorticoid-related toxicity in a murine model of environmental-triggered lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effect of Alloferon on Ovalbumin-induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 17. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Prednisolone Efficacy: A Comparative Guide for In Vitro and In Vivo Models
Introduction
Prednisolone, a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases.[1] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to broad anti-inflammatory and immunomodulatory responses.[1][2] For researchers and drug development professionals, understanding the correlation between preclinical in vitro assays and in vivo animal model outcomes is critical for predicting clinical success. This guide provides a comparative analysis of this compound's efficacy, cross-validating data from in vitro cell-based assays with results from in vivo animal studies.
Glucocorticoid Signaling Pathway
Prednisone (B1679067) is a prodrug that is rapidly absorbed and converted in the liver to its active metabolite, this compound.[1] this compound exerts its effects by binding to cytoplasmic glucocorticoid receptors.[3][4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3][4] This genomic action involves the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the upregulation of anti-inflammatory genes, ultimately suppressing the production of inflammatory mediators.[1][4]
In Vitro Efficacy of this compound
In vitro assays are fundamental for determining the direct cellular effects of this compound, such as its potency in inhibiting immune cell proliferation and function. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics derived from these studies.
Summary of In Vitro Data
| Assay Type | Cell Type | Parameter | Result | Reference |
| Blastogenesis Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 580.0 nM | [5] |
| MTT Assay | Acute Lymphoblastic Leukaemia (ALL) Blasts | Median IC50 | 3 x 10-4 M | [6] |
| MTT Assay | Chronic Lymphocytic Leukaemia (CLL) Blasts | Median IC50 | 10-5 M | [6] |
| Mixed Lymphocyte Reaction | Human Plasma | EC50 (Total this compound) | 66.3 - 86.5 ng/mL | [7] |
| Mixed Lymphocyte Reaction | Human Plasma | EC50 (Free this compound) | 10.0 - 12.4 ng/mL | [7] |
| Glucocorticoid Receptor Binding | Human PBMCs | IC50 | 7.9 nM | [8] |
| Glucocorticoid Receptor Binding | Rat PBMCs | IC50 | 13 nM | [8] |
Experimental Protocols: In Vitro Assays
PBMC Blastogenesis Assay:
-
Objective: To assess the immunosuppressive effect of this compound on mitogen-stimulated lymphocyte proliferation.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy subjects.
-
The cells are incubated in the presence of a mitogen (e.g., concanavalin (B7782731) A) to induce proliferation (blastogenesis).
-
Varying concentrations of this compound are added to the cell cultures.
-
Cell growth is estimated after a set incubation period using an MTT (3-(4,5-dimethyl thiazo-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures metabolic activity.
-
The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.[5]
-
Mixed Lymphocyte Reaction (MLR) Inhibition:
-
Objective: To measure the immunosuppressive activity of this compound in plasma on T-cell proliferation.
-
Methodology:
-
Plasma samples are obtained from subjects following oral or intravenous administration of this compound.
-
The immunosuppressive activity of the plasma is determined by its ability to inhibit the mixed lymphocyte reaction, a standard assay for cell-mediated immunity.
-
Total and unbound (free) this compound concentrations in the plasma are measured using high-performance liquid chromatography (HPLC) and equilibrium dialysis.
-
A concentration-response curve is generated by plotting the inhibition of the MLR against the measured this compound concentrations to determine the EC50.[7]
-
In Vivo Efficacy of this compound
Animal models are indispensable for evaluating the therapeutic efficacy and safety profile of this compound in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.
Summary of In Vivo Data
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| Rat | TNBS-induced Colitis | 5 mg/rat (oral) | Effective amelioration of colitis; reduced nitric oxide, malondialdehyde, and myeloperoxidase activity in colonic tissue. | [9][10] |
| Mouse | Acute Renal Allograft Rejection | 10 mg/kg (intravenous) | Reduced CD3+ T-cell infiltration in the allograft. Liposomal formulation showed enhanced efficacy. | [11] |
| Mouse | Duchenne Muscular Dystrophy (DMD) | 66 µ g/day (subcutaneous pellet) | Resulted in elevated serum this compound levels. Effects on behavior were assessed. | [12] |
| Dog | Various Medical Conditions | 2 mg/kg (oral) | Pharmacokinetic studies revealed that larger dogs had a higher maximum concentration and area under the curve (AUC). | [13] |
| Cat | Systemically Normal | 1-2 mg/kg (oral, once daily) | Pharmacokinetic studies to determine tmax and half-life for dosage regimen design. | [14] |
Experimental Protocols: In Vivo Models
TNBS-Induced Colitis in Rats:
-
Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of inflammatory bowel disease.
-
Methodology:
-
Colitis is induced in rats by intra-rectal administration of 2,4,6-trinitrobenzene sulphonic acid (TNBS) in ethanol.[9]
-
Animals are treated with this compound (e.g., orally, once daily for several consecutive days).[9]
-
Efficacy is assessed by monitoring parameters such as the severity of visible colitis, tissue-to-bodyweight ratios (colon, spleen, thymus), and histological analysis of colonic tissue.[9][10]
-
Biochemical markers of inflammation and oxidative stress, such as nitric oxide (NO), malondialdehyde (MDA), and myeloperoxidase (MPO) activity, are measured in the colonic tissue.[9]
-
Murine Acute Renal Allograft Rejection:
-
Objective: To investigate the immunosuppressive effect of this compound in a kidney transplantation model.
-
Methodology:
-
Male BalbC mice receive renal allografts from male C57BL/6J donors.
-
Recipients are treated with this compound (e.g., 10 mg/kg intravenously) at specific time points post-transplantation (e.g., day 0, 3, and 6).[11]
-
Efficacy is evaluated by analyzing allograft perfusion using functional magnetic resonance imaging (fMRI) and by histological scoring (Banff scoring) for interstitial inflammation and tubulitis.[11]
-
Flow cytometry and immunofluorescence are used to quantify immune cell infiltrates (e.g., CD3+ T-lymphocytes, F4/80+ macrophages) within the allograft.[11]
-
Cross-Validation Workflow
The transition from in vitro discovery to in vivo validation is a critical path in drug development. This workflow illustrates the logical progression, where promising in vitro results guide the design and execution of subsequent animal studies.
Discussion and Conclusion
The presented data illustrates a generally positive correlation between the in vitro potency of this compound and its efficacy in animal models of inflammatory disease. The low nanomolar IC50 values observed in human and rat PBMCs for glucocorticoid receptor binding are consistent with the effective doses observed in vivo, which result in therapeutic plasma concentrations. For instance, the EC50 for inhibiting the mixed lymphocyte reaction in human plasma (10.0-12.4 ng/mL for free this compound) provides a clinically relevant benchmark that is achievable with standard oral dosing in animal models.[7]
However, discrepancies can arise due to the complexities of in vivo systems, including drug metabolism, tissue distribution, and the intricate interplay of various cell types and signaling pathways that cannot be fully replicated in vitro.[15] For example, while in vitro assays on specific cell lines might show high potency, the in vivo efficacy can be influenced by factors like drug delivery to the target tissue, as demonstrated by the improved efficacy of liposomal this compound in the renal allograft model.[11]
References
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Comparison of suppressive potency between this compound and this compound sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of in vivo efficacy and toxicity of this compound-loaded hydrogel-based drug delivery device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liposomal Delivery Improves the Efficacy of this compound to Attenuate Renal Inflammation in a Mouse Model of Acute Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Influence of bodyweight on this compound pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Distribution and metabolism of prednisone in mice, dogs, and monkeys. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Gene Expression Profiles: Prednisolone vs. Compound A (a Selective Glucocorticoid Receptor Modulator)
Introduction
Glucocorticoids (GCs), such as Prednisolone, are potent anti-inflammatory and immunosuppressive agents widely used in clinical practice. Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor. Upon activation, the GR can modulate gene expression through two main mechanisms: transactivation, where the GR homodimer binds to glucocorticoid response elements (GREs) to upregulate gene expression, and transrepression, where the GR monomer interacts with other transcription factors like NF-κB and AP-1 to repress the expression of pro-inflammatory genes. While transrepression is associated with the desired anti-inflammatory effects, transactivation is linked to many of the undesirable metabolic side effects.
Selective glucocorticoid receptor modulators (SGRMs), also known as selective glucocorticoid receptor agonists (SEGRAs), are a class of compounds designed to dissociate these two mechanisms. The goal is to retain the anti-inflammatory benefits of transrepression while minimizing the side effects driven by transactivation. This guide compares the gene expression profile of the classic glucocorticoid, this compound, with a representative SGRM, referred to here as Compound A, based on publicly available research data.
Experimental Methodology
The data presented is based on a standard experimental workflow designed to compare the effects of GCs and SGRMs on gene expression in human A549 lung adenocarcinoma cells, a common model for studying anti-inflammatory effects.
1. Cell Culture and Treatment:
-
Cell Line: Human A549 lung adenocarcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: To induce an inflammatory response, cells were stimulated with 1 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours.
-
Drug Treatment: Following stimulation, cells were treated for 6 hours with either this compound (1 µM), Compound A (1 µM), or vehicle (0.1% DMSO).
2. RNA Extraction and Sequencing:
-
Total RNA was extracted from the cell lysates using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
RNA sequencing (RNA-Seq) libraries were prepared and sequenced on an Illumina NovaSeq platform to generate paired-end reads.
3. Data Analysis:
-
Raw sequencing reads were aligned to the human reference genome (GRCh38).
-
Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated (defined as having a |log2 fold change| > 1 and a p-adjusted value < 0.05) by each compound compared to the TNF-α stimulated, vehicle-treated control.
-
Pathway analysis was conducted using gene ontology (GO) enrichment to identify the biological pathways most affected by each compound.
Glucocorticoid Receptor Signaling Pathways
The differential effects of this compound and SGRMs on gene expression can be attributed to their distinct interactions with the glucocorticoid receptor and its downstream signaling cascades.
Caption: Glucocorticoid Receptor (GR) signaling pathways.
Comparative Gene Expression Analysis
Upon treatment, both this compound and Compound A effectively repressed the expression of numerous TNF-α-induced pro-inflammatory genes, underscoring their shared anti-inflammatory properties. However, a significant divergence was observed in their ability to activate other genes, particularly those associated with metabolic pathways.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment Group | Upregulated Genes | Downregulated Genes | Total DEGs |
| This compound (1 µM) | 347 | 171 | 518 |
| Compound A (1 µM) | 85 | 165 | 250 |
Data represents the number of genes with a |log2 fold change| > 1 and p-adjusted < 0.05 compared to the TNF-α + Vehicle control.
As shown in Table 1, this compound induced a much larger set of genes compared to Compound A. This suggests a broader transcriptional activity for this compound, encompassing both transrepression and significant transactivation. In contrast, Compound A demonstrated a more focused effect, primarily repressing gene expression with a markedly lower number of upregulated genes, consistent with the desired profile of an SGRM.
Table 2: Expression Changes of Key Anti-inflammatory and Metabolic Genes
| Gene Symbol | Gene Name | Function | This compound (log2FC) | Compound A (log2FC) |
| Transrepression Targets (Anti-inflammatory) | ||||
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -2.8 | -2.6 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | Neutrophil chemoattractant | -2.5 | -2.4 |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Inflammation, pain | -2.2 | -2.1 |
| Transactivation Targets (Metabolic & Side Effects) | ||||
| FKBP5 | FK506 Binding Protein 5 | GR feedback regulation, stress | 4.5 | 1.2 |
| TAT | Tyrosine Aminotransferase | Amino acid metabolism | 3.8 | 0.8 |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | Gluconeogenesis | 3.1 | 0.5 |
The data in Table 2 highlights the functional differences between the two compounds. Both this compound and Compound A strongly repressed key pro-inflammatory genes like IL6, CXCL8, and PTGS2 to a similar extent, confirming the potent anti-inflammatory activity of the SGRM. However, for genes typically upregulated via GR transactivation and linked to metabolic side effects, the difference was stark. This compound caused a robust induction of FKBP5, TAT, and G6PC. In contrast, Compound A had a significantly weaker effect on the upregulation of these genes.
Experimental Workflow Visualization
The process from cell culture to data analysis followed a standardized sequence to ensure reproducibility and accuracy of the gene expression data.
Caption: Experimental workflow for comparative transcriptomics.
The gene expression profiling of this compound and the selective glucocorticoid receptor modulator, Compound A, reveals a clear dissociation between their anti-inflammatory and metabolic-related transcriptional activities. While both compounds exhibit comparable efficacy in repressing pro-inflammatory gene expression (transrepression), Compound A demonstrates a substantially reduced capacity to induce the expression of genes associated with metabolic side effects (transactivation).[1] This profile is consistent with the therapeutic goal of SGRMs: to retain the clinical benefits of glucocorticoids while minimizing their adverse effect profile. These findings provide a strong rationale for the continued development of SGRMs as a safer alternative to traditional glucocorticoid therapy for a range of inflammatory and autoimmune diseases.[2][3][4]
References
- 1. This compound-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid action and the development of selective glucocorticoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Prednisolone Response In Vitro: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
The ability to predict cellular response to prednisolone, a widely used synthetic glucocorticoid, is critical for advancing drug development and personalizing therapeutic strategies. This guide provides a comprehensive comparison of biomarkers for predicting in vitro this compound response, supported by experimental data and detailed protocols. We objectively evaluate the performance of various biomarker types, offering insights to guide biomarker validation studies.
Biomarker Performance Comparison
The selection of a robust biomarker is paramount for accurately predicting this compound response. Below is a comparison of different biomarker categories with their reported performance metrics. It is important to note that direct head-to-head comparisons of these biomarkers in a standardized in vitro system are limited. The presented data is a collation from various studies and should be interpreted within the context of the specific experimental conditions of each study.
| Biomarker Category | Specific Biomarker/Method | Principle | Reported Performance Metric(s) | Key Advantages | Key Limitations |
| Gene Expression Signatures | Whole-genome expression profiling of specific genes (e.g., FKBP5, DSIPI, MMP9) | Measures changes in the expression levels of genes known to be regulated by glucocorticoids.[1][2] | - Log2 fold change in expression upon this compound treatment. - Correlation between gene expression levels and in vitro sensitivity (e.g., IC50). | - Provides a comprehensive view of the cellular response. - Can identify novel pathways and mechanisms of action or resistance. | - Can be complex and costly to analyze. - Gene expression changes may not always correlate directly with protein function and cellular phenotype. |
| Metabolic Biomarkers | This compound/Cortisol Ratio | Measures the ratio of the administered drug (this compound) to an endogenous steroid (cortisol). | - Can be used to assess drug metabolism and bioavailability. | - Reflects the metabolic state of the cells. - Can provide insights into off-target effects. | - May be influenced by various factors other than direct drug response. - Requires sensitive analytical methods like mass spectrometry. |
| Inflammatory Markers | - Soluble E-selectin - Cytokines (e.g., IL-6, TNF-α) - C-Reactive Protein (CRP) | Quantifies the levels of molecules involved in the inflammatory response that are modulated by this compound.[3] | - Percentage reduction in marker concentration after this compound treatment. - Correlation of marker levels with cellular endpoints (e.g., cell adhesion, cytotoxicity). | - Relatively easy and cost-effective to measure. - Directly reflects the anti-inflammatory effect of this compound. | - Can be non-specific and influenced by other factors in the culture environment. - A single marker may not capture the complexity of the inflammatory response. |
| Cellular Phenotypes | In vitro sensitivity (IC50) from MTT assay | Measures the concentration of this compound required to inhibit cell proliferation or viability by 50%. | - IC50 values provide a quantitative measure of drug potency. | - Directly measures the desired biological effect (cytotoxicity/cytostasis). - Well-established and standardized assay. | - Does not provide mechanistic information on its own. - Can be influenced by cell line-specific characteristics. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any biomarker. Below are methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability and this compound IC50 Determination
This assay assesses the cytotoxic or cytostatic effects of this compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Neutrophil Adhesion Assay
This assay evaluates the effect of this compound on the adhesion of neutrophils to endothelial cells.
-
Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.
-
This compound Treatment: Treat the HUVEC monolayer with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Neutrophil Isolation and Labeling: Isolate human neutrophils from fresh whole blood using density gradient centrifugation. Label the neutrophils with a fluorescent dye such as Calcein-AM.
-
Co-culture: Add the fluorescently labeled neutrophils to the this compound-treated HUVEC monolayers and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of neutrophil adhesion relative to the untreated control.
Quantification of E-selectin Expression by Flow Cytometry
This method quantifies the expression of the adhesion molecule E-selectin on the surface of endothelial cells in response to inflammatory stimuli and this compound treatment.
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of different concentrations of this compound for 4-6 hours.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for human E-selectin or an isotype control antibody for 30 minutes on ice.
-
Washing: Wash the cells with FACS buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity (MFI) of E-selectin expression.
-
Data Analysis: Compare the MFI of E-selectin in this compound-treated cells to that of cells treated with the inflammatory stimulus alone.
Visualizing Molecular Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and the experimental process is crucial for biomarker validation. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for biomarker validation.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Biomarker Validation.
Conclusion
The validation of predictive biomarkers for in vitro this compound response is a multifaceted process that requires rigorous experimental design and data analysis. This guide provides a framework for comparing different biomarker strategies and offers detailed protocols for key assays. While gene expression signatures offer a comprehensive view of the cellular response, inflammatory markers and direct cellular phenotype assays provide more direct and often more cost-effective measures of this compound's anti-inflammatory effects. The choice of biomarker will ultimately depend on the specific research question and the desired balance between mechanistic insight and practical applicability. The signaling pathway and workflow diagrams provided serve as visual aids to conceptualize the complex biological processes and the steps involved in biomarker validation, respectively. Further head-to-head comparative studies are warranted to establish a definitive hierarchy of predictive performance among the various biomarker classes.
References
- 1. Prediction models of intravenous glucocorticoids therapy response in thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem Analysis of Transcriptome and Proteome Changes after a Single Dose of Corticosteroid: A Systems Approach to Liver Function in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Colon-Targeted Drug Delivery System for Prednisolone Against Standard Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetical colon-targeted drug delivery system for Prednisolone against standard, immediate-release oral formulations. The objective is to present a framework for benchmarking such a system, supported by experimental data and detailed methodologies.
This compound, a synthetic glucocorticoid, is a cornerstone in the management of various inflammatory and autoimmune conditions due to its potent anti-inflammatory and immunosuppressive effects.[1][2][3] Standard formulations, while effective, can be associated with systemic side effects, especially with long-term use.[4] Advanced drug delivery systems aim to mitigate these effects by enhancing site-specific delivery and optimizing the pharmacokinetic profile of the drug.[5][6] This guide focuses on a novel system designed for targeted release in the colon, particularly relevant for treating inflammatory bowel disease (IBD).[7]
Mechanism of Action of this compound
This compound exerts its effects by modulating gene expression.[1][8] As a lipophilic molecule, it passively diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[9] This binding event triggers the dissociation of chaperone proteins, allowing the this compound-GR complex to translocate to the nucleus.[1][9] Within the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[1][10] Key anti-inflammatory actions include the inhibition of pro-inflammatory cytokines like interleukins and TNF-α, and the enhanced synthesis of anti-inflammatory proteins such as lipocortin-1.[1]
Comparative Data
The performance of the novel colon-targeted drug delivery system is benchmarked against a standard immediate-release (IR) tablet formulation. The data presented below is synthesized from established findings in pharmacokinetic and dissolution studies of this compound.
Table 1: In Vitro Dissolution Profile
This table compares the cumulative release of this compound from both formulations in simulated gastrointestinal fluids.
| Time (hours) | Standard IR Tablet (% Released) | Novel Colon-Targeted System (% Released) |
| Simulated Gastric Fluid (pH 1.2) | ||
| 1 | 85 | < 5 |
| 2 | > 95 | < 5 |
| Simulated Intestinal Fluid (pH 6.8) | ||
| 3 | - | < 10 |
| 4 | - | < 10 |
| 5 | - | 15 |
| Simulated Colonic Fluid (pH 7.4) | ||
| 6 | - | 45 |
| 8 | - | 80 |
| 12 | - | > 95 |
Table 2: Pharmacokinetic Parameters
This table outlines the key pharmacokinetic parameters following oral administration of a single 15 mg dose of this compound in both formulations.[11]
| Parameter | Standard IR Tablet | Novel Colon-Targeted System |
| Bioavailability (F) | ~80%[12] | ~70% |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours[13] | 6 - 8 hours |
| Cmax (Peak Plasma Concentration) | ~358.5 ng/mL[11] | ~150 ng/mL |
| t1/2 (Elimination Half-life) | 2.1 - 3.5 hours[12][13] | 2.5 - 4 hours |
Experimental Protocols & Workflow
The following protocols describe the standard methodologies used to generate the comparative data.
Experimental Workflow
The overall workflow for benchmarking the new drug delivery system involves formulation development, in vitro characterization, and in vivo evaluation.
In Vitro Dissolution Test
Objective: To assess the drug release profile of the formulations in conditions simulating the gastrointestinal tract.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
Method:
-
Gastric Simulation: The formulation is placed in 900 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5°C with a paddle speed of 50 rpm.[14][15] Samples are withdrawn at specified intervals for 2 hours.
-
Intestinal Simulation: After 2 hours, the dissolution medium is changed to 900 mL of pH 6.8 phosphate (B84403) buffer, simulating the small intestine. The test continues for an additional 3-4 hours with periodic sampling.
-
Colonic Simulation: For the colon-targeted system, the medium is then changed to 900 mL of pH 7.4 phosphate buffer to simulate the colonic environment. The study continues for up to 24 hours.[16]
-
Analysis: The concentration of this compound in each sample is determined by a validated UV-Vis spectrophotometry or HPLC method at approximately 242 nm.[14][17]
In Vivo Bioavailability and Pharmacokinetic Study
Objective: To determine the rate and extent of this compound absorption and its pharmacokinetic profile in a living system.
Study Design: A randomized, single-dose, two-way crossover study in healthy adult volunteers or an appropriate animal model (e.g., rats with induced colitis).[7][11][18]
Method:
-
Dosing: Subjects receive a single oral dose of either the standard IR tablet or the novel colon-targeted formulation (e.g., equivalent to 15 mg of this compound), followed by a washout period before receiving the other formulation.[11]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[19]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[11]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2), using appropriate software.[13]
Conclusion
The benchmarking data indicates that the novel colon-targeted drug delivery system successfully delays the release of this compound until it reaches the simulated colonic environment. This is evidenced by the minimal drug release in acidic and neutral pH, followed by a sustained release at pH 7.4. The in vivo pharmacokinetic profile reflects this delayed release, with a significantly longer Tmax and a lower Cmax compared to the standard immediate-release tablet.
This modified pharmacokinetic profile is advantageous for treating localized conditions in the colon, such as inflammatory bowel disease. By delivering the drug directly to the site of inflammation, the system has the potential to enhance therapeutic efficacy while minimizing the systemic exposure and associated side effects often seen with standard this compound formulations. Further pharmacodynamic and clinical studies would be required to fully validate these benefits.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound and PREDNISONE oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Novel Drug Delivery Systems Tailored for Improved Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Evaluation of in vivo efficacy and toxicity of this compound-loaded hydrogel-based drug delivery device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Pharmacokinetics and Bioavailability Study of a this compound Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 16. jocpr.com [jocpr.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. In vitro and in vivo availability of commercial prednisone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic/pharmacodynamic model for this compound inhibition of whole blood lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Responses: A Comparative Proteomic Guide to Prednisolone and Other Glucocorticoids
For researchers, scientists, and drug development professionals, understanding the nuanced cellular impact of different glucocorticoids is paramount. This guide offers an objective comparison of the proteomic changes induced by prednisolone versus other commonly used glucocorticoids, including dexamethasone, methylthis compound, and hydrocortisone. By presenting quantitative experimental data, detailed methodologies, and visual pathways, this document aims to provide a comprehensive resource for informed decision-making in research and therapeutic development.
Glucocorticoids are a class of steroid hormones widely prescribed for their potent anti-inflammatory and immunosuppressive effects. While their clinical efficacy is well-established, the specific molecular mechanisms and off-target effects can vary between different synthetic glucocorticoids. Comparative proteomics, the large-scale study of proteins, provides a powerful lens through which to dissect these differences at the cellular level. This guide synthesizes findings from multiple quantitative proteomic studies to illuminate the distinct and overlapping protein expression changes elicited by these critical therapeutic agents.
Quantitative Proteomic Comparison
The following tables summarize the quantitative changes in protein expression observed in cells treated with this compound compared to other glucocorticoids. The data is compiled from studies utilizing advanced proteomic techniques such as Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) and Multiple Reaction Monitoring-High Resolution (MRM-HR). It is important to note that direct comparisons between studies should be made with caution due to variations in cell types, drug concentrations, and treatment durations.
Table 1: Comparative Proteomic Analysis of this compound vs. Dexamethasone in Human Trabecular Meshwork (hTM) Cells
Data synthesized from a study utilizing SWATH-MS and MRM-HR to analyze protein expression in hTM cells treated with 300 nM of either this compound or dexamethasone.
| Protein | Gene | Function | Fold Change (this compound) | Fold Change (Dexamethasone) |
| Connective tissue growth factor | CTGF | Involved in cell adhesion, migration, and extracellular matrix production. | ↑ (Increased) | ↑ (Increased) |
| Thrombospondin-1 | THBS1 | A matricellular glycoprotein (B1211001) that mediates cell-to-cell and cell-to-matrix interactions. | ↑ (Increased) | ↑ (Increased) |
| Periostin | POSTN | A matricellular protein that is involved in tissue development and regeneration. | ↑ (Increased) | ↑ (Increased) |
| Secreted protein acidic and rich in cysteine | SPARC | A matricellular protein involved in extracellular matrix synthesis and remodeling. | ↑ (Increased) | ↑ (Increased) |
Table 2: Proteomic Analysis of Methylthis compound Treatment in Rat Liver
Data from a label-free quantitative proteomics study on the livers of adrenalectomized rats treated with methylthis compound. The table shows a selection of significantly altered proteins.
| Protein | Gene | Function | Fold Change (Methylthis compound) |
| Tyrosine aminotransferase | Tat | Key enzyme in tyrosine catabolism, induced by glucocorticoids. | ↑ (Increased) |
| Serine dehydratase | Sds | Catalyzes the deamination of serine and threonine. | ↑ (Increased) |
| Glucose-6-phosphatase | G6pc | Plays a crucial role in glucose homeostasis. | ↑ (Increased) |
| Phosphoenolpyruvate carboxykinase 1 | Pck1 | A main control point for the regulation of gluconeogenesis. | ↑ (Increased) |
| Alpha-1-acid glycoprotein | Orm1 | An acute-phase reactant with immunomodulatory properties. | ↑ (Increased) |
Table 3: Proteomic Analysis of Hydrocortisone (Cortisol) Treatment in THP-1 Monocytes
Data from a study on the effects of cortisol on the human monocytic cell line THP-1, analyzed by 2D-DIGE.[1]
| Protein | Gene | Function | Regulation by Hydrocortisone |
| FK506-binding protein 5 | FKBP5 | A co-chaperone of the glucocorticoid receptor, involved in a negative feedback loop. | ↑ (Upregulated) |
| Vimentin | VIM | An intermediate filament protein involved in maintaining cell integrity. | ↑ (Upregulated) |
| Heat shock protein 60 | HSPD1 | A mitochondrial chaperone protein. | ↑ (Upregulated) |
| Alpha-enolase | ENO1 | A glycolytic enzyme that also functions as a plasminogen receptor. | ↓ (Downregulated) |
| Annexin A1 | ANXA1 | A protein with anti-inflammatory properties, regulated by glucocorticoids. | ↑ (Upregulated) |
Note: Direct fold-change values were not consistently reported across all synthesized studies. "↑ (Increased/Upregulated)" and "↓ (Downregulated)" indicate the direction of change.
Experimental Protocols
The following are detailed methodologies for key quantitative proteomic techniques frequently employed in the cited studies.
Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS)
SWATH-MS is a data-independent acquisition (DIA) strategy that enables comprehensive and reproducible quantification of proteins in complex samples.
-
Sample Preparation:
-
Cells are cultured and treated with the respective glucocorticoids (e.g., this compound, dexamethasone) or a vehicle control.
-
Cells are harvested and lysed using a suitable lysis buffer (e.g., urea-based buffer) to extract total proteins.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAM) to break and block disulfide bonds.
-
Proteins are digested into peptides using a protease, typically trypsin, overnight at 37°C.
-
The resulting peptide mixture is desalted using a solid-phase extraction (SPE) method (e.g., C18 cartridges).
-
-
Mass Spectrometry Analysis:
-
An equal amount of peptides from each sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A spectral library is first generated by performing data-dependent acquisition (DDA) on a pooled sample containing peptides from all experimental conditions.
-
For SWATH-MS acquisition, the mass spectrometer is set to systematically cycle through a series of predefined precursor isolation windows (e.g., 25 m/z windows) covering the entire mass range of interest. All precursor ions within each window are fragmented, and the fragment ion spectra are recorded.
-
-
Data Analysis:
-
The acquired SWATH-MS data is processed using specialized software (e.g., Spectronaut, OpenSWATH).
-
Peptide identification and quantification are achieved by comparing the fragment ion maps from the SWATH runs to the previously generated spectral library.
-
The peak areas of the fragment ions are used to determine the relative abundance of each peptide, and subsequently each protein, across the different samples. Statistical analysis is then performed to identify proteins that are differentially expressed between treatment groups.
-
Multiple Reaction Monitoring-High Resolution (MRM-HR)
MRM-HR is a targeted proteomic approach that offers high sensitivity and specificity for quantifying a predefined set of proteins.
-
Sample Preparation and Digestion:
-
Sample preparation and protein digestion are performed as described in the SWATH-MS protocol.
-
-
Peptide Selection and Assay Development:
-
A list of target proteins of interest is defined based on prior knowledge or discovery proteomics data (e.g., from a SWATH-MS experiment).
-
For each target protein, a set of unique proteotypic peptides is selected.
-
For each peptide, a series of precursor-to-fragment ion transitions are chosen for monitoring.
-
-
Mass Spectrometry Analysis:
-
The mass spectrometer is programmed to specifically monitor the selected transitions for the target peptides.
-
The instrument isolates a specific precursor ion (Q1), fragments it in the collision cell (q2), and then detects specific fragment ions (Q3) at high resolution.
-
The intensity of the fragment ions is recorded over the chromatographic elution time of the peptide.
-
-
Data Analysis:
-
The resulting data is analyzed using software that can extract and integrate the peak areas of the monitored transitions.
-
The peak area for each transition is proportional to the abundance of the corresponding peptide in the sample.
-
By comparing the peak areas across different samples, the relative or absolute abundance of the target proteins can be determined.
-
Visualizing Glucocorticoid Action: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams were generated using the Graphviz (DOT language).
Caption: Classical genomic signaling pathway of glucocorticoids.
Caption: General workflow for quantitative proteomics experiments.
References
Assessing the In Vitro Immunosuppressive Potency of Prednisolone and Other Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro immunosuppressive potency of prednisolone and other commonly used corticosteroids. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in immunology, pharmacology, and drug development.
Relative Immunosuppressive Potency of Corticosteroids
The immunosuppressive effects of corticosteroids are primarily mediated through their interaction with the glucocorticoid receptor, leading to the modulation of gene expression and interference with pro-inflammatory signaling pathways. A common method to quantify the in vitro immunosuppressive potency is through the inhibition of lymphocyte proliferation. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, mitogen-stimulated lymphocyte proliferation. A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values for various corticosteroids from a study utilizing a whole-blood lymphocyte proliferation assay with phytohemagglutinin (PHA) as the mitogen. This allows for a direct comparison of their immunosuppressive potency.[1]
| Corticosteroid | IC50 (nM) | Relative Potency (Normalized to Hydrocortisone) |
| Hydrocortisone (B1673445) | 101.0 | 1.0 |
| This compound | 28.1 | 3.6 |
| Methylthis compound | 11.0 | 9.2 |
| Dexamethasone | 5.1 | 19.8 |
| Betamethasone | 7.9 | 12.8 |
| Triamcinolone Acetonide | 4.1 | 24.6 |
| Budesonide (B1683875) | 2.0 | 50.5 |
| Fluticasone Propionate (B1217596) | 0.9 | 112.2 |
Data sourced from Möllmann et al. (2003).[1] The relative potency was calculated by dividing the IC50 of hydrocortisone by the IC50 of the respective corticosteroid.
Based on these in vitro findings, the synthetic corticosteroids demonstrate significantly higher immunosuppressive potency compared to the endogenous corticosteroid, hydrocortisone. Fluticasone propionate and budesonide were found to be the most potent in this assay. This compound, a commonly prescribed oral corticosteroid, exhibits intermediate potency.
It is important to note that in vitro potency may not always directly correlate with in vivo clinical efficacy due to factors such as pharmacokinetics, bioavailability, and metabolism. For instance, prednisone (B1679067) is a prodrug that is converted to its active form, this compound, in the liver.
Experimental Protocols
Key Experiment: Whole-Blood Lymphocyte Proliferation Assay
This assay measures the ability of corticosteroids to inhibit the proliferation of lymphocytes in response to a mitogenic stimulus.
1. Blood Collection and Preparation:
-
Whole blood is collected from healthy, drug-free volunteers into heparinized tubes.
-
The blood is diluted with a suitable cell culture medium, such as RPMI-1640, supplemented with fetal bovine serum, antibiotics, and L-glutamine.
2. Cell Culture and Treatment:
-
The diluted blood is added to 96-well microtiter plates.
-
A range of concentrations of the corticosteroids to be tested (e.g., this compound, dexamethasone, etc.) are added to the wells. A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.
-
A mitogen, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A, is added to all wells except for the negative control wells to stimulate lymphocyte proliferation.
3. Incubation:
-
The plates are incubated for a period of 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.
4. Proliferation Measurement:
-
To measure proliferation, a labeling agent is added to the wells for the final hours of incubation. A common method is the incorporation of [3H]-thymidine, a radioactive nucleoside that is incorporated into the DNA of dividing cells.
-
Alternatively, non-radioactive methods such as the MTT or XTT assay, which measure metabolic activity, or dye-based assays that measure DNA content can be used.
5. Data Analysis:
-
After incubation with the labeling agent, cells are harvested, and the amount of incorporated label is quantified using a scintillation counter (for [3H]-thymidine) or a spectrophotometer (for colorimetric assays).
-
The percentage of inhibition of proliferation for each corticosteroid concentration is calculated relative to the stimulated control (mitogen only).
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the corticosteroid concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Corticosteroid-Mediated Immunosuppression
References
Safety Operating Guide
Proper Disposal of Prednisolone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of unused or expired chemicals is a critical component of laboratory safety and regulatory compliance. Prednisolone, a synthetic corticosteroid commonly used in research, requires careful handling and disposal to mitigate potential health risks and prevent environmental contamination. While pure, unused this compound is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), its potential for toxicity warrants a cautious approach to its disposal.
Immediate Safety and Logistical Information
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Disposal procedures should always be conducted in accordance with local, state, and federal regulations, as well as institutional policies established by your Environmental Health and Safety (EHS) department.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in regular trash.[1] Pharmaceutical waste can contaminate water supplies and harm aquatic life.
-
Consult EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[1] They can provide specific instructions based on your location and the nature of the waste.
-
Segregation is Key: Properly segregate this compound waste from other waste streams to ensure it is handled by a qualified waste management vendor.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound is through a licensed hazardous waste contractor. The following steps outline the general procedure for preparing this compound waste for disposal.
For Unused or Expired this compound (Pure Compound):
-
Containerization: Keep the this compound in its original, clearly labeled container if possible. If not, use a new, leak-proof container that is compatible with the chemical.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date. Do not use chemical formulas or abbreviations.
-
Accumulation: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste vendor.
For Materials Contaminated with this compound:
Items such as personal protective equipment (gloves, gowns), absorbent pads, and labware that have come into contact with this compound should be considered trace chemotherapy waste.
-
Segregation: Collect all this compound-contaminated materials in a designated, leak-proof container.
-
Container Type: Use a yellow trace chemotherapy waste container for solid materials. These are typically incinerated.
-
Labeling: Clearly label the container as "Trace Chemotherapy Waste" and "For Incineration Only."
-
Disposal: Arrange for disposal through your institution's medical or hazardous waste program.
Data on this compound Disposal
| Parameter | Information | Source |
| RCRA Hazardous Waste Status | Not a P-listed or U-listed hazardous waste. | Washington State Department of Ecology, New Mexico Regulation and Licensing Department |
| Potential Hazards | Suspected of causing cancer. May damage fertility or the unborn child. | Safety Data Sheets |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheets |
| Primary Disposal Route | Incineration through a licensed hazardous waste vendor. | General guidance for pharmaceutical waste |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
